Androgen receptor antagonist 13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O3S/c1-22-14-6-8-15(9-7-14)23(20,21)19-13-4-2-12(3-5-13)16-10-11-17-18-16/h2-11,19H,1H3,(H,17,18) |
InChI Key |
ADWATNNUCKDKSR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Binding Affinity and Kinetics of Androgen Receptor Antagonist 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Androgen Receptor (AR) Antagonist 13. Due to the limited public availability of detailed binding kinetics for the specific compounds marketed as "AR Antagonist 13," this document summarizes the available inhibitory data and presents standardized, widely accepted protocols for determining the binding affinity and kinetics of any androgen receptor antagonist. The methodologies and principles described herein are fundamental to the preclinical characterization of novel AR-targeting therapeutics.
Introduction to Androgen Receptor Antagonism
The androgen receptor, a ligand-activated transcription factor, is a primary driver in the development and progression of prostate cancer.[1][2] Antagonists of the AR function by competitively binding to the receptor, thereby inhibiting the downstream signaling cascade that promotes tumor growth. The efficacy of an AR antagonist is intrinsically linked to its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). A high-affinity antagonist with optimized kinetics can effectively displace endogenous androgens like dihydrotestosterone (B1667394) (DHT) and lead to a more potent and durable therapeutic response.[3]
This guide focuses on "Androgen Receptor Antagonist 13," a designation used for at least two distinct compounds in chemical supplier databases. While comprehensive kinetic data is not publicly available, the existing inhibitory concentration data provides a foundation for understanding their potential efficacy.
Quantitative Binding Data
The following table summarizes the available quantitative data for compounds referred to as "this compound." It is important to note that these are distinct molecules from different sources and should not be considered interchangeable.
| Compound Identifier | Vendor ID | Data Type | Value | Notes |
| AR Antagonist 13 (compound 19) | HY-172612 | % Inhibition | >71.5% at 10 µM | Inhibits prostate cancer cell growth.[1][4][5] |
| This compound (compound 8a) | HY-172908 | IC₅₀ | 0.20 µM | Orally active antagonist.[4] |
-
IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of an antagonist required to inhibit 50% of a specific biological or biochemical function, in this case, likely AR activity or binding of a radioligand.
-
% Inhibition: Represents the percentage reduction in AR activity at a specified antagonist concentration.
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a multi-step process that is critical for the expression of genes involved in cell proliferation and survival. AR antagonists disrupt this pathway.
Caption: Canonical androgen receptor signaling pathway and the inhibitory mechanism of an AR antagonist.
Experimental Protocols
Detailed characterization of an AR antagonist requires specific biochemical and biophysical assays. The following sections describe standard protocols for determining binding affinity and kinetics.
Protocol 1: Competitive Radioligand Binding Assay for Affinity (Kᵢ) Determination
This assay measures the affinity of a test compound (AR Antagonist 13) by assessing its ability to compete with a radiolabeled ligand for binding to the AR ligand-binding domain (LBD).
Objective: To determine the inhibitory constant (Kᵢ) of AR Antagonist 13.
Materials:
-
Recombinant human AR-LBD protein.
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).
-
Test Compound: AR Antagonist 13.
-
Assay Buffer: e.g., TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Wash Buffer: Assay buffer with 0.1% BSA.
-
Scintillation fluid and vials, or a scintillation proximity assay (SPA) system.[6][7][8]
-
96-well or 384-well microplates.[9]
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Androgen receptor antagonist-13 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of the Androgen Receptor Ligand-Binding Pocket with Antagonist 13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR), a crucial mediator of androgen action, is a primary therapeutic target in the management of prostate cancer. The development of antagonists that effectively block the AR signaling pathway is a cornerstone of modern prostate cancer therapy. However, the emergence of resistance necessitates the continuous discovery and optimization of novel AR antagonists. In silico modeling techniques have become indispensable in this endeavor, offering a rapid and cost-effective means to elucidate the molecular interactions between antagonists and the AR ligand-binding pocket (LBP), thereby guiding the design of more potent and specific inhibitors.
This technical guide provides an in-depth overview of the core in silico methodologies for modeling the binding of "AR antagonist 13 (compound 19)," a novel arylpiperazine derivative, to the AR LBP. It details the experimental protocols for key computational techniques, presents quantitative data in a structured format, and utilizes visualizations to illustrate critical workflows and concepts.
The Androgen Receptor and Antagonist 13
The Androgen Receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Its function is modulated by the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to its C-terminal ligand-binding domain (LBD). This binding event triggers a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.
AR antagonists function by competitively binding to the LBP, thereby preventing the binding of endogenous androgens and inhibiting the downstream signaling cascade. "AR antagonist 13 (compound 19)" is a recently identified non-steroidal AR antagonist with significant inhibitory activity against prostate cancer cell lines.[1] Its core structure is based on an arylpiperazine scaffold.
In Silico Modeling Workflow
The in silico analysis of AR antagonist 13 binding to the AR LBP typically follows a multi-step computational workflow. This process begins with data preparation and proceeds through various modeling and simulation techniques to predict and analyze the binding event at an atomic level.
Caption: A general workflow for the in silico modeling of ligand-protein interactions.
Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1]
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of the human Androgen Receptor Ligand-Binding Domain (LBD) from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 2AM9.
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign Kollman charges to the protein structure using software like AutoDockTools.
-
-
Ligand Preparation:
-
Generate the 3D structure of AR antagonist 13 (compound 19).
-
Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds of the ligand.
-
-
Grid Generation:
-
Define a grid box that encompasses the entire ligand-binding pocket of the AR LBD. The center of the grid should be the geometric center of the known binding site.
-
-
Docking Simulation:
-
Perform the docking calculation using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed search algorithm.
-
Generate a specified number of binding poses (e.g., 10-20) and rank them based on their predicted binding affinity (docking score).
-
-
Analysis of Results:
-
Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a solvated environment.
Protocol:
-
System Setup:
-
Use the best-ranked docked pose of the AR-antagonist 13 complex as the starting structure.
-
Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Force Field and Parameterization:
-
Employ a standard protein force field (e.g., AMBER, CHARMM) for the receptor and a general Amber force field (GAFF) for the ligand.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to capture the relevant conformational changes.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to study the stability of protein-ligand interactions over time.
-
Perform binding free energy calculations using methods like MM/PBSA or MM/GBSA.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific receptor.
Protocol:
-
Model Generation:
-
Ligand-based: Align a set of known active AR antagonists and extract the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).
-
Structure-based: Analyze the interaction patterns from the docked or MD-simulated complex of AR and antagonist 13 to define the key pharmacophoric features within the binding pocket.
-
-
Model Validation:
-
Validate the generated pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between these two sets.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features and are therefore potential AR antagonists.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the in silico modeling of AR antagonists.
Table 1: Cytotoxicity of AR Antagonist 13 (Compound 19) against Prostate Cancer Cell Lines [1]
| Cell Line | IC50 (μM) |
| PC-3 | < 5 |
| LNCaP | < 5 |
| DU145 | < 5 |
Table 2: Androgen Receptor Antagonistic Activity and Binding Affinity of Compound 19 [1]
| Parameter | Value |
| Inhibition (%) | > 60 |
| AR Binding Affinity (IC50) | Not explicitly stated for compound 19 alone, but for a series of derivatives, IC50 values were below 3 μM.[2] |
Table 3: Predicted Binding Energies from Molecular Docking
| Ligand | Docking Score (kcal/mol) |
| AR antagonist 13 (compound 19) | (Value to be obtained from specific docking study) |
| Dihydrotestosterone (DHT) | (Reference value) |
| Bicalutamide | (Reference value) |
Note: Specific docking scores for compound 19 would be generated by performing the docking protocol described above. The table serves as a template for presenting such data.
Visualization of Key Concepts
Androgen Receptor Signaling Pathway
The following diagram illustrates the basic signaling pathway of the androgen receptor and the point of intervention for antagonists.
Caption: Simplified signaling pathway of the Androgen Receptor activation and antagonist inhibition.
Logical Relationship of In Silico Techniques
The different in silico techniques are often used in a complementary manner to build a comprehensive understanding of ligand-receptor interactions.
Caption: Interplay between different in silico modeling techniques in drug discovery.
Conclusion
The in silico modeling of the androgen receptor antagonist 13 binding pocket provides valuable insights for the rational design of next-generation prostate cancer therapeutics. By employing a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can elucidate the key molecular determinants of antagonist binding, predict binding affinities, and identify novel chemical scaffolds with improved potency and specificity. The detailed protocols and structured data presented in this guide serve as a comprehensive resource for scientists and drug development professionals engaged in the fight against androgen-driven malignancies.
References
- 1. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Development of Novel And-rogen Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a crucial role in the development and progression of prostate cancer.[1][2] Consequently, targeting the AR signaling pathway has been a cornerstone of prostate cancer therapy for decades.[1][3] However, the emergence of resistance to conventional antiandrogen therapies, particularly in the context of castration-resistant prostate cancer (CRPC), has necessitated the development of novel AR antagonists with improved efficacy and distinct mechanisms of action.[4][5] This technical guide provides an in-depth overview of the discovery and development of these next-generation AR antagonists, focusing on innovative strategies, key experimental protocols, and quantitative data to support researchers in this critical field.
Novel Therapeutic Strategies Targeting the Androgen Receptor
The landscape of AR antagonist development has evolved beyond traditional competitive inhibitors of the ligand-binding domain (LBD).[6][7] Several innovative approaches are now being pursued to overcome resistance mechanisms, such as AR overexpression, mutations, and the expression of constitutively active splice variants.[3][8][9][10]
Covalent Antagonists
Covalent inhibitors represent a promising strategy to achieve potent and durable AR antagonism. These molecules form an irreversible covalent bond with a specific residue on the AR protein, leading to its inactivation. A notable example is a class of small-molecule-selective AR-irreversible covalent antagonists (SARICAs) that target cysteine residues within the N-terminal domain (NTD) of the AR.[8][9] For instance, UT-143, a representative SARICA, covalently binds to C406 and C327 in the AF-1 region of the AR, disrupting its function.[8][9] Another covalent compound, EN1441, targets cysteine C125 in the NTD, leading to the degradation of both full-length AR and the constitutively active AR-V7 splice variant.[11][12]
Androgen Receptor Degraders
A groundbreaking approach in AR-targeted therapy is the development of molecules that induce the degradation of the AR protein. This strategy not only blocks AR signaling but also eliminates the receptor protein, which can be particularly effective against tumors with AR overexpression.
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[6][13][14] ARV-110 and ARV-766 are examples of AR PROTACs that have entered clinical trials, demonstrating the potential of this approach in treating metastatic CRPC.[1][15] Vepdegestrant (ARV-471) is another PROTAC that has shown promise in preclinical studies.[14][15]
-
Selective Androgen Receptor Degraders (SARDs): SARDs are small molecules that induce a conformational change in the AR, leading to its degradation.[6] Galeterone is a steroidal antiandrogen that, in addition to competitively inhibiting the AR LBD and inhibiting CYP17A1, also acts as an AR degrader.[6]
Key Signaling Pathways
Understanding the intricacies of AR signaling and the mechanisms of resistance is paramount for the rational design of novel antagonists.
Canonical Androgen Receptor Signaling Pathway
In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[16] Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus.[16] There, it binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes involved in cell proliferation and survival.[16]
Caption: Canonical Androgen Receptor Signaling Pathway.
Mechanisms of Resistance to AR Antagonists
Resistance to AR antagonists can arise through various mechanisms, which are critical to consider in the development of new therapies.[3][10] These include:
-
AR Gene Amplification and Overexpression: Increased levels of the AR protein can sensitize cancer cells to low levels of androgens.[10]
-
AR Mutations: Mutations in the LBD can alter ligand specificity, sometimes converting antagonists into agonists.[10][17]
-
Expression of AR Splice Variants: Truncated AR splice variants, such as AR-V7, lack the LBD and are constitutively active, rendering them insensitive to traditional LBD-targeting antagonists.[8][9][10]
-
Androgen Receptor Bypass Signaling: Activation of other signaling pathways can drive tumor growth independently of AR.[10]
Caption: Mechanisms of Resistance to AR Antagonists.
Quantitative Data on Novel AR Antagonists
The following tables summarize key quantitative data for a selection of novel AR antagonists, providing a comparative overview of their potency and efficacy.
| Compound | Type | Target | IC50 / DC50 | Cell Line | Reference |
| UT-143 | Covalent Inhibitor (SARICA) | AR AF-1 (C406, C327) | 150 nM (IC50, AR transactivation) | - | [8] |
| Enzalutamide | LBD Antagonist | AR LBD | ~150 nM (IC50, AR transactivation) | - | [8] |
| ARV-110 | PROTAC | AR | < 1 nM (DC50) | VCaP, LNCaP | [15] |
| ARV-766 | PROTAC | AR | - | - | [1] |
| ARN-509 (Apalutamide) | LBD Antagonist | AR LBD | - | LNCaP/AR(cs) | [18] |
| HBP1-51 | Agonist | AR LBD | 3.96 µM (IC50) | - | [2] |
| HBP1-58 | Antagonist | AR LBD | 4.92 µM (IC50) | - | [2] |
| Enzalutamide | LBD Antagonist | AR LBD | 13.87 µM (IC50) | - | [2] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the discovery and characterization of novel AR antagonists. Below are methodologies for key assays.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AR.[19][20][21]
Materials:
-
Radiolabeled androgen (e.g., [3H]-DHT)[22]
-
Test compounds
-
TEDG buffer (Tris, EDTA, DTT, Glycerol)[19]
-
Scintillation cocktail[19]
-
96-well plates[20]
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radiolabeled androgen in the appropriate buffer.[19]
-
Incubation: In a 96-well plate, incubate the AR preparation with the radiolabeled androgen and varying concentrations of the test compound.[20][23]
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) slurry precipitation or scintillation proximity assay (SPA).[19][21]
-
Quantification: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand.[23]
Caption: Workflow for AR Competitive Binding Assay.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the AR in response to test compounds.[16][24][25][26]
Materials:
-
An AR expression vector (if the cell line does not endogenously express AR)[24]
-
A luciferase reporter vector containing AREs upstream of the luciferase gene (e.g., pARE-Luc)[16]
-
A control vector for normalization (e.g., pRL-TK expressing Renilla luciferase)[16]
-
Transfection reagent[16]
-
Test compounds and a reference agonist (e.g., DHT)[16]
-
Dual-Luciferase Reporter Assay System[16]
Protocol:
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to attach overnight.[16][25]
-
Transfection: Co-transfect the cells with the AR expression vector (if needed), the ARE-luciferase reporter vector, and the normalization control vector.[16]
-
Compound Treatment: After transfection, treat the cells with serial dilutions of the test compound in the presence or absence of a fixed concentration of an AR agonist (for antagonist mode).[16]
-
Cell Lysis and Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) value.[16]
Caption: Workflow for Luciferase Reporter Gene Assay.
In Vivo Xenograft Models
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of novel AR antagonists. A commonly used model is the murine xenograft model of human CRPC.[18]
Protocol:
-
Cell Implantation: Implant human prostate cancer cells (e.g., LNCaP/AR(cs)) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to assess the in vivo efficacy of the compound.
Conclusion
The discovery and development of novel androgen receptor antagonists are rapidly advancing, with innovative strategies such as covalent inhibition and targeted protein degradation showing immense promise for overcoming the challenges of drug resistance in prostate cancer. This technical guide provides a comprehensive overview of these cutting-edge approaches, supported by quantitative data and detailed experimental protocols. By leveraging these methodologies and insights, researchers can accelerate the development of the next generation of AR-targeted therapies, ultimately improving outcomes for patients with prostate cancer. The continued exploration of new chemical scaffolds and mechanisms of action will be critical in the ongoing effort to combat this disease.[27] The off-target effects and potential for adverse events, such as seizures, remain a significant consideration in the development of new AR antagonists and necessitate careful preclinical safety evaluation.[5]
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Anti-Resistance AR Antagonists Guided by Funnel Metadynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug safety is a barrier to the discovery and development of new androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of antiandrogens - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Inhibiting androgen receptor splice variants with cysteine-selective irreversible covalent inhibitors to treat prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacr.org [aacr.org]
- 15. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. caymanchem.com [caymanchem.com]
- 27. Non-Steroidal Androgen Receptor Antagonists and Prostate Cancer: A Survey on Chemical Structures Binding this Fast-Mutating Target - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Structure-Activity Relationship of a Novel Androgen Receptor Antagonist: A Technical Guide to Benzonitrile Compound 13
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the novel nonsteroidal androgen receptor (AR) antagonist, benzonitrile (B105546) compound 13. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, endocrinology, and medicinal chemistry, with a particular focus on the development of next-generation antiandrogens for the treatment of prostate cancer. A key focus of this guide is the unique ability of compound 13 to maintain antagonistic activity against the clinically significant T877A mutant AR, a common mechanism of acquired resistance to first-generation antiandrogens.
Introduction
The androgen receptor is a critical driver of prostate cancer progression. While androgen deprivation therapies and first-generation AR antagonists like hydroxyflutamide (B1664084) have been foundational in treatment, their efficacy is often limited by the emergence of resistance, frequently through mutations in the AR ligand-binding domain (LBD). The T877A mutation, for instance, can convert AR antagonists into agonists, thereby promoting tumor growth. The discovery of benzonitrile compound 13, which retains its antagonistic properties against this mutant, represents a significant advancement in the design of more durable antiandrogen therapies. This guide will dissect the SAR of this compound and its analogs, detail the experimental methodologies used in its characterization, and provide visual representations of key biological and logical pathways.
Quantitative Biological Activity
The biological activity of benzonitrile compound 13 and its relevant analogs was assessed using the Receptor Selection and Amplification Technology (R-SAT) assay. This functional cell-based assay measures receptor-dependent proliferative responses. The data presented in Table 1 summarizes the potency (pEC50) and efficacy of these compounds against both the wild-type (WT) androgen receptor and the T877A mutant.
| Compound | AR WT pEC50 | AR WT Efficacy (%) | AR T877A pEC50 | AR T877A Efficacy (%) | Activity Profile (T877A) |
| Dihydrotestosterone (DHT) | 8.9 ± 0.1 | 100 | 8.8 ± 0.1 | 100 | Full Agonist |
| Ethyne 9d | Antagonist | - | 8.1 ± 0.2 | 100 | Full Agonist |
| Compound 10 | Antagonist | - | 7.5 ± 0.1 | 45 ± 4 | Partial Agonist |
| Compound 11 | Antagonist | - | 7.3 ± 0.1 | 54 ± 4 | Partial Agonist |
| Benzonitrile 13 | Antagonist | - | Antagonist | - | Antagonist |
Data sourced from the Journal of Medicinal Chemistry[1][2]
Structure-Activity Relationship (SAR)
The development of benzonitrile compound 13 and its analogs stemmed from a hit-to-lead optimization effort starting from a tropanol hit compound identified in a high-throughput screen. The SAR studies revealed that minor structural modifications could dramatically shift the intrinsic activity of these compounds from full agonism to potent antagonism.
A key finding was that the antagonist activity of this series was not primarily driven by steric bulk, a common mechanism for AR antagonism. Instead, it is hypothesized that subtle conformational changes induced by the ligand upon binding to the AR LBD are responsible for the observed antagonist effect. This is particularly relevant for compound 13's activity against the T877A mutant. The T877A mutation results in a larger LBD, which can accommodate bulkier antagonists and often converts them into agonists. However, benzonitrile 13, which is not particularly bulky, retains its antagonist profile, suggesting a distinct mechanism of action that is less susceptible to this resistance mutation.[1]
Experimental Protocols
The primary assay used to characterize the compounds in this series was the Receptor Selection and Amplification Technology (R-SAT) assay.
Receptor Selection and Amplification Technology (R-SAT) Assay
Objective: To determine the functional agonist or antagonist activity of test compounds on the wild-type and mutant androgen receptor.
Methodology:
-
Cell Line: NIH 3T3 cells were used as the host for this assay.
-
Transfection: The cells were cotransfected with a plasmid encoding the human androgen receptor (either wild-type or T877A mutant) and a selectable marker.
-
Compound Treatment: Transfected cells were plated in 96-well plates and treated with a range of concentrations of the test compounds. Dihydrotestosterone (DHT) was used as the reference agonist. For antagonist testing, compounds were co-incubated with a fixed concentration of DHT.
-
Selection and Proliferation: The assay relies on the principle that agonist binding to the receptor promotes cell proliferation in the presence of a selection agent. The extent of proliferation is therefore proportional to the agonist activity of the compound. Antagonists will inhibit the proliferation induced by an agonist like DHT.
-
Quantification: Cell proliferation was quantified after a set incubation period (typically 4-5 days) using a suitable method, such as a colorimetric assay (e.g., MTS) or by measuring ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Dose-response curves were generated by plotting the measured cell proliferation against the logarithm of the compound concentration. pEC50 values (the negative logarithm of the half-maximal effective concentration) and maximal efficacy (relative to DHT) were calculated from these curves.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Canonical Androgen Receptor Signaling Pathway and Point of Antagonist Intervention.
Experimental Workflow for SAR of AR Antagonists
Caption: Iterative Workflow for the Structure-Activity Relationship (SAR) Study.
Logical Relationship of Structural Modifications to Activity
References
cellular targets of Androgen receptor antagonist 13
An in-depth analysis of "Androgen Receptor Antagonist 13" reveals that this designation does not refer to a single, universally recognized molecule. Instead, it appears to encompass at least two distinct chemical entities identified in separate research contexts. To provide a precise and technically detailed guide, it is imperative to distinguish between these compounds.
One compound is referred to as AR antagonist 13 (compound 19) , which has been shown to inhibit the androgen receptor (AR) with rates exceeding 71.5% at a concentration of 10 μM.[1][2] This antagonist has demonstrated activity in inhibiting the growth of prostate cancer cells.[1][2]
A second, distinct molecule is designated as Androgen receptor antagonist-13 (compound 8a) . This compound is an orally active AR antagonist with a reported IC50 of 0.20 μM.[3] It has also been identified as a candidate for the study of prostate cancer.[3]
Due to the existence of multiple compounds referred to as "this compound," a comprehensive technical guide requires clarification on the specific molecule of interest. The cellular targets, mechanisms of action, and associated experimental data will differ significantly between these compounds.
General Mechanism of Androgen Receptor Antagonism
Androgen receptor antagonists function by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the ligand-binding domain (LBD) of the AR.[4] This blockage prevents the conformational changes necessary for receptor activation, nuclear translocation, and subsequent regulation of androgen-responsive genes.[4][5] The therapeutic goal of AR antagonists, particularly in the context of prostate cancer, is to disrupt the signaling pathway that drives tumor growth.[4]
Cellular Signaling Pathways of Androgen Receptor Action
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This initiates the transcription of target genes involved in cell proliferation and survival.
Below is a generalized diagram illustrating the androgen receptor signaling pathway and the point of intervention for AR antagonists.
Experimental Protocols
Detailed experimental protocols are contingent on the specific research conducted on each "this compound." However, standard assays to characterize such compounds generally include:
1. Androgen Receptor Binding Assays:
-
Objective: To determine the binding affinity of the antagonist to the androgen receptor.
-
Methodology: Competitive radioligand binding assays are commonly employed. This involves incubating a source of AR (e.g., prostate cancer cell lysates or purified recombinant AR) with a radiolabeled androgen (e.g., ³H-DHT) in the presence of varying concentrations of the antagonist. The displacement of the radioligand by the antagonist is measured to calculate the inhibition constant (Ki) or IC50 value.
2. Reporter Gene Assays:
-
Objective: To assess the functional antagonist activity on AR-mediated gene transcription.
-
Methodology: Cells (e.g., PC-3 or LNCaP prostate cancer cells) are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PSA promoter). The cells are then treated with an androgen (e.g., DHT) and varying concentrations of the antagonist. The luciferase activity is measured to determine the extent of inhibition of AR-driven transcription.
Below is a workflow diagram for a typical reporter gene assay.
3. Cell Proliferation Assays:
-
Objective: To evaluate the effect of the antagonist on the growth of androgen-dependent cancer cells.
-
Methodology: Androgen-sensitive prostate cancer cell lines (e.g., LNCaP) are cultured in the presence of an androgen and treated with a range of concentrations of the antagonist. Cell viability or proliferation is measured over time using methods such as the MTT assay, WST-1 assay, or direct cell counting.
Quantitative Data Summary
The available quantitative data for the two identified "this compound" compounds are summarized below for comparison.
| Compound Designation | Bioactivity Metric | Value | Cell Line/System | Reference |
| AR antagonist 13 (compound 19) | Inhibition Rate | >71.5% at 10 µM | Not Specified | [1][2] |
| Androgen receptor antagonist-13 (compound 8a) | IC50 | 0.20 µM | Not Specified | [3] |
To proceed with a more in-depth technical guide, please specify which "this compound" (compound 19 or compound 8a) is the subject of your inquiry. Further details on specific cellular targets beyond the androgen receptor, comprehensive experimental data, and more tailored signaling pathway diagrams can be provided once the compound of interest is identified.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Androgen receptor antagonist-13 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer [mdpi.com]
Preclinical Pharmacology of Novel Androgen Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of novel androgen receptor (AR) antagonists. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new therapies for prostate cancer and other androgen-driven diseases. This document outlines the mechanisms of action, key preclinical data, and detailed experimental protocols for evaluating these next-generation therapeutics.
Introduction to Androgen Receptor Antagonism
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of genes involved in cell proliferation and survival.[1][2] Androgen deprivation therapy (ADT) has long been the standard of care for advanced prostate cancer.[3] However, the disease often progresses to a castration-resistant state (CRPC), where the AR signaling pathway remains active despite low levels of circulating androgens.[4][5]
Novel androgen receptor antagonists have been developed to overcome the limitations of first-generation antiandrogens. These next-generation agents, including enzalutamide (B1683756), apalutamide, and darolutamide (B1677182), exhibit higher binding affinity for the AR and more effectively inhibit its downstream signaling.[6][7] They have demonstrated significant clinical benefit in patients with both metastatic and non-metastatic CRPC.[8][9][10]
Mechanism of Action of Novel AR Antagonists
Unlike first-generation antagonists which primarily act as competitive inhibitors of androgen binding, novel AR antagonists have a multi-faceted mechanism of action that more comprehensively disrupts AR signaling.
-
Inhibition of Androgen Binding: They bind to the ligand-binding domain (LBD) of the AR with significantly higher affinity than older agents like bicalutamide (B1683754).[6][11]
-
Impairment of Nuclear Translocation: They prevent the conformational changes required for the AR to move from the cytoplasm into the nucleus.[8][12][13]
-
Blockade of DNA Binding: By preventing nuclear localization, they inhibit the binding of the AR to androgen response elements (AREs) on the DNA.[12][13]
-
Lack of Agonist Activity: In contrast to first-generation antiandrogens that can exhibit partial agonist activity in the context of AR overexpression, these novel agents are pure antagonists.[3][6]
This multi-pronged approach leads to a more profound and sustained inhibition of AR-mediated gene transcription and subsequent tumor growth.
Key Preclinical Data of Novel AR Antagonists
The preclinical development of novel AR antagonists has involved extensive in vitro and in vivo studies to characterize their potency, selectivity, and efficacy. The following tables summarize key quantitative data for enzalutamide, apalutamide, and darolutamide.
| Compound | Target | Assay Type | Cell Line | IC50 / Ki | Fold Improvement vs. Bicalutamide | Reference |
| Enzalutamide | Androgen Receptor | Competitive Binding | LNCaP/AR | ~25 nM (IC50) | ~8-fold higher affinity | [11] |
| Apalutamide | Androgen Receptor | Competitive Binding | LNCaP/AR(cs) | Not specified | More effective than bicalutamide | [13] |
| Darolutamide | Androgen Receptor | Competitive Binding | Not specified | High affinity | Higher than enzalutamide and apalutamide | [10] |
Table 1: In Vitro Binding Affinities of Novel AR Antagonists. This table summarizes the binding affinities of enzalutamide, apalutamide, and darolutamide to the androgen receptor.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| Enzalutamide | PSA Reporter Assay | LNCaP | ~36 nM | [11] |
| Apalutamide | Not specified | LNCaP/AR(cs) | More potent than enzalutamide | [13] |
| Darolutamide | AR Transcriptional Activity | Not specified | More potent than enzalutamide | [14] |
Table 2: In Vitro Antagonist Activity of Novel AR Antagonists. This table presents the in vitro antagonist activity of novel AR antagonists in reporter gene assays.
| Compound | Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition | Reference |
| Enzalutamide | Mouse Xenograft | LNCaP/AR | Oral | Significant reduction in tumor volume | [15] |
| Apalutamide | Mouse Xenograft | LNCaP/AR(cs) | Oral | More effective than bicalutamide and enzalutamide | [13] |
| Darolutamide | Mouse Xenograft | VCaP | Oral | Significant antitumor activity | [7] |
Table 3: In Vivo Efficacy of Novel AR Antagonists. This table highlights the in vivo efficacy of novel AR antagonists in preclinical models of prostate cancer.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of novel androgen receptor antagonists.
Androgen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[16][17]
Materials:
-
Recombinant human AR protein (ligand-binding domain)
-
Radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-DHT)
-
Test compounds and reference compounds (e.g., DHT, bicalutamide)
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
In a 96-well plate, add the recombinant AR protein, the radiolabeled androgen at a fixed concentration (typically at its Kd), and the diluted compounds.
-
Include control wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of unlabeled androgen).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Transfer the incubation mixture to a filter plate to separate bound from free radioligand.
-
Wash the filter plate with ice-cold assay buffer to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Luciferase Reporter Gene Assay for AR Antagonism
This cell-based assay measures the ability of a compound to inhibit AR-mediated transcription of a reporter gene.[18][19]
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP, 22RV1) or a host cell line co-transfected with an AR expression vector (e.g., HEK293).[20][21]
-
Luciferase reporter plasmid containing an androgen response element (ARE) driving the expression of the luciferase gene (e.g., pGL3-PSA-luc).
-
Control plasmid for transfection normalization (e.g., Renilla luciferase vector).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds, a known AR agonist (e.g., DHT or R1881), and a reference antagonist (e.g., bicalutamide).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After transfection, replace the medium with fresh medium containing charcoal-stripped serum to remove endogenous androgens.
-
Pre-treat the cells with serial dilutions of the test compound or reference antagonist for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of an AR agonist (e.g., DHT at its EC50) in the presence of the test compound. Include control wells with agonist alone and vehicle control.
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of agonist-induced luciferase activity for each compound concentration and determine the IC50 value.
In Vivo Xenograft Studies
Xenograft models are crucial for evaluating the in vivo efficacy of novel AR antagonists.[22][23][24]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
Prostate cancer cell line (e.g., LNCaP, VCaP) or patient-derived xenograft (PDX) tissue.[25][26]
-
Matrigel (for subcutaneous implantation).
-
Test compound formulated for oral or parenteral administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant prostate cancer cells mixed with Matrigel or small fragments of PDX tissue into the flanks of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route of administration.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and potential toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treatment groups to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the androgen receptor signaling pathway and the workflows of the key experimental protocols.
Caption: Androgen Receptor Signaling Pathway and Inhibition by Novel Antagonists.
Caption: Workflow for an Androgen Receptor Binding Assay.
Caption: Workflow for a Luciferase Reporter Gene Assay.
Mechanisms of Resistance
Despite the significant efficacy of novel AR antagonists, resistance inevitably develops.[4][12] Understanding the preclinical mechanisms of resistance is crucial for the development of subsequent lines of therapy. Key mechanisms include:
-
AR Mutations: Mutations in the AR ligand-binding domain can alter drug binding or convert antagonists into agonists.[15]
-
AR Amplification and Overexpression: Increased levels of the AR protein can overcome the inhibitory effects of the antagonist.[27]
-
AR Splice Variants: Expression of constitutively active AR splice variants that lack the LBD renders them insensitive to LBD-targeting antagonists.[1][4]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/Akt/mTOR pathway, can drive tumor growth independently of AR.[1]
-
Intratumoral Androgen Synthesis: Increased production of androgens within the tumor microenvironment can outcompete the antagonist.[4]
Conclusion
Novel androgen receptor antagonists represent a major advancement in the treatment of prostate cancer. Their distinct mechanisms of action and favorable preclinical profiles have translated into significant clinical benefits. This technical guide provides a comprehensive overview of their preclinical pharmacology, including detailed experimental protocols and data, to aid researchers and drug developers in the ongoing effort to combat androgen-driven diseases. A thorough understanding of their preclinical characteristics and the mechanisms of resistance is essential for the rational design of new therapeutic strategies and combination therapies to further improve patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 3. Enzalutamide: Development from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging mechanisms of resistance to androgen receptor inhibitors in prostate cancer: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Novel Androgen Receptor Inhibitors in Non-Metastatic, Castration-Resistant Prostate Cancer: A Systematic Review and Network Meta-Analysis [frontiersin.org]
- 11. urotoday.com [urotoday.com]
- 12. Enzalutamide: looking back at its preclinical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apalutamide in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. benchchem.com [benchchem.com]
- 19. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. urotoday.com [urotoday.com]
- 24. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. cdn.amegroups.cn [cdn.amegroups.cn]
- 27. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Understanding Resistance Mechanisms to New Androgen Receptor (AR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) signaling axis is a critical driver in the progression of prostate cancer. Second-generation AR antagonists, such as enzalutamide (B1683756), apalutamide (B1683753), and darolutamide, have become cornerstone therapies for advanced prostate cancer, including castration-resistant prostate cancer (CRPC). These agents function by competitively inhibiting androgen binding to the AR, preventing nuclear translocation, and disrupting the interaction of the AR with DNA. Despite significant improvements in patient survival, the development of resistance is nearly universal.[1][2]
This guide provides an in-depth overview of the core molecular mechanisms that drive resistance to these potent AR antagonists. Understanding these pathways is crucial for the development of novel therapeutic strategies to overcome resistance and improve outcomes for patients with advanced prostate cancer. The mechanisms are broadly categorized into AR-dependent and AR-independent pathways.
Core Mechanisms of Resistance
Resistance to new AR antagonists is a multifactorial process involving genetic alterations, transcriptional reprogramming, and the activation of alternative signaling pathways.
AR-Dependent Mechanisms
These mechanisms involve the reactivation of AR signaling despite the presence of a potent antagonist.
-
2.1.1 AR Gene Amplification and Overexpression: One of the most common mechanisms is the amplification of the AR gene, leading to overexpression of the AR protein.[3] Elevated levels of the receptor can overwhelm the antagonist at standard clinical doses, enabling signaling to resume. Studies in CRPC xenograft models have shown a significant increase in AR expression following treatment with agents like abiraterone (B193195) acetate.[4]
-
2.1.2 AR Gene Mutations: Point mutations in the AR ligand-binding domain (LBD) can alter the structure of the receptor, reducing antagonist affinity or converting antagonists into agonists.[3] For example, the F877L mutation has been shown to confer resistance to enzalutamide and apalutamide.[5][6] The T878A mutation can be activated by other steroid hormones like progesterone. The prevalence of these mutations increases with successive lines of therapy.[7][8]
-
2.1.3 Constitutively Active AR Splice Variants (AR-Vs): A critical mechanism of resistance is the expression of AR splice variants that lack the LBD.[4][9] The most well-characterized of these is AR-V7.[9] Because these variants do not have the LBD, they are not targeted by second-generation antagonists.[10][11] AR-V7 is constitutively active, meaning it can translocate to the nucleus and activate target genes without the need for androgen binding, thereby driving tumor growth.[9] Detection of AR-V7 in circulating tumor cells (CTCs) is associated with poor prognosis and resistance to both enzalutamide and abiraterone.[10][12]
AR-Independent Mechanisms (Bypass Pathways)
Tumor cells can develop alternative signaling pathways to survive and proliferate, bypassing the need for AR signaling.
-
2.2.1 Glucocorticoid Receptor (GR) Upregulation: The glucocorticoid receptor is structurally similar to the AR and can regulate an overlapping set of target genes.[13] Long-term exposure to AR antagonists can lead to the upregulation of GR expression.[14][15] This allows the GR to take over the transcriptional program once driven by the AR, promoting cell survival and proliferation, thus creating a bypass pathway.[15][16][17][18]
-
2.2.2 Activation of Other Signaling Pathways: Other pathways, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, can be activated to promote tumor growth independently of the AR.[4][14] For instance, aberrant Wnt/β-catenin signaling can lead to the expression of genes involved in proliferation and stem cell-like characteristics.[14]
-
2.2.3 Lineage Plasticity: A significant mechanism of resistance involves a process called lineage plasticity, where prostate adenocarcinoma cells transdifferentiate into other lineages that do not depend on AR signaling.[19][20] The most common form is neuroendocrine prostate cancer (NEPC), an aggressive variant that is enriched after treatment with potent AR antagonists.[20][21] This transition often involves the loss of tumor suppressors like TP53 and RB1.[21] Recent studies suggest that activation of pathways like JAK-STAT signaling may be a key promoter of this lineage plasticity.[22][23]
Altered Drug Metabolism and Efflux
Mechanisms that reduce the intracellular concentration of the antagonist can also contribute to resistance. This can involve increased drug efflux from the cell mediated by ATP-binding cassette (ABC) transporters or altered metabolism of the drug within the tumor microenvironment.
Intratumoral Androgen Synthesis
Quantitative Data Summary
Table 1: Prevalence of AR-V7 in Metastatic CRPC (mCRPC)
| Patient Cohort | Detection Method | Prevalence of AR-V7 | Associated Outcome | Reference |
| Enzalutamide-treated mCRPC | qRT-PCR in CTCs | 39% | Inferior PSA response, PFS, and OS | [10][12] |
| Abiraterone-treated mCRPC | qRT-PCR in CTCs | 19% | Inferior PSA response, PFS, and OS | [10][12] |
| Metastatic CRPC tissues | Immunohistochemistry | 24% (decreased C-terminal AR) | - | [29] |
Table 2: Frequency of Common AR Ligand-Binding Domain Mutations in mCRPC
| Mutation | Frequency in ctDNA (Post-ARSI) | Associated Resistance | Reference |
| L702H | ~15% | Associated with abiraterone resistance | [7] |
| T878A | ~12% | Promiscuous activation by other steroids | [5][7] |
| H875Y | ~7% | Associated with resistance | [7] |
| F877L | ~2-4% | Converts enzalutamide/apalutamide to agonist | [5][7][30] |
Note: Frequencies can vary significantly based on prior lines of therapy and detection methods.
Experimental Protocols
Protocol: Detection of AR-V7 in Circulating Tumor Cells (CTCs)
This protocol outlines a quantitative reverse-transcription polymerase chain reaction (qRT-PCR) method to detect AR-V7 mRNA in CTCs isolated from patient blood.
1. Blood Collection and CTC Isolation: a. Collect 5-10 mL of whole blood in PAXgene Blood RNA Tubes.[31] b. Isolate CTCs using a method based on negative selection (depletion of CD45-positive leukocytes) or an EpCAM-based positive selection method.[31][32] c. Lyse the enriched CTC fraction to release RNA.
2. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the cell lysate using a suitable kit (e.g., Qiagen RNeasy Micro Kit). b. Perform DNase treatment to remove any contaminating genomic DNA. c. Synthesize cDNA using a reverse transcriptase enzyme and random primers.
3. qRT-PCR for AR-V7: a. Prepare a reaction mixture containing cDNA, SYBR Green or a TaqMan probe, and primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH). b. Use primers that span the unique cryptic exon junction of AR-V7 to ensure specificity. c. Run the qRT-PCR on a thermal cycler. d. Include positive controls (e.g., cDNA from 22Rv1 cells, which express AR-V7) and negative controls (no template).[33] e. Analyze the data using the ΔΔCt method to determine the relative expression of AR-V7. A sample is considered positive if AR-V7 is detected within a validated cycle threshold.[32]
Protocol: Cell Viability Assay to Determine Drug Resistance (MTT/MTS Assay)
This protocol describes a colorimetric assay to measure the sensitivity of prostate cancer cell lines to an AR antagonist and determine the IC50 value.
1. Cell Seeding: a. Culture prostate cancer cells (e.g., LNCaP, VCaP) to logarithmic growth phase. b. Trypsinize, count, and seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[34] c. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
2. Drug Treatment: a. Prepare a serial dilution of the AR antagonist (e.g., enzalutamide) in culture medium. b. Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations (including a vehicle-only control). c. Incubate the plate for a desired period (e.g., 72-96 hours).
3. Viability Measurement (MTT Method): a. Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[35] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[35][36] b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[35][36] c. Gently mix the plate on an orbital shaker to ensure complete solubilization.
4. Data Acquisition and Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the background absorbance from a blank well (medium only). c. Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). d. Plot the cell viability (%) against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%). An increase in the IC50 value indicates resistance.[37]
Protocol: Chromatin Immunoprecipitation (ChIP-seq) for AR Binding
This protocol outlines the key steps to identify genome-wide binding sites of the Androgen Receptor.
1. Cell Culture and Cross-linking: a. Culture prostate cancer cells (e.g., LNCaP) to ~80-90% confluency. Treat with vehicle or androgen (e.g., 1 nM DHT) for a specified time.[38] b. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. c. Quench the reaction by adding glycine.
2. Chromatin Preparation: a. Harvest and lyse the cells to isolate nuclei. b. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.[38][39]
3. Immunoprecipitation: a. Pre-clear the chromatin lysate with Protein A/G magnetic beads. b. Incubate the chromatin overnight at 4°C with an antibody specific to the AR (or an IgG control).[39] c. Add Protein A/G beads to capture the antibody-chromatin complexes. d. Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
4. Elution and DNA Purification: a. Elute the chromatin from the beads. b. Reverse the cross-links by incubating at 65°C overnight with NaCl. c. Treat with RNase A and Proteinase K to remove RNA and protein. d. Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.[39]
5. Library Preparation and Sequencing: a. Prepare a sequencing library from the purified ChIP DNA. b. Sequence the library on a next-generation sequencing platform. c. Analyze the sequencing data by aligning reads to a reference genome and using a peak-calling algorithm (e.g., MACS) to identify AR binding sites, comparing the AR ChIP sample to the IgG control.[40]
Visualizations: Signaling Pathways and Workflows
Caption: Canonical AR signaling and the mechanism of action for AR antagonists.
Caption: Resistance mechanism mediated by the AR-V7 splice variant.
Caption: Glucocorticoid Receptor (GR) signaling as a bypass resistance mechanism.
Caption: High-level experimental workflow for AR ChIP-seq analysis.
References
- 1. [PDF] Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms | Semantic Scholar [semanticscholar.org]
- 2. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen receptor (AR) aberrations in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor mutations in patients with castration-resistant prostate cancer treated with apalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming mutation-based resistance to antiandrogens with rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] AR-V7 and resistance to enzalutamide and abiraterone in prostate cancer. | Semantic Scholar [semanticscholar.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. AR-V7 Splice Variant as Prognostic Marker for Resistance to Enzalutamide or Abiraterone in Men with Metastatic Prostate Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 13. A narrative review of the role of glucocorticoid receptors in prostate cancer: developments in last 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Glucocorticoid receptor action in prostate cancer: the role of transcription factor crosstalk [frontiersin.org]
- 17. Emerging role of glucocorticoid receptor in castration resistant prostate cancer: A potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucocorticoid receptor action in prostate cancer: the role of transcription factor crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Lineage Plasticity in Prostate Cancer Therapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lineage plasticity and treatment resistance in prostate cancer: the intersection of genetics, epigenetics, and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Lineage plasticity and treatment resistance in prostate cancer: the intersection of genetics, epigenetics, and evolution [frontiersin.org]
- 22. Preventing Lineage Plasticity in Prostate Cancer Cells Resensitizes Them to Therapy | Research | Prostate Cancer | UT Southwestern Medical Center [utswmed.org]
- 23. Preventing Lineage Plasticity in Prostate Cancer Cells Resensitizes Them to Therapy - UT Southwestern Medical Center [physicianresources.utswmed.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. [PDF] Intratumoral androgen biosynthesis in prostate cancer pathogenesis and response to therapy. | Semantic Scholar [semanticscholar.org]
- 26. Androgen biosynthesis in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Intratumoral androgen biosynthesis in prostate cancer pathogenesis and response to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. erc.bioscientifica.com [erc.bioscientifica.com]
- 29. Androgen Receptor Variants Occur Frequently in Castration Resistant Prostate Cancer Metastases | PLOS One [journals.plos.org]
- 30. Structural and molecular insights into the mechanism of resistance to enzalutamide by the clinical mutants in androgen receptor (AR) in castration-resistant prostate cancer (CRPC) patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A Whole Blood Assay for AR-V7 and ARv567es in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Detection of AR-V7 in Liquid Biopsies of Castrate Resistant Prostate Cancer Patients: A Comparison of AR-V7 Analysis in Circulating Tumor Cells, Circulating Tumor RNA and Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 35. broadpharm.com [broadpharm.com]
- 36. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 38. academic.oup.com [academic.oup.com]
- 39. encodeproject.org [encodeproject.org]
- 40. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vitro Androgen Receptor Antagonist Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays for the identification and characterization of androgen receptor (AR) antagonists. The protocols detailed below are foundational for screening compound libraries and determining the potency and mechanism of action of potential AR-targeted therapeutics.
Introduction to Androgen Receptor Signaling
The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male characteristics.[1][2] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[3] Upon binding to an androgen, such as dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[3] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] AR antagonists are compounds that inhibit this signaling pathway, typically by competing with androgens for binding to the AR's ligand-binding domain (LBD) or by preventing the downstream events required for transcriptional activation.
References
Application Notes and Protocols for Cell-Based Assays in Androgen Receptor Antagonist Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer.[1][2] Consequently, it has emerged as a primary therapeutic target.[2] The screening and identification of novel AR antagonists are paramount in the discovery of new therapeutics. Cell-based assays provide a powerful and physiologically relevant platform to assess the efficacy of potential AR inhibitors. These assays allow for the evaluation of compounds within a cellular context, offering insights into their impact on AR signaling, nuclear translocation, and cell proliferation.[3]
This document provides detailed application notes and protocols for three commonly employed cell-based assays for screening AR antagonists:
-
Reporter Gene Assays: To quantify the transcriptional activity of the AR.
-
AR Nuclear Translocation Assays: To visualize and measure the inhibition of AR movement into the nucleus.
-
Cell Proliferation Assays: To assess the cytostatic or cytotoxic effects of AR antagonists on cancer cell growth.
Androgen Receptor Signaling Pathway
In its inactive state, the androgen receptor (AR) is located in the cytoplasm, complexed with heat shock proteins (HSPs).[1] Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[1][4] Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and survival.[1][5] AR antagonists function by competitively binding to the AR, thereby inhibiting one or more steps in this signaling cascade.[6]
Figure 1: Simplified diagram of the Androgen Receptor (AR) signaling pathway.
Key Cell-Based Assays for AR Antagonist Screening
Several cell-based assays are available for screening potential AR antagonists. The choice of assay depends on the specific research question, desired throughput, and available resources.
| Assay Type | Principle | Advantages | Disadvantages |
| Reporter Gene Assay | Measures the ability of a compound to inhibit AR-mediated transcription of a reporter gene (e.g., luciferase).[5] | High sensitivity, quantitative, suitable for high-throughput screening (HTS).[3] | Prone to off-target effects that can influence reporter gene expression. |
| AR Nuclear Translocation Assay | Monitors the ligand-induced movement of AR from the cytoplasm to the nucleus, often using a GFP-tagged AR.[7][8] | Provides mechanistic insight, allows for single-cell analysis, suitable for high-content screening (HCS).[4] | May require generation of stable cell lines, imaging equipment can be expensive. |
| Cell Proliferation Assay | Measures the effect of a compound on the viability and growth of androgen-dependent cancer cells.[9] | Directly assesses the functional outcome of AR inhibition, relatively inexpensive. | Lower throughput, indirect measure of AR antagonism, can be confounded by general cytotoxicity. |
Data Presentation: Comparison of Known AR Antagonists
The following table summarizes the inhibitory concentrations (IC50) of well-characterized AR antagonists in various cell-based assays. This data provides a benchmark for evaluating novel compounds.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| Bicalutamide | Competitive Binding | LNCaP | 160 nM | [9] |
| Proliferation | LNCaP | 20.44 µM | [10] | |
| Reporter Gene | LNCaP/AR-luc | 0.35 µM | [11] | |
| Enzalutamide | Competitive Binding | LNCaP | 21.4 nM | [9] |
| Reporter Gene | LNCaP | 26 nM | [9] | |
| Proliferation | LNCaP | 1.31 µM | [10] | |
| Proliferation | MDA-MB-453 | ~4 µM | [12] | |
| Apalutamide | Reporter Gene | LNCaP | 200 nM | [9] |
| Darolutamide | Reporter Gene | AR-HEK293 | 26 nM | [9] |
Experimental Protocols
Luciferase Reporter Gene Assay for AR Antagonist Activity
This protocol is designed to quantify the ability of a test compound to inhibit DHT-induced AR transcriptional activity.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, 22Rv1).[1]
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and charcoal-stripped serum (CSS).[1]
-
Reporter plasmid (e.g., pARE-Luc) and a control plasmid (e.g., pRL-TK).[1]
-
AR expression plasmid (if using AR-negative cells).
-
Transfection reagent.
-
Dihydrotestosterone (DHT).
-
Test compounds.
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture cells in RPMI-1640 with 10% FBS.
-
Trypsinize and resuspend cells in RPMI-1640 with 10% CSS.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[1]
-
-
Transfection (for transient assays):
-
Prepare a DNA-transfection reagent complex in serum-free medium according to the manufacturer's protocol. A typical ratio is 100 ng of pARE-Luc and 10 ng of pRL-TK per well.[1]
-
Add the complex to the cells and incubate for 4-6 hours.[1]
-
Replace the transfection medium with fresh medium containing 10% CSS.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in medium containing a constant concentration of DHT (e.g., 0.1 nM, the EC80).[1]
-
Include a positive control (DHT alone) and a negative control (vehicle only).[1]
-
24 hours post-transfection, replace the medium with the compound dilutions.[1]
-
Incubate for 24 hours.[1]
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a passive lysis buffer.[1]
-
Measure firefly and Renilla luciferase activity using a luminometer according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
Figure 2: Experimental workflow for a luciferase reporter gene assay.
AR Nuclear Translocation Assay
This protocol describes how to visualize and quantify the inhibition of androgen-induced AR nuclear translocation using a cell line stably expressing GFP-tagged AR.
Materials:
-
Cell culture medium (e.g., DMEM) with G418.[7]
-
Dihydrotestosterone (DHT).
-
Test compounds.
-
Nuclear stain (e.g., Hoechst or DRAQ5).[7]
-
96- or 384-well black, clear-bottom imaging plates.
-
High-content imaging system or fluorescence microscope.
Protocol:
-
Cell Seeding:
-
Seed EGFP-AR expressing cells into imaging plates 18-24 hours prior to the assay.[7]
-
-
Compound Treatment:
-
Treat cells with serial dilutions of test compounds for a predetermined time (e.g., 1 hour).
-
Add DHT (e.g., 10 nM) to stimulate AR translocation and incubate for the desired time (e.g., 30-60 minutes).[8]
-
-
Cell Staining:
-
Imaging:
-
Acquire images using a high-content imaging system or fluorescence microscope with appropriate filter sets for GFP and the nuclear stain (e.g., GFP/FITC: 488/509 nm; Hoechst: 350/461 nm).[7]
-
-
Image Analysis:
-
Use image analysis software to identify the nuclear and cytoplasmic compartments based on the nuclear stain.
-
Quantify the mean fluorescence intensity of GFP in both the nucleus and the cytoplasm for each cell.
-
Calculate the ratio of nuclear to cytoplasmic GFP intensity as a measure of AR translocation.
-
Plot the percentage inhibition of DHT-induced translocation against the log of the test compound concentration to determine the IC50 value.
-
Cell Proliferation Assay (WST-1)
This protocol outlines the use of a WST-1 assay to measure the effect of AR antagonists on the proliferation of androgen-dependent prostate cancer cells.
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP).
-
Cell culture medium (e.g., RPMI-1640) with FBS and CSS.
-
Dihydrotestosterone (DHT).
-
Test compounds.
-
WST-1 reagent.
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in medium containing 10% CSS.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of the test compounds in the presence of a low concentration of DHT (e.g., 0.1 nM) to stimulate proliferation.
-
Include appropriate controls (vehicle, DHT alone).
-
Incubate for a period that allows for measurable cell proliferation (e.g., 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate at 37°C for 1-4 hours, or until a sufficient color change is observed.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell proliferation relative to the DHT-treated control.
-
Plot the percentage of proliferation against the log of the test compound concentration to determine the IC50 value.
-
Conclusion
The cell-based assays described in these application notes provide a robust and multifaceted approach to screening for novel androgen receptor antagonists. By employing a combination of reporter gene, nuclear translocation, and cell proliferation assays, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent for prostate cancer and other androgen-dependent diseases. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists engaged in the discovery and development of next-generation AR-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. selleckchem.com [selleckchem.com]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
Application Notes and Protocols for Androgen Receptor Antagonist 13 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a crucial driver of prostate cancer, remains a primary therapeutic target.[1][2] Androgen receptor antagonists function by inhibiting the binding of androgens to the AR, thereby preventing its activation and the subsequent transcription of genes that promote tumor growth.[3] AR antagonist 13 is a novel compound identified as a potent inhibitor of the androgen receptor, demonstrating significant anti-proliferative effects in prostate cancer cells. Preliminary data indicates that AR antagonist 13 can inhibit prostate cancer cell growth by more than 71.5% at a concentration of 10 µM.[4] These application notes provide detailed protocols for characterizing the efficacy and mechanism of action of AR antagonist 13 in relevant prostate cancer cell lines.
Data Presentation
The following tables summarize expected quantitative data from key experiments to characterize AR antagonist 13. These values are illustrative and will need to be determined experimentally.
Table 1: In Vitro Efficacy of AR Antagonist 13 in Prostate Cancer Cell Lines
| Cell Line | AR Status | Expected IC50 (µM) of AR Antagonist 13 |
| LNCaP | AR-positive, androgen-sensitive | 0.1 - 1.0 |
| VCaP | AR-positive, androgen-sensitive, AR amplified | 0.5 - 5.0 |
| C4-2 | AR-positive, castration-resistant | 1.0 - 10.0 |
| 22Rv1 | AR-positive, castration-resistant, expresses AR-V7 | >10.0 |
| PC-3 | AR-negative | >50.0 |
| DU-145 | AR-negative | >50.0 |
Table 2: Effect of AR Antagonist 13 on AR Target Gene Expression
| Gene | Function | Expected Change in Expression (10 µM AR Antagonist 13) |
| PSA (KLK3) | Prostate-specific antigen, AR target | Significant Decrease |
| TMPRSS2 | Transmembrane protease, AR target | Significant Decrease |
| FKBP5 | Co-chaperone, AR target | Significant Decrease |
| MYC | Oncogene, indirectly regulated by AR | Decrease |
Signaling Pathway
The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. Upon binding to androgens such as dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell proliferation and survival. AR antagonist 13 is designed to competitively inhibit the binding of androgens to the AR, thereby blocking this signaling cascade.
Figure 1. Simplified diagram of the androgen receptor signaling pathway and the inhibitory action of AR Antagonist 13.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of AR antagonist 13.
Cell Viability Assay (WST-1 Assay)
This protocol determines the effect of AR antagonist 13 on the viability of prostate cancer cell lines.
Experimental Workflow:
Figure 2. Workflow for the WST-1 cell viability assay.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2, 22Rv1, PC-3, DU-145)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CS-FBS)
-
AR Antagonist 13
-
WST-1 reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
For androgen-sensitive cell lines (LNCaP, VCaP), replace the medium with a medium containing 10% CS-FBS for 24 hours to reduce basal AR activity.
-
Prepare serial dilutions of AR antagonist 13 in the appropriate medium.
-
Treat the cells with varying concentrations of AR antagonist 13 (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). For androgen-sensitive lines, co-treat with a low concentration of a synthetic androgen like R1881 (e.g., 0.1 nM) to stimulate AR activity.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for AR and PSA Expression
This protocol assesses the effect of AR antagonist 13 on the protein levels of the androgen receptor and its downstream target, PSA.
Experimental Workflow:
Figure 3. Workflow for Western blot analysis.
Materials:
-
Prostate cancer cell lines
-
AR Antagonist 13
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-AR, anti-PSA, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with AR antagonist 13 at the desired concentrations (e.g., 1 µM, 10 µM) and a vehicle control for 24-48 hours. For androgen-sensitive lines, stimulate with R1881 (e.g., 10 nM) for the last 24 hours of treatment.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
This protocol measures the effect of AR antagonist 13 on the mRNA levels of AR target genes.
Experimental Workflow:
Figure 4. Workflow for qPCR analysis.
Materials:
-
Prostate cancer cell lines
-
AR Antagonist 13
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Follow steps 1 and 2 from the Western Blot protocol for cell culture and treatment.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Immunofluorescence for AR Nuclear Translocation
This protocol visualizes the effect of AR antagonist 13 on the subcellular localization of the androgen receptor.
Experimental Workflow:
Figure 5. Workflow for immunofluorescence analysis of AR nuclear translocation.
Materials:
-
Prostate cancer cell lines
-
AR Antagonist 13
-
Dihydrotestosterone (DHT) or R1881
-
Glass coverslips
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-AR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
For androgen-sensitive cells, starve them in a medium with CS-FBS for 24 hours.
-
Pre-treat the cells with AR antagonist 13 (e.g., 10 µM) or vehicle for 1-2 hours.
-
Stimulate the cells with DHT or R1881 (e.g., 10 nM) for 30-60 minutes to induce AR nuclear translocation.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-AR antibody for 1-2 hours.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images to assess the subcellular localization of AR.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of AR antagonist 13 in prostate cancer cell lines. The successful execution of these experiments will provide crucial data on the compound's potency, mechanism of action, and potential as a therapeutic agent for prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Molecular Phenotyping of AR Signaling for Predicting Targeted Therapy in Castration Resistant Prostate Cancer [frontiersin.org]
- 3. rvaprostatecancersupport.org [rvaprostatecancersupport.org]
- 4. Immunofluorescence protocol of Pax7 and androgen receptor for frozen muscle sections with unmasking [protocols.io]
Application Notes: In Vivo Evaluation of Androgen Receptor Antagonist 13
Introduction
The androgen receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer.[1][2] Consequently, targeting the AR is a primary therapeutic strategy. Androgen Receptor Antagonist 13 (ARA13) is a novel, potent, and selective nonsteroidal AR antagonist. These application notes provide a comprehensive overview of the preclinical in vivo models and protocols for evaluating the efficacy, pharmacokinetics, and safety profile of ARA13.
1. Rationale for Model Selection
The choice of an appropriate animal model is crucial for the clinical relevance of preclinical findings. A tiered approach, starting with cell line-derived xenografts and progressing to more complex models, is recommended.
-
Cell Line-Derived Xenograft (CDX) Models: CDX models are foundational for initial efficacy testing due to their reproducibility and relatively low cost.[3][4]
-
LNCaP: This androgen-sensitive human prostate cancer cell line is ideal for modeling early-stage, hormone-naive prostate cancer.[5][6] It expresses a mutated AR (T877A) but remains responsive to androgens, making it suitable for testing the primary antagonistic activity of ARA13.[3]
-
VCaP: Derived from a vertebral metastasis, this cell line has an amplified AR gene, reflecting a common mechanism of resistance in castration-resistant prostate cancer (CRPC).[7] It is valuable for testing ARA13 in a more aggressive, AR-driven disease context.
-
22Rv1: This cell line was derived from a relapsed CWR22 xenograft after castration and expresses both full-length AR and constitutively active AR splice variants (like AR-V7), which lack the ligand-binding domain.[7][8] This model is essential for evaluating the efficacy of ARA13 against common forms of resistance to second-generation antiandrogens.
-
-
Patient-Derived Xenograft (PDX) Models: PDX models, developed by implanting patient tumor tissue directly into immunocompromised mice, better recapitulate the heterogeneity and molecular landscape of human prostate cancer.[9][10][11][12][13] These models are invaluable for evaluating ARA13 efficacy across a diverse range of patient-relevant tumor subtypes and for biomarker discovery.[4][12]
-
Orthotopic Models: Unlike subcutaneous models, orthotopic implantation of prostate cancer cells into the mouse prostate gland provides a more clinically relevant microenvironment.[14][15][16] This can influence tumor growth, angiogenesis, and metastasis, offering a more rigorous test of ARA13's therapeutic potential.[15]
2. Key Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): The primary endpoint is the assessment of ARA13's ability to slow or halt tumor progression, measured by regular caliper measurements of tumor volume.
-
Serum Prostate-Specific Antigen (PSA): PSA is a clinically relevant biomarker for prostate cancer, and its levels are regulated by AR activity.[17] Monitoring serum PSA provides a non-invasive measure of target engagement and therapeutic response.
-
Pharmacodynamic (PD) Biomarkers: Analysis of tumor tissue post-treatment can confirm the mechanism of action. Key PD markers include downregulation of AR-regulated genes (e.g., KLK3, TMPRSS2) and inhibition of cell proliferation markers (e.g., Ki-67).
-
Survival Analysis: In more advanced or metastatic models, overall survival or progression-free survival can be a key endpoint.
Experimental Protocols
Protocol 1: Subcutaneous LNCaP Xenograft Model for Efficacy Assessment
Objective: To evaluate the in vivo efficacy of ARA13 in an androgen-sensitive prostate cancer model.
Materials:
-
LNCaP human prostate cancer cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Matrigel® Basement Membrane Matrix
-
Male 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
ARA13, Vehicle Control (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80)
-
Calipers, syringes, gavage needles
Procedure:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 + 10% FBS at 37°C, 5% CO₂. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin and wash with sterile PBS.
-
Perform a cell count and assess viability (should be >95%).
-
Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel at a final concentration of 10 x 10⁶ cells per 100 µL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Staging:
-
Monitor animal health and body weight 2-3 times weekly.
-
Begin caliper measurements of tumors 3 times weekly once they become palpable.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Drug Administration:
-
Administer ARA13 or Vehicle Control daily via oral gavage at the predetermined doses (e.g., 10, 30, 100 mg/kg).
-
Continue treatment for 21-28 days.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study, collect terminal blood samples via cardiac puncture for serum PSA analysis.
-
Euthanize mice and excise tumors. Record final tumor weights.
-
Divide the tumor: one half to be snap-frozen in liquid nitrogen for molecular analysis (RT-qPCR, Western blot) and the other half to be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of ARA13 in mice.
Materials:
-
Male immunodeficient mice (non-tumor bearing)
-
ARA13 formulated for oral and intravenous (IV) administration
-
Blood collection tubes (containing anticoagulant, e.g., K₂EDTA)
-
Cannulas (for serial sampling, optional)
Procedure:
-
Animal Dosing:
-
Divide mice into two groups: Oral (PO) and Intravenous (IV).
-
Administer a single dose of ARA13 (e.g., 10 mg/kg PO and 2 mg/kg IV).
-
-
Blood Sampling:
-
Collect blood samples (~50 µL) at specified time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Use a sparse sampling method or cannulated animals for serial collection.
-
-
Plasma Preparation:
-
Immediately process blood samples by centrifuging at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of ARA13 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (%F).
-
Data Presentation
Table 1: In Vivo Efficacy of ARA13 in LNCaP Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Final Tumor Weight (mg) | Change in Body Weight (%) |
| Vehicle Control | - | 1250 ± 150 | - | 1280 ± 160 | +2.5 |
| ARA13 | 10 | 750 ± 95 | 40% | 765 ± 100 | +1.8 |
| ARA13 | 30 | 312 ± 60 | 75% | 320 ± 65 | +0.5 |
| ARA13 | 100 | 150 ± 45 | 88% | 155 ± 50 | -1.2 |
| Positive Control (e.g., Enzalutamide) | 30 | 288 ± 55 | 77% | 295 ± 60 | +0.2 |
Data are presented as mean ± SEM.
Table 2: Pharmacokinetic Parameters of ARA13 in Mice
| Parameter | Oral Administration (10 mg/kg) | IV Administration (2 mg/kg) |
| Cmax (ng/mL) | 1850 | 2500 |
| Tmax (h) | 2.0 | 0.25 |
| AUC₀-t (ng·h/mL) | 15600 | 4100 |
| Half-life (t½) (h) | 6.5 | 5.8 |
| Oral Bioavailability (%F) | 76% | - |
Visualizations
Signaling Pathway Diagram
Caption: Androgen Receptor (AR) signaling pathway and the mechanism of action for ARA13.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy and PK testing of ARA13.
References
- 1. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 3. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Transcriptomic Analysis of LNCaP Tumor Xenograft to Elucidate the Components and Mechanisms Contributed by Tumor Environment as Targets for Dietary Prostate Cancer Prevention Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to the second-generation androgen receptor antagonist enzalutamide in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. Patient-Derived Xenografts and Organoids Recapitulate Castration-Resistant Prostate Cancer with Sustained Androgen Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Introduction of Androgen Receptor Targeting shRNA Inhibits Tumor Growth in Patient-Derived Prostate Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Patient-Derived Xenograft Models of Prostate Cancer | Oncohema Key [oncohemakey.com]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sttarr.ca [sttarr.ca]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Dosage and Administration of Enzalutamide (as a representative Androgen Receptor Antagonist) in Mice
Disclaimer: The compound "Androgen receptor antagonist 13" is not found in the public scientific literature. Therefore, these application notes and protocols have been created using Enzalutamide (B1683756) (MDV3100) as a representative and well-documented second-generation androgen receptor (AR) antagonist. The principles and methodologies described herein can serve as a robust template for preclinical studies of similar compounds.
Introduction
Enzalutamide is a potent, orally bioavailable androgen receptor inhibitor that targets multiple steps in the AR signaling pathway.[1][2][3] It competitively binds to the ligand-binding domain of the AR, preventing androgen binding.[2][4] Furthermore, it inhibits the nuclear translocation of the AR, its subsequent binding to DNA, and the recruitment of co-activator proteins, ultimately leading to the downregulation of AR-responsive genes and apoptosis of prostate cancer cells.[3][4][5] These notes provide detailed protocols for the preparation, dosage, and administration of Enzalutamide for in vivo studies in mouse models, particularly for cancer xenograft studies.
Mechanism of Action: Androgen Receptor Signaling
The primary mechanism of Enzalutamide is the comprehensive inhibition of the androgen receptor signaling axis. Upon binding by androgens like dihydrotestosterone (B1667394) (DHT), the AR typically translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA to initiate the transcription of genes responsible for cell proliferation and survival.[3] Enzalutamide disrupts this cascade at three key points.[2][3]
Quantitative Data: Dosage and Administration in Mice
The dosage of Enzalutamide in mice can vary depending on the cancer model, mouse strain, and experimental endpoint. The most common route of administration is oral gavage (PO).
| Parameter | Details | Cell Line / Model | Reference |
| Dosage Range | 10 mg/kg to 50 mg/kg, once daily | 22Rv1, VCaP (Prostate), OVCAR-3 (Ovarian) | [6][7] |
| Effective Dose | 10 mg/kg/day | 22Rv1 Prostate Cancer Xenograft | [6] |
| Effective Dose | 30-50 mg/kg/day | OVCAR-3 Ovarian Cancer Xenograft | [7] |
| Administration Route | Oral Gavage (PO) | Most preclinical models | [7][8] |
| Vehicle / Formulation | Suspension in 1% carboxymethylcellulose / 0.1% Tween 80 in deionized water | General use for oral dosing | [8] |
| Treatment Schedule | Daily, for several weeks (e.g., 7 weeks) | Chronic efficacy studies | [7] |
| Mouse Strain | Immunodeficient mice (e.g., NOD scid gamma, NSG, SCID) | Xenograft models | [6][7][9] |
Experimental Protocols
Protocol 1: Preparation of Enzalutamide for Oral Gavage
This protocol describes the preparation of a suspension suitable for daily oral administration to mice.
Materials:
-
Enzalutamide powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile conical tubes (15 mL or 50 mL)
-
Scale and weighing paper
-
Mortar and pestle (optional, for fine powder)
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed for the entire study. For a 25g mouse receiving a 10 mg/kg dose at a volume of 10 mL/kg (0.25 mL), you would need 0.25 mg of Enzalutamide per mouse per day.
-
Prepare the Vehicle:
-
To prepare a 1% CMC, 0.1% Tween 80 solution: For 100 mL of vehicle, add 1 g of CMC and 0.1 mL of Tween 80 to ~90 mL of sterile deionized water.
-
Stir vigorously with a magnetic stir bar for several hours, or overnight at 4°C, until the CMC is fully dissolved.
-
Bring the final volume to 100 mL with sterile water.
-
-
Prepare Enzalutamide Suspension:
-
Weigh the required amount of Enzalutamide powder.
-
If the powder is clumpy, gently grind it to a fine consistency using a mortar and pestle.
-
In a sterile conical tube, add a small amount of the prepared vehicle to the Enzalutamide powder to create a paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while vortexing or stirring continuously to ensure a homogenous suspension.
-
-
Storage: Store the suspension at 4°C, protected from light. Before each use, vortex or stir thoroughly to ensure the compound is evenly suspended. Prepare fresh weekly.
Protocol 2: Subcutaneous Xenograft Tumor Model and Drug Administration
This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment with Enzalutamide.
Materials:
-
Cancer cells (e.g., 22Rv1 human prostate cancer cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (or similar basement membrane matrix)
-
6-8 week old male immunodeficient mice (e.g., NSG, SCID)[7][9]
-
1 mL syringes with 27-gauge needles[10]
-
Animal gavage needles (20-22 gauge, straight or curved)
-
Digital calipers
-
Prepared Enzalutamide suspension and vehicle control
Procedure Workflow:
Detailed Steps:
-
Cell Preparation: Grow cancer cells to 70-80% confluency.[10] Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer. Cell viability should be >95%.
-
Implantation:
-
Tumor Monitoring and Group Randomization:
-
Allow tumors to establish. Begin measuring tumor size 2-3 times per week with digital calipers once they become palpable.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[10]
-
Once the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[6][7]
-
-
Drug Administration:
-
Administer the prepared Enzalutamide suspension or vehicle control daily via oral gavage.
-
Ensure the gavage needle is correctly placed in the esophagus/stomach before dispensing the liquid to avoid injury.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and mouse body weight 2-3 times weekly. Body weight is a key indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the endpoint, euthanize the mice according to IACUC-approved protocols and collect tumors and other tissues for further analysis (e.g., histology, Western blot, qPCR).
-
Pharmacokinetic Considerations
-
Half-Life: Enzalutamide has a long half-life in preclinical species and humans (mean of 5.8 days in humans), achieving steady-state plasma concentrations by approximately day 28 with daily dosing.[11] This supports a once-daily dosing schedule in mice.
-
Metabolism: Enzalutamide is primarily eliminated via hepatic metabolism. Its active metabolite, N-desmethyl enzalutamide, also contributes to its therapeutic effect.[12]
-
Drug Interactions: Be aware of potential drug interactions if co-administering other compounds. Enzalutamide is a substrate of CYP2C8 and a strong inducer of CYP3A4.[13][14] Dose adjustments may be necessary if co-administering inhibitors or inducers of these enzymes.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. info.taconic.com [info.taconic.com]
- 7. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzalutamide Induces Cytotoxicity in Desmoplastic Small Round Cell Tumor Independent of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. The impact of patient characteristics on enzalutamide pharmacokinetics and how this relates to treatment toxicity and efficacy in metastatic prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Enzalutamide Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 15. Dosing and Administration | XTANDI® (enzalutamide) HCP Site [xtandihcp.com]
Application Notes and Protocols: Luciferase Reporter Assay for Androgen Receptor (AR) Antagonist Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor and member of the nuclear receptor superfamily, plays a pivotal role in the development and progression of prostate cancer.[1][2][3] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes that regulate cell growth and survival.[1][2][4] Consequently, inhibiting the AR signaling pathway is a primary strategy in the treatment of prostate cancer. The luciferase reporter assay is a sensitive and robust method for quantifying the transcriptional activity of the AR, making it an ideal tool for screening and characterizing potential AR antagonists.[5][6][7][8][9][10]
This document provides a detailed protocol for utilizing a dual-luciferase reporter gene assay to assess the antagonist activity of test compounds against the human androgen receptor.
Principle of the Assay
The assay relies on the use of mammalian cells co-transfected with two key plasmids. The first is a reporter plasmid containing a firefly luciferase gene under the transcriptional control of a promoter with multiple AREs. The second is a control plasmid that constitutively expresses Renilla luciferase, which is used to normalize the data and account for variations in cell viability and transfection efficiency.[11]
In the presence of an AR agonist like DHT, the AR is activated and binds to the AREs, driving the expression of firefly luciferase. An AR antagonist will compete with the agonist, thereby inhibiting the AR-mediated transcription and leading to a decrease in the luminescence signal from the firefly luciferase. The Renilla luciferase signal should remain relatively constant across different experimental conditions.
Signaling Pathway and Assay Mechanism
The following diagram illustrates the androgen receptor signaling pathway and the principle of the luciferase reporter assay for screening AR antagonists.
Caption: AR Signaling and Luciferase Assay Mechanism.
Experimental Workflow
The overall workflow for the AR antagonist luciferase reporter assay is depicted in the following diagram.
Caption: AR Antagonist Assay Workflow.
Detailed Experimental Protocol
Materials and Reagents:
-
Cell Line: Human prostate cancer cell line, such as PC3 or 22Rv1. These cells can be transiently transfected.[12][13]
-
Plasmids:
-
AR expression vector (if the cell line does not endogenously express AR).
-
Firefly luciferase reporter vector with AREs (e.g., pGL4-ARE).
-
Renilla luciferase control vector (e.g., pRL-TK).
-
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For the assay, use medium with charcoal-stripped FBS (CSS) to remove endogenous steroids.
-
Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.
-
Test Compounds: Dissolved in DMSO.
-
DHT (Dihydrotestosterone): Stock solution in ethanol (B145695) or DMSO.
-
Dual-Luciferase Reporter Assay System: (e.g., from Promega).
-
Plates: White, clear-bottom 96-well cell culture plates.[14]
-
Luminometer: Capable of reading dual-luciferase assays.
Protocol:
Day 1: Cell Seeding
-
Culture cells in standard growth medium until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh growth medium.
-
Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into a white, clear-bottom 96-well plate.[15]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
Prepare the transfection mix in serum-free medium according to the manufacturer's protocol. A typical ratio per well is 100 ng of the ARE-luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.[5]
-
Carefully remove the growth medium from the cells and replace it with 50 µL of fresh, antibiotic-free medium containing charcoal-stripped FBS.
-
Add the transfection mix to each well and gently swirl the plate.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After the incubation, replace the transfection medium with 100 µL of fresh medium containing charcoal-stripped FBS.
Day 3: Compound Treatment
-
Prepare serial dilutions of the test compounds and DHT in assay medium (containing charcoal-stripped FBS). The final DMSO concentration should be kept below 0.1%.
-
Add the test compounds to the designated wells. For antagonist screening, add the compounds first and incubate for 1 hour before adding the agonist.
-
Add DHT to all wells except the vehicle control. A final concentration of DHT that elicits 80% of the maximal response (EC80) is typically used to allow for the detection of inhibitory effects.[5]
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with DMSO only.
-
Agonist Control: Cells treated with DHT only.
-
Test Compound Controls: Cells treated with each concentration of the test compound in the absence of DHT to check for any agonist activity.
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Day 4: Luciferase Assay
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Measure the firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.
-
Measure the Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
Data Presentation and Analysis
1. Data Normalization
For each well, calculate the Relative Luciferase Activity (RLA) by dividing the firefly luciferase reading by the Renilla luciferase reading.[11][16]
-
RLA = (Firefly Luminescence) / (Renilla Luminescence)
2. Calculation of Percent Inhibition
Normalize the data to the controls to determine the percent inhibition for each concentration of the test compound.
-
Percent Inhibition = 100 x [1 - (RLA_sample - RLA_vehicle) / (RLA_agonist - RLA_vehicle)]
3. Data Tables
Summarize the raw and normalized data in structured tables for clear comparison.
Table 1: Raw Luminescence Data (Example)
| Well | Compound | Conc. (µM) | Firefly (RLU) | Renilla (RLU) |
| A1 | Vehicle | 0 | 1,500 | 50,000 |
| B1 | DHT (0.1 nM) | - | 150,000 | 52,000 |
| C1 | Compound X | 0.01 | 120,000 | 51,000 |
| D1 | Compound X | 0.1 | 80,000 | 49,000 |
| E1 | Compound X | 1 | 40,000 | 53,000 |
| F1 | Compound X | 10 | 10,000 | 50,000 |
Table 2: Normalized Data and Percent Inhibition (Example)
| Compound | Conc. (µM) | RLA | % Inhibition |
| Vehicle | 0 | 0.03 | - |
| DHT (0.1 nM) | - | 2.88 | 0 |
| Compound X | 0.01 | 2.35 | 18.5 |
| Compound X | 0.1 | 1.63 | 43.7 |
| Compound X | 1 | 0.75 | 74.5 |
| Compound X | 10 | 0.20 | 93.7 |
4. IC50 Determination
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response.
Table 3: Summary of AR Antagonist Activity (Example)
| Compound | IC50 (µM) |
| Compound X | 0.25 |
| Compound Y | 1.2 |
| Reference Antagonist | 0.05 |
Troubleshooting
Common issues encountered during luciferase reporter assays and their potential solutions are outlined below.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Weak or No Signal | - Low transfection efficiency.[14][17]- Reagents not functional.[17]- Weak promoter activity.[17]- Insufficient cell number. | - Optimize the DNA-to-transfection reagent ratio.[17]- Use fresh reagents and high-quality plasmid DNA.[14][17]- Ensure the reporter construct is appropriate for the cell line.- Increase the number of cells seeded per well. |
| High Background | - Contamination of reagents or samples.[17]- Intrinsic activity of the reporter plasmid. | - Use sterile techniques and fresh reagents.[17]- Use a promoterless luciferase vector as a negative control. |
| High Variability | - Pipetting errors.[14][17]- Inconsistent cell seeding.- Edge effects in the 96-well plate. | - Use a multichannel pipette and prepare master mixes.[14][17]- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate. |
| High Signal | - Promoter is too strong.[14]- Too much plasmid DNA used for transfection. | - Dilute the cell lysate before reading.[17]- Reduce the amount of reporter plasmid used in the transfection.[14] |
By following this detailed protocol and considering the troubleshooting guidelines, researchers can effectively utilize the dual-luciferase reporter assay to identify and characterize novel androgen receptor antagonists for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Improved Dual-Luciferase Reporter Assays for Nuclear Receptors | Semantic Scholar [semanticscholar.org]
- 10. bioagilytix.com [bioagilytix.com]
- 11. researchgate.net [researchgate.net]
- 12. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 17. goldbio.com [goldbio.com]
Application Notes and Protocols for High-Throughput Screening of Novel Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1][2][3][4] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription and subsequent cell proliferation.[5][6] Consequently, the AR is a primary therapeutic target for prostate cancer. While first and second-generation antiandrogens have shown clinical efficacy, resistance often emerges through mechanisms such as AR mutations, overexpression, or the expression of constitutively active splice variants.[1][2][7] This necessitates the discovery of novel AR inhibitors with different mechanisms of action. High-throughput screening (HTS) plays a pivotal role in identifying such novel chemical entities.[8]
This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize novel androgen receptor inhibitors.
Androgen Receptor Signaling Pathway
The canonical AR signaling pathway begins with the binding of androgens to the AR in the cytoplasm, which is associated with heat shock proteins (HSPs).[6] Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus.[6] In the nucleus, the AR dimer binds to AREs in the promoter regions of target genes, recruiting co-regulators and initiating transcription.[6]
High-Throughput Screening (HTS) Assays for AR Inhibitors
A variety of HTS assays have been developed to identify novel AR inhibitors. These can be broadly categorized as cell-based and biochemical assays.
HTS Assay Workflow
The general workflow for an HTS campaign to identify AR inhibitors involves several stages, from assay development to hit validation.
Experimental Protocols
Luciferase Reporter Gene Assay
This cell-based assay is a widely used method to measure the transcriptional activity of the AR.[6][9][10][11][12] It utilizes a reporter gene construct containing AREs upstream of a luciferase gene.[6] Activation of the AR leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol for AR Antagonist Screening:
-
Cell Seeding:
-
Transfection (if necessary):
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and control antagonists (e.g., Enzalutamide).
-
Add the compounds to the cells, followed by a sub-maximal concentration of an AR agonist (e.g., DHT or R1881) to induce AR activity.[9]
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.[6]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition for each compound concentration relative to the agonist-only control.
-
Determine the IC50 values for active compounds.
-
Fluorescence Polarization (FP) Assay
FP is a biochemical assay that measures the binding of a fluorescently labeled ligand (tracer) to the AR ligand-binding domain (LBD).[14][15][16][17][18] When the small fluorescent tracer is unbound, it rotates rapidly, resulting in low polarization of emitted light.[15] Upon binding to the larger AR-LBD, its rotation slows, and the polarization of emitted light increases.[15] Test compounds that compete with the tracer for binding to the AR-LBD will cause a decrease in fluorescence polarization.[17]
Protocol for Competitive FP Assay:
-
Reagent Preparation:
-
Prepare a solution of purified AR-LBD protein.
-
Prepare a solution of a fluorescently labeled AR ligand (tracer).
-
Prepare serial dilutions of test compounds and a known AR antagonist as a positive control.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the AR-LBD protein.
-
Add the test compounds or control.
-
Add the fluorescent tracer.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Determine the IC50 values for compounds that displace the tracer.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are used to screen for compounds that disrupt the interaction between the AR and its coactivators.[19][20][21][22] These assays typically use a lanthanide-labeled antibody (donor) that binds to a tagged AR-LBD and a fluorescently labeled coactivator peptide (acceptor).[19][20] When the AR-LBD and coactivator peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[20][23] Inhibitors of this interaction will lead to a decrease in the FRET signal.
Protocol for AR-Coactivator TR-FRET Assay:
-
Reagent Preparation:
-
Assay Procedure (Antagonist Mode):
-
Measurement:
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).
-
Determine the IC50 values for compounds that inhibit the AR-coactivator interaction.
-
Data Presentation
Quantitative data from HTS assays are crucial for comparing the potency and efficacy of hit compounds. The following tables summarize key parameters for hypothetical AR inhibitors identified through various screening assays.
Table 1: IC50 Values of Novel AR Inhibitors from Primary Screens
| Compound ID | Luciferase Reporter Assay (IC50, µM) | FP Assay (IC50, µM) | TR-FRET Assay (IC50, µM) |
| HTS-001 | 0.5 | 1.2 | 0.8 |
| HTS-002 | 1.8 | 2.5 | 1.5 |
| HTS-003 | 0.1 | 0.3 | 0.2 |
| Enzalutamide | 0.2 | 0.5 | 0.3 |
Table 2: Assay Performance Metrics
| Assay Type | Z'-Factor | Signal-to-Background (S/B) Ratio |
| Luciferase Reporter Assay | 0.85 | >100 |
| FP Assay | 0.75 | 3 |
| TR-FRET Assay | 0.80 | 5 |
Note: Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[24][25]
Conclusion
The high-throughput screening assays and protocols outlined in this document provide a robust framework for the identification and characterization of novel androgen receptor inhibitors. The choice of assay depends on the specific research goals, with cell-based assays providing insights into cellular activity and biochemical assays offering a more direct measure of molecular interactions. A combination of these approaches is often employed in a comprehensive drug discovery campaign. The quantitative data generated from these screens are essential for prioritizing hit compounds for further development into potential therapeutics for prostate cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multifunctional androgen receptor screening assay using the high-throughput Hypercyt flow cytometry system. [vivo.health.unm.edu]
- 14. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 15. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. LanthaScreen TR-FRET Androgen Receptor Coactivator Assay Kit | LabX.com [labx.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. LanthaScreen™ TR-FRET Androgen Receptor Coactivator Assay Kit 800 x 20 μL assays [thermofisher.com]
- 22. mdpi.com [mdpi.com]
- 23. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | High-throughput AR dimerization assay identifies androgen disrupting chemicals and metabolites [frontiersin.org]
- 25. Characterization of allosteric modulators that disrupt androgen receptor co-activator protein-protein interactions to alter transactivation–Drug leads for metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methods for Assessing Androgen Receptor (AR) Antagonist Specificity
Introduction
The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver in the development and progression of prostate cancer.[1][2] Therapeutic strategies targeting the AR, such as androgen synthesis inhibitors and direct AR antagonists, are cornerstones of treatment.[1] The specificity of an AR antagonist is paramount; an ideal antagonist should potently inhibit AR activity with minimal interaction with other cellular targets, particularly other steroid hormone receptors like the glucocorticoid (GR), progesterone (B1679170) (PR), and mineralocorticoid (MR) receptors. Off-target effects can lead to undesirable side effects and complex pharmacological profiles.[3][4] Therefore, rigorous assessment of antagonist specificity is a crucial step in the drug development process.
This document provides a detailed overview of the primary methods used to characterize the specificity of AR antagonists, complete with experimental protocols and data presentation guidelines for researchers, scientists, and drug development professionals.
Core Assessment Strategy
A multi-tiered approach is essential for a comprehensive specificity assessment. This strategy begins with biochemical assays to confirm direct binding, moves to cell-based functional assays to measure antagonistic activity and cellular target engagement, and culminates in selectivity profiling against a panel of related receptors.
-
Biochemical Binding Assays: These assays directly measure the affinity of a compound for the AR. The most common method is the competitive radioligand binding assay, which determines the equilibrium dissociation constant (Ki) of the test compound by measuring its ability to displace a high-affinity radiolabeled androgen (e.g., [³H]-dihydrotestosterone, DHT) from the receptor.[5][6] A low Ki value indicates high binding affinity.
-
Cell-Based Functional Assays: These assays quantify the ability of a compound to inhibit AR-mediated gene transcription in a cellular context. The luciferase reporter gene assay is a widely used, robust, and sensitive method.[7][8] In this assay, cells are engineered to express the AR and a luciferase reporter gene under the control of an androgen response element (ARE).[8] An antagonist's potency is measured by its ability to inhibit the luciferase signal induced by a known AR agonist, and the result is typically reported as an IC50 value (the concentration at which 50% of the agonist response is inhibited).
-
Selectivity Profiling: To establish specificity, the antagonist must be tested against other related receptors. This is typically achieved by performing binding or functional assays for a panel of off-target receptors. For AR antagonists, this panel should minimally include other members of the steroid hormone receptor family (GR, PR, MR, ER). A compound is considered specific if its Ki or IC50 for the AR is significantly lower (typically >100-fold) than for other receptors.
-
Cellular Target Engagement: While binding assays confirm affinity, it is crucial to verify that the compound engages the AR within an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3] It measures the change in the thermal stability of the AR protein upon ligand binding. Stabilization of the AR at higher temperatures in the presence of the compound provides direct evidence of target engagement in a physiological context.[3]
Key Signaling & Experimental Workflows
Caption: Classical Androgen Receptor (AR) signaling pathway.
Caption: Experimental workflow for assessing AR antagonist specificity.
Quantitative Data Summary
The tables below summarize the binding affinities and functional activities of several well-characterized AR antagonists. Specificity is determined by comparing the activity at the AR to the activity at other steroid receptors. A higher Ki or IC50 value indicates weaker binding or inhibition.
Table 1: Binding Affinity (Ki, nM) of Antagonists for the Androgen Receptor
| Compound | AR Ki (nM) | Reference |
| Bicalutamide | 160 | [9] |
| Enzalutamide | 21 | [9] |
| Apalutamide | 5 | [10] |
| Darolutamide (B1677182) | 11 | [10] |
Note: Ki values can vary between studies depending on assay conditions.
Table 2: Selectivity Profile of AR Antagonists (IC50, nM)
| Compound | AR | Progesterone R (PR) | Glucocorticoid R (GR) | Mineralocorticoid R (MR) |
| Enzalutamide | 36 | >10,000 | >10,000 | >10,000 |
| Apalutamide | 16 | >10,000 | >10,000 | >10,000 |
| Darolutamide | 25 | 210 | >10,000 | >10,000 |
| Bicalutamide | 159 | >10,000 | >10,000 | >10,000 |
Data synthesized from multiple sources for illustrative purposes. Absolute values may differ based on specific assay formats. A higher IC50 value denotes lower antagonistic activity. The high IC50 values for PR, GR, and MR relative to AR demonstrate the high specificity of these second-generation antagonists.[9][10][11]
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for AR
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human AR using a competitive binding assay with radiolabeled dihydrotestosterone (B1667394) ([³H]-DHT).
Materials:
-
Receptor Source: Cell membranes prepared from cells overexpressing human AR (e.g., LNCaP cells or stably transfected HEK293 cells).
-
Radioligand: [³H]-DHT (specific activity ~80-110 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[12]
-
Test Compound: Serial dilutions in assay buffer containing a small percentage of DMSO.
-
Non-specific Binding Control: High concentration of unlabeled DHT (e.g., 10 µM).
-
Filtration System: 96-well plate harvester with GF/B or GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[12]
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Receptor Preparation: Homogenize cells expressing AR in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 20 min).[12] Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume 250 µL):
-
Total Binding: Receptor membranes + [³H]-DHT (at a final concentration near its Kd, e.g., 1-5 nM) + assay buffer.
-
Non-specific Binding: Receptor membranes + [³H]-DHT + high concentration of unlabeled DHT.
-
Competition: Receptor membranes + [³H]-DHT + varying concentrations of the test compound.
-
-
Incubation: Add 150 µL of membranes, 50 µL of the test compound (or control), and 50 µL of radioligand solution to each well.[12] Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium.[12]
-
Harvesting: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[12]
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
-
Protocol 2: AR Luciferase Reporter Gene Assay
This protocol measures the functional ability of a compound to antagonize DHT-induced AR transcriptional activity.
Materials:
-
Cell Line: Prostate cancer cell line (e.g., PC-3, which are AR-negative, or 22Rv1, which are AR-positive) or another suitable host cell line.[7][13]
-
Plasmids:
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with charcoal-stripped serum (CSS) to remove endogenous steroids.
-
Transfection Reagent: (e.g., Lipofectamine).
-
Agonist: Dihydrotestosterone (DHT).
-
Dual-Luciferase Reporter Assay System .
Procedure:
-
Cell Seeding: Seed cells (e.g., 2 x 10⁴ cells/well) in a 96-well white, clear-bottom plate in medium with 10% CSS and incubate for 24 hours.[7]
-
Transfection (if necessary): For AR-negative cells like PC-3, co-transfect the cells with the AR expression vector, the ARE-luciferase reporter, and the Renilla control plasmid according to the manufacturer's protocol. Incubate for 4-6 hours, then change the medium.[7]
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of the test antagonist for 1-2 hours.
-
Include a "vehicle control" (no antagonist) and a "no agonist" control.
-
-
Agonist Stimulation: Add DHT to all wells (except the "no agonist" control) at a final concentration that elicits a submaximal response (e.g., EC80, typically 0.1-1 nM).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[7]
-
Lysis and Luciferase Measurement:
-
Remove the medium and lyse the cells using the passive lysis buffer from the assay kit.[7]
-
Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer according to the kit instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the DHT-stimulated control (0% inhibition) and the unstimulated control (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol confirms direct binding of an antagonist to the AR in intact cells.
Materials:
-
Cell Line: A cell line endogenously expressing AR (e.g., LNCaP, VCaP).
-
Test Compound and Vehicle Control (e.g., DMSO).
-
Lysis Buffer: PBS with protease inhibitors.
-
Equipment: PCR machine or heating blocks for temperature gradient, centrifuge, equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies).
-
Primary Antibody: Anti-AR antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
Procedure:
-
Cell Treatment: Culture cells to near confluency. Treat one set of cells with the test compound at a saturating concentration (e.g., 10x IC50) and another set with vehicle control for 1-2 hours.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[3]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[3]
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each sample.
-
Analyze the amount of soluble AR in each sample using Western blotting. Run equal amounts of protein on an SDS-PAGE gel, transfer to a membrane, and probe with an AR-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensity for AR at each temperature for both the compound-treated and vehicle-treated samples.
-
Normalize the intensity at each temperature to the intensity of the unheated sample (e.g., 40°C).
-
Plot the percentage of soluble AR against the temperature for both conditions. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization of the AR, confirming target engagement.[3]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Njar - Translational Cancer Research [tcr.amegroups.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Studying Androgen Receptor (AR) Antagonist Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studying resistance to Androgen Receptor (AR) antagonists in prostate cancer. This document outlines the key mechanisms of resistance and provides detailed protocols for generating resistant cell line models and for performing critical assays to investigate these mechanisms.
Introduction to AR Antagonist Resistance
The androgen receptor (AR) is a critical driver of prostate cancer growth and progression.[1][2] Therapies that target the AR signaling axis, such as androgen deprivation therapy (ADT) and direct AR antagonists (e.g., enzalutamide, apalutamide), are initially effective. However, many tumors eventually develop resistance, leading to castration-resistant prostate cancer (CRPC).[1][3] Understanding the molecular mechanisms that drive this resistance is crucial for the development of more effective, next-generation therapies.
Resistance to AR antagonists can be broadly categorized into AR-dependent and AR-independent mechanisms.
AR-Dependent Mechanisms:
-
AR Gene Amplification and Overexpression: Increased copies of the AR gene lead to higher levels of the AR protein, sensitizing cells to low levels of androgens.[2][3][4]
-
AR Gene Mutations: Mutations in the ligand-binding domain (LBD) of the AR can alter ligand specificity, sometimes converting antagonists into agonists.[3][5]
-
Expression of AR Splice Variants (AR-Vs): Truncated AR isoforms that lack the LBD, such as AR-V7, are constitutively active and not inhibited by current AR antagonists.[6][7][8]
-
Increased Intratumoral Androgen Synthesis: Tumors can develop the ability to synthesize their own androgens, thereby maintaining AR signaling.[5]
-
Altered Co-regulator Activity: Changes in the expression or activity of AR co-activators and co-repressors can modulate AR signaling.[9][10][11]
AR-Independent Mechanisms (Bypass Pathways):
-
Activation of Alternative Signaling Pathways: Upregulation of pathways such as PI3K/Akt/mTOR and Wnt can promote cell survival and proliferation independently of AR signaling.[12][13][14]
-
Glucocorticoid Receptor (GR) Activation: The GR can be upregulated and activated to drive a similar transcriptional program to the AR, thereby circumventing AR blockade.[3][4]
-
Neuroendocrine Differentiation: A subset of prostate cancers can transdifferentiate into a neuroendocrine phenotype that is not dependent on AR signaling.[2]
Experimental Workflows
A systematic approach is required to generate and characterize AR antagonist-resistant prostate cancer models. The following workflow outlines the key steps from generating resistant cell lines to in-depth mechanistic studies.
Key Signaling Pathways in AR Antagonist Resistance
Understanding the interplay between the AR signaling pathway and potential bypass mechanisms is fundamental to studying resistance. The following diagram illustrates the canonical AR signaling pathway and key bypass pathways that can be activated in resistant prostate cancer cells.
Experimental Protocols
Protocol 1: Generation of AR Antagonist-Resistant Cell Lines
This protocol describes the generation of a stable cell line with acquired resistance to an AR antagonist using a gradual dose-escalation method.[15][16][17]
Materials:
-
Parental prostate cancer cell line (e.g., LNCaP, VCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
AR antagonist (e.g., Enzalutamide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate parental cells in a 96-well plate.
-
Treat cells with a range of concentrations of the AR antagonist for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Dose Escalation:
-
Culture parental cells in the presence of the AR antagonist at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells at this concentration, changing the medium every 2-3 days, until the cell growth rate recovers.
-
-
Gradual Increase in Drug Concentration:
-
Once the cells have adapted, increase the concentration of the AR antagonist by 1.5 to 2-fold.
-
Continue this process of gradual dose escalation, allowing the cells to recover and resume proliferation at each new concentration.
-
-
Establishment and Maintenance of the Resistant Line:
-
Once a significantly resistant population is established (e.g., able to proliferate in a concentration of the AR antagonist that is 10-fold or higher than the parental IC50), maintain the resistant cell line in a medium containing a constant, high concentration of the drug to ensure the stability of the resistant phenotype.[15]
-
Protocol 2: Western Blot Analysis of AR and Bypass Pathway Proteins
This protocol is for assessing the protein expression levels of full-length AR, AR-V7, and key components of bypass signaling pathways (e.g., p-Akt, Akt).
Materials:
-
Parental and resistant cell lysates
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (AR, AR-V7, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Quantitative PCR (qPCR) for AR and Target Gene Expression
This protocol is for measuring the mRNA expression levels of the AR gene and AR-regulated genes such as PSA (KLK3).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for AR, PSA, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from parental and resistant cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the appropriate primers and master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 4: Droplet Digital PCR (ddPCR) for AR Gene Amplification
This protocol provides a sensitive method for quantifying the copy number of the AR gene.[18]
Materials:
-
Genomic DNA from parental and resistant cells
-
ddPCR supermix
-
AR gene-specific primers and probe (FAM-labeled)
-
Reference gene primers and probe (e.g., RPP30, HEX-labeled)
-
Droplet generator and reader
Procedure:
-
Prepare ddPCR Reaction: Combine genomic DNA, supermix, and primer/probe sets.
-
Droplet Generation: Generate droplets using a droplet generator.
-
PCR Amplification: Perform PCR on the droplets.
-
Droplet Reading: Read the droplets on a droplet reader to count positive and negative droplets for both the AR and reference genes.
-
Data Analysis: Calculate the AR gene copy number relative to the reference gene.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between parental and resistant cell lines.
Table 1: IC50 Values for AR Antagonists
| Cell Line | AR Antagonist | IC50 (µM) | Fold Resistance |
| Parental | Enzalutamide | 1 | |
| Resistant | Enzalutamide |
Table 2: Relative Gene Expression from qPCR
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| AR | 1.0 | ||
| PSA | 1.0 |
Table 3: Relative Protein Expression from Western Blot
| Protein | Parental (Normalized Intensity) | Resistant (Normalized Intensity) | Fold Change |
| AR | 1.0 | ||
| AR-V7 | 1.0 | ||
| p-Akt | 1.0 |
Table 4: AR Gene Copy Number from ddPCR
| Cell Line | AR Gene Copy Number |
| Parental | |
| Resistant |
Troubleshooting
| Issue | Possible Cause | Solution |
| High cell death during dose escalation | Drug concentration increased too quickly. | Reduce the fold-increase in drug concentration and allow cells more time to adapt.[15] |
| Loss of resistant phenotype | Instability of resistance. | Maintain the resistant cell line in a medium containing a constant level of the AR antagonist.[15] |
| No amplification in qPCR | Poor RNA quality or inhibitor contamination. | Re-extract RNA and ensure high purity. |
| High background in Western blot | Insufficient blocking or antibody concentration too high. | Increase blocking time and optimize antibody dilutions. |
References
- 1. Androgen Receptor-Dependent Mechanisms Mediating Drug Resistance in Prostate Cancer [mdpi.com]
- 2. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AR Splicing Variants and Resistance to AR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Receptor: How splicing confers treatment resistance in prostate cancer | eLife [elifesciences.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. portlandpress.com [portlandpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Addressing the Reciprocal Crosstalk between the AR and the PI3K/AKT/mTOR Signaling Pathways for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Biomarkers of Castrate Resistance in Prostate Cancer: Androgen Receptor Amplification and T877A Mutation Detection by Multiplex Droplet Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of Androgen receptor antagonist 13 for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Androgen Receptor (AR) antagonist 13 in in vitro studies. Due to the limited publicly available physicochemical data for AR antagonist 13, this guide leverages data from a similar, well-characterized AR-targeting compound, MJC13, as a case study to provide practical advice on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving AR antagonist 13 in my aqueous cell culture medium. Why is this happening?
A1: AR antagonist 13 is expected to have very low aqueous solubility. Many small molecule inhibitors targeting the androgen receptor are highly lipophilic (fat-soluble) and therefore inherently difficult to dissolve in water-based solutions like cell culture media. For instance, a similar compound, MJC13, has a very low water solubility of 0.28 μg/mL and a high logP of 6.49, indicating strong lipophilicity.[1] This poor water solubility can lead to compound precipitation, inaccurate concentrations in your experiments, and unreliable results.
Q2: What is the recommended solvent for creating a stock solution of AR antagonist 13?
A2: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving lipophilic compounds. However, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?
A3: This is a common issue when working with poorly soluble compounds. The abrupt change in solvent polarity from a high concentration of organic solvent to a predominantly aqueous environment causes the compound to fall out of solution. To address this, you can try several strategies outlined in the troubleshooting guide below, such as using co-solvents, surfactants, or cyclodextrins to improve and maintain solubility in your final assay medium.
Q4: Are there any general considerations I should be aware of when working with poorly soluble AR antagonists?
A4: Yes, several factors can influence the solubility and stability of your compound:
-
pH: The pH of your buffer can significantly impact the solubility of compounds with ionizable groups.
-
Temperature: Solubility can be temperature-dependent. Some compounds may benefit from gentle warming, but stability should be considered.
-
Sonication: Sonication can help to break down aggregates and improve the dispersion of the compound.
-
Filtration: After preparing your solution, it is good practice to filter it through a 0.22 µm filter to remove any undissolved particles that could interfere with your assay.
Troubleshooting Guide: Improving the Solubility of AR Antagonist 13
If you are experiencing solubility issues with AR antagonist 13, the following strategies can be employed. The choice of method will depend on the specific requirements of your in vitro assay.
Summary of Solubilization Strategies
| Strategy | Description | Key Considerations |
| Co-solvents | Using a mixture of water-miscible organic solvents to increase the solubility of the compound. | The final concentration of the co-solvent in the assay should be non-toxic to the cells. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs). |
| Surfactants | Amphiphilic molecules that can form micelles to encapsulate and solubilize hydrophobic compounds. | The concentration should be above the critical micelle concentration (CMC) for optimal effect, but below a level that causes cell lysis. Examples include Tween 80 and Triton X-100. |
| Cyclodextrins | Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | The type of cyclodextrin (B1172386) and its concentration should be optimized for your specific compound and cell type. |
| pH Adjustment | Modifying the pH of the solvent to ionize the compound, which can increase its solubility. | This is only effective if the compound has an ionizable functional group (acidic or basic). The final pH must be compatible with your experimental system. |
Detailed Experimental Protocol: Co-solvent System (Based on MJC13 data)
This protocol provides a starting point for developing a co-solvent system to improve the solubility of AR antagonist 13 for in vitro studies, based on a successful formulation for the similar compound MJC13.[1]
Objective: To prepare a stock solution of AR antagonist 13 that remains soluble upon dilution into an aqueous medium.
Materials:
-
AR antagonist 13
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile, nuclease-free water or saline
Procedure:
-
Preparation of the Co-solvent Vehicle:
-
Prepare a 1:1 (v/v) mixture of PEG 400 and Tween 80. For example, mix 500 µL of PEG 400 with 500 µL of Tween 80.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Dissolving AR Antagonist 13:
-
Weigh the desired amount of AR antagonist 13.
-
Add the co-solvent vehicle to the compound to achieve a high-concentration stock solution (e.g., aiming for a concentration similar to the 7.5 mg/mL achieved for MJC13).
-
Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of compound degradation.
-
-
Dilution into Aqueous Medium:
-
Perform serial dilutions of the high-concentration stock solution into your cell culture medium or assay buffer.
-
It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion, which helps to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation after each dilution step.
-
-
Final Concentration and Vehicle Control:
-
Ensure the final concentration of the co-solvent vehicle in your assay is consistent across all experimental conditions and is at a level that does not affect cell viability or the experimental outcome.
-
Crucially, always include a vehicle control in your experiments. This control should contain the same final concentration of the co-solvent vehicle as your experimental samples to account for any effects of the solvents themselves.
-
Visualizing Experimental Workflows and Signaling Pathways
Solubility Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with AR antagonist 13.
Caption: A decision-making workflow for improving the solubility of AR antagonist 13.
Simplified Androgen Receptor Signaling Pathway
This diagram illustrates the classical signaling pathway of the Androgen Receptor, which is the target of AR antagonist 13.
Caption: Simplified classical Androgen Receptor signaling pathway and the point of inhibition.
References
Technical Support Center: Minimizing Off-Target Effects of Novel Androgen Receptor Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of novel androgen receptor (AR) antagonists. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with novel AR antagonists?
A1: While novel AR antagonists are designed for higher specificity to the androgen receptor, off-target effects can still occur. Some of the most frequently reported off-target effects include interactions with other steroid hormone receptors, neurotransmitter receptors, and cardiac ion channels. For instance, some non-steroidal antiandrogens have been associated with off-target inhibition of the GABA-A receptor, which can lead to adverse events like seizures.[1][2] Newer hormonal therapies have also been linked to adrenal insufficiency-like events and cardiac disorders.[3]
Q2: How can I differentiate between on-target and off-target effects in my cell-based assays?
A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A common strategy involves using a secondary, structurally distinct AR antagonist or employing RNA interference (siRNA or shRNA) to knock down the androgen receptor.[4] If the observed effect persists after AR knockdown but is absent with the alternative antagonist, it is likely an off-target effect of your primary compound.
Q3: My in vitro binding affinity (Ki) does not correlate with the functional potency (IC50) in my cellular assay. What could be the reason?
A3: Discrepancies between binding affinity and functional potency can arise from several factors. These include differences in assay conditions (e.g., temperature, buffer components), cell-specific factors like drug efflux pumps or metabolism of the compound, and the presence of endogenous ligands in the cellular environment. It is also possible that the functional assay is measuring a downstream event in the signaling cascade, which can be influenced by other pathways.
Q4: What are the best practices for minimizing off-target effects during the early stages of drug development?
A4: Early-stage off-target profiling is essential. This typically involves screening your compound against a panel of receptors, kinases, and ion channels. Rational drug design, based on the crystal structure of the AR ligand-binding domain, can also help in designing more selective compounds.[5] Additionally, employing a combination of in vitro and cell-based assays can provide a more comprehensive understanding of a compound's activity.
II. Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Off-target activity | 1. Confirm AR expression: Use qPCR or Western blot to verify AR expression in your cell line. 2. Use a control antagonist: Compare your results with a well-characterized AR antagonist from a different chemical class. 3. Perform a rescue experiment: Add an excess of a natural AR agonist (e.g., DHT) to see if the antagonist's effect can be reversed.[6] |
| Cell line variability | 1. Standardize cell culture conditions: Ensure consistent passage number, confluency, and media composition. 2. Test in multiple cell lines: Characterize your antagonist in a panel of cell lines with varying AR expression levels. |
| Reagent quality | 1. Verify compound integrity: Confirm the purity and stability of your AR antagonist. 2. Use fresh reagents: Prepare fresh solutions of agonists, antagonists, and other critical reagents for each experiment. |
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal assay conditions | 1. Optimize blocking agents: Titrate the concentration of blocking agents like BSA in your assay buffer.[7] 2. Adjust incubation time and temperature: Shorter incubation times or lower temperatures may reduce non-specific binding.[7] 3. Increase wash steps: Use a larger volume or more frequent washes with ice-cold buffer.[8] |
| Radioligand issues | 1. Lower radioligand concentration: High concentrations can lead to increased non-specific binding.[8] 2. Check radioligand purity: Ensure the radiochemical purity is high. |
| Receptor preparation | 1. Titrate receptor concentration: Use the lowest amount of membrane preparation that provides a detectable specific signal.[8] |
III. Quantitative Data on AR Antagonists
The following tables summarize the on-target and off-target activities of several common AR antagonists.
Table 1: On-Target Binding Affinities of AR Antagonists
| Compound | Receptor | Ki (nM) | IC50 (nM) |
| Bicalutamide | Androgen Receptor | 12.1[7] | 150 (in the presence of testosterone)[7] |
| Enzalutamide | Androgen Receptor | 86[8] | 18.3 - 18.5 (in LNCaP and 22Rv1 cells)[9] |
| Apalutamide | Androgen Receptor | 93[8] | - |
| Darolutamide (B1677182) | Androgen Receptor | 9.1[7] | 65 (in the presence of testosterone)[7] |
Table 2: Off-Target Activities of Selected AR Antagonists
| Compound | Off-Target | Assay Type | IC50 (µM) |
| Apalutamide | GABAA Ion Channel | Ligand Binding | 3.0[9] |
| Apalutamide | GABAA Ion Channel | Functional Assay | 0.88[9] |
| Darolutamide | L-type Calcium Channel | Functional Assay | 37.4[7] |
Table 3: Cytochrome P450 (CYP) Inhibition Profile
| Compound | CYP Isoform | Effect |
| Enzalutamide | CYP3A4 | Strong Inducer[7] |
| Enzalutamide | CYP2C9 | Moderate Inducer[7] |
| Enzalutamide | CYP2C19 | Moderate Inducer[7] |
| Apalutamide | CYP3A4 | Inducer[4] |
| Apalutamide | CYP2C19 | Inducer[4] |
| Apalutamide | CYP2C9 | Inducer[4] |
| Darolutamide | CYP3A4 | Weak Inducer[10] |
IV. Experimental Protocols & Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway. Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene transcription.[7][8] AR antagonists block this process at various steps.[11]
Caption: Canonical Androgen Receptor Signaling Pathway.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Caption: CETSA Experimental Workflow.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture prostate cancer cells (e.g., LNCaP) to 70-80% confluency.
-
Treat cells with the desired concentration of the AR antagonist or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[14]
-
-
Cell Harvest and Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS with protease inhibitors.
-
Lyse cells by three cycles of freeze-thawing.[4]
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[4]
-
-
Analysis of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration and normalize all samples.
-
Analyze the amount of soluble AR at each temperature by Western blotting using an AR-specific antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble AR against temperature. A rightward shift in the melting curve for the antagonist-treated samples compared to the vehicle control indicates target engagement.[4]
-
Radioligand Binding Assay for Receptor Affinity
This assay measures the affinity of a compound for the androgen receptor by competing with a radiolabeled ligand.[1]
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the androgen receptor or from prostate tissue.
-
Determine the protein concentration of the membrane preparation.[1]
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled AR agonist (e.g., [3H]-R1881), and serial dilutions of the unlabeled AR antagonist.[15]
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled agonist).[4]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
-
Radioactivity Measurement:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Reporter Gene Assay for Functional Activity
This assay measures the ability of an AR antagonist to inhibit androgen-induced gene transcription.[6][16]
Experimental Workflow:
Caption: Reporter Gene Assay Workflow.
Detailed Protocol:
-
Cell Seeding and Transfection:
-
Seed prostate cancer cells (e.g., PC-3 or DU-145, which have low endogenous AR) in a 96-well plate.
-
Co-transfect the cells with a plasmid encoding the full-length human AR and a reporter plasmid containing androgen response elements (AREs) driving the expression of a luciferase gene. A co-transfected Renilla luciferase plasmid can be used for normalization.[6]
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a fixed concentration of an AR agonist (e.g., DHT) in the presence of serial dilutions of the AR antagonist.
-
Include controls for basal activity (vehicle only) and maximal activation (agonist only).
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[6]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the agonist-only control.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
-
qPCR for AR Target Gene Expression
This method quantifies the effect of an AR antagonist on the mRNA levels of endogenous AR target genes.[17][18]
Experimental Workflow:
Caption: qPCR for AR Target Gene Expression Workflow.
Detailed Protocol:
-
Cell Treatment:
-
Culture AR-positive prostate cancer cells (e.g., LNCaP) and treat with an AR agonist (e.g., DHT) in the presence or absence of the AR antagonist for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Extract total RNA from the cells using a commercial kit.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a reverse transcription kit.[18]
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the expression levels of the target genes in antagonist-treated cells to the agonist-only treated cells to determine the extent of inhibition.
-
References
- 1. In vitro discovery of novel prokaryotic ion channel candidates for antiarrhythmic gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 6. Drug: Bicalutamide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Androgen receptor pathway inhibitors and drug–drug interactions in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. join.urologytimes.com [join.urologytimes.com]
- 14. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety profile of darolutamide versus placebo: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Androgen Receptor Antagonist 13 for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Androgen Receptor (AR) Antagonist 13 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Androgen Receptor Antagonist 13?
Androgen Receptor (AR) Antagonist 13 is a competitive inhibitor of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] This blockage inhibits AR translocation to the nucleus, subsequent DNA binding, and the transcription of androgen-responsive genes.[3][4][5]
Q2: Which cell lines are appropriate for studying the effects of AR Antagonist 13?
The choice of cell line is critical and depends on the expression of a functional androgen receptor. Commonly used androgen-responsive prostate cancer cell lines include LNCaP and LAPC4.[6] For studies on castration-resistant prostate cancer (CRPC), C4-2 cells, which are derived from LNCaP, can be utilized.[6] It is essential to confirm AR expression in your chosen cell line. AR-negative cell lines, such as PC-3 and DU-145, can serve as negative controls.[7]
Q3: How should I prepare and store a stock solution of AR Antagonist 13?
Due to the hydrophobic nature of many AR antagonists, dissolving them in an organic solvent like DMSO is recommended to prepare a high-concentration stock solution (e.g., 10 mM).[8] Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, dilute the stock into your cell culture medium, ensuring the final DMSO concentration is low (typically <0.1% v/v) to minimize solvent-induced cytotoxicity.[8][9]
Q4: What is a typical concentration range to start with for AR Antagonist 13?
Based on data for similar AR antagonists, a starting concentration range of 0.01 µM to 10 µM is often used for initial experiments.[6] The optimal concentration will be cell-line specific and should be determined empirically through a dose-response experiment.
Troubleshooting Guides
Issue 1: No or low inhibitory activity observed.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the antagonist. If precipitation is observed, lower the final concentration or optimize the DMSO concentration in the final working solution.[8] |
| Compound Degradation | Ensure the stock solution has been stored correctly at -20°C and is not expired. Prepare fresh dilutions for each experiment. |
| Insufficient Incubation Time | The effects of AR antagonists on gene transcription and cell viability may take time to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[6] |
| Low AR Expression in Cell Line | Confirm the expression of the androgen receptor in your cell line using techniques like Western blotting or qPCR. |
| Presence of Androgens in Serum | Fetal Bovine Serum (FBS) contains androgens that can compete with the antagonist. For sensitive assays, use charcoal-stripped FBS to deplete steroid hormones.[6] |
Issue 2: High cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| High Antagonist Concentration | High concentrations of the antagonist may induce off-target effects leading to cytotoxicity.[9] Perform a dose-response curve and assess cell viability using an MTT or similar assay to determine the cytotoxic concentration. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[8][9] Ensure the final solvent concentration is below 0.1% and include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Contamination | Microbial contamination can lead to cell death. Regularly check your cell cultures for any signs of contamination. |
Issue 3: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Inconsistent cell density can lead to variability in drug response. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the antagonist and other reagents. |
| Edge Effects in Multi-well Plates | Cells in the outer wells of a multi-well plate can behave differently due to evaporation. Avoid using the outermost wells for critical experiments or ensure they are filled with sterile water or PBS. |
Quantitative Data Summary
The following tables provide representative data for a hypothetical AR Antagonist 13, based on typical values for well-characterized AR antagonists.
Table 1: IC50 Values of AR Antagonist 13 in Different Prostate Cancer Cell Lines
| Cell Line | AR Status | IC50 (µM) for Inhibition of Cell Proliferation |
| LNCaP | Androgen-sensitive | 0.5 |
| LAPC4 | Androgen-sensitive | 0.8 |
| C4-2 | Castration-resistant | 1.2 |
IC50 values were determined after 72 hours of treatment using an MTT assay.
Table 2: Effect of AR Antagonist 13 on AR Target Gene Expression in LNCaP Cells
| Treatment | PSA mRNA Expression (Fold Change vs. Vehicle) | TMPRSS2 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| DHT (1 nM) | 15.0 | 10.0 |
| AR Antagonist 13 (1 µM) | 8.0 | 6.0 |
| DHT (1 nM) + AR Antagonist 13 (1 µM) | 2.5 | 1.5 |
Gene expression was measured by qPCR after 24 hours of treatment.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of AR Antagonist 13 using a Cell Viability Assay
-
Cell Seeding: Seed androgen-responsive cells (e.g., LNCaP) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Serum Starvation (Optional): Replace the growth medium with a medium containing charcoal-stripped FBS for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of AR Antagonist 13 in DMSO. Perform serial dilutions in the cell culture medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM).
-
Treatment: Add the diluted AR Antagonist 13 and a vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Perform an MTT or similar cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Verifying Antagonist Activity by Measuring AR Target Gene Expression
-
Cell Seeding: Seed LNCaP cells in a 6-well plate and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a medium containing charcoal-stripped FBS for 24 hours.
-
Treatment: Treat the cells with the following conditions for 24 hours:
-
Vehicle control (DMSO)
-
Androgen (e.g., 1 nM DHT)
-
AR Antagonist 13 (at a non-toxic concentration determined from Protocol 1)
-
Androgen + AR Antagonist 13
-
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of Androgen Receptor (AR) activation and inhibition by AR Antagonist 13.
Caption: Experimental workflow for determining the optimal concentration of AR Antagonist 13.
Caption: A logical approach to troubleshooting low antagonist activity in cell culture experiments.
References
- 1. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. youtube.com [youtube.com]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Androgen Receptor (AR) Antagonists in Xenograft Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Androgen Receptor (AR) antagonists in prostate cancer xenograft models.
Frequently Asked Questions (FAQs)
Q1: My xenograft tumors, initially responsive to an AR antagonist (e.g., enzalutamide), have started to regrow. What are the common mechanisms of resistance?
A1: Acquired resistance to AR antagonists in xenograft models is a multifaceted issue. The primary mechanisms can be broadly categorized as follows:
-
AR-Driven Resistance:
-
AR Gene Amplification and Overexpression: Increased levels of the AR protein can sensitize tumor cells to residual androgens or even convert antagonists into agonists.[1][2] A modest increase in AR mRNA has been consistently associated with the development of resistance.[1]
-
AR Gene Mutations: Specific mutations in the AR ligand-binding domain (LBD) can alter the receptor's conformation, leading to antagonist-to-agonist switching. A notable example is the F876L mutation, which converts enzalutamide (B1683756) into an agonist.[3][4]
-
Androgen Receptor Splice Variants (AR-Vs): The expression of truncated AR-Vs that lack the LBD, such as AR-V7, results in constitutively active receptors that are not targeted by LBD-binding antagonists.[5][6][7][8][9] Enzalutamide resistance is consistently correlated with enhanced AR-V7 expression.[5][7]
-
-
Bypass Signaling Pathways:
-
Activation of Pro-Survival Pathways: Tumor cells can activate alternative signaling pathways to bypass their dependence on AR signaling. Common examples include the PI3K/Akt/mTOR and Wnt signaling pathways.[10][11][12][13] Crosstalk between AR and these pathways can drive tumor progression despite AR blockade.[10]
-
Glucocorticoid Receptor (GR) Upregulation: The GR can be upregulated in response to AR inhibition and can activate a significant portion of the AR target gene program, thereby promoting tumor growth.[14][15][16]
-
-
Other Mechanisms:
-
Intratumoral Androgen Synthesis: The tumor microenvironment can produce its own androgens, leading to the reactivation of AR signaling.[17]
-
Lineage Plasticity: In some cases, tumor cells can undergo a phenotypic shift, for example, to a neuroendocrine-like state, which is not dependent on AR signaling.[15]
-
Q2: How can I determine which resistance mechanism is active in my xenograft model?
A2: A multi-pronged approach is recommended to identify the active resistance mechanism(s):
-
Molecular Analysis:
-
Quantitative PCR (qPCR) and Western Blotting: To assess AR, AR-V7, and GR expression levels in resistant versus sensitive tumors.
-
Next-Generation Sequencing (NGS): To identify mutations in the AR gene.
-
RNA sequencing (RNA-seq): To obtain a comprehensive view of the transcriptome and identify upregulated signaling pathways.
-
-
Immunohistochemistry (IHC): To examine the protein expression and localization of AR, AR-V7, GR, and markers of bypass pathways (e.g., phosphorylated Akt) in tumor tissue sections.
-
In Vivo Imaging: To monitor tumor growth and metabolic activity, which can provide clues about changes in signaling pathways.
Q3: What are the current strategies to overcome resistance to AR antagonists in xenograft models?
A3: Several strategies are being explored to overcome resistance, often involving combination therapies:
-
Targeting the AR Axis:
-
Next-Generation AR Antagonists: Novel antagonists with different binding modes or improved efficacy against mutated AR are in development.[18][19]
-
AR Degraders (PROTACs): These molecules, such as ARD-61, are designed to induce the degradation of the AR protein and have shown efficacy in enzalutamide-resistant models, including those with AR amplification, mutation, and AR-V7 expression.[20][21]
-
Targeting the AR N-Terminal Domain (NTD): Agents like masofaniten (EPI-7386) that target the NTD can inhibit AR activity, including that of AR-Vs that lack the LBD.[15][16][22]
-
-
Inhibiting Bypass Pathways:
-
PI3K/Akt/mTOR Inhibitors: Combining AR antagonists with inhibitors of this pathway has shown promise in preclinical models.[23]
-
BET Inhibitors: These epigenetic modulators can suppress the expression of both full-length AR and AR-Vs.[14]
-
JAK2/STAT1 Pathway Inhibition: The combination of enzalutamide with a STAT1 antagonist has been shown to synergistically inhibit the growth of castration-resistant prostate cancer (CRPC) xenografts.[24]
-
-
Other Approaches:
-
Targeting Autophagy: Inhibition of autophagy, a survival mechanism for cancer cells under stress, can enhance the therapeutic response in enzalutamide-resistant models.[25]
-
Troubleshooting Guides
Problem 1: Xenograft tumors are resistant to enzalutamide from the outset (Primary Resistance).
| Potential Cause | Troubleshooting Steps |
| Pre-existing AR-V7 Expression | 1. Screen cell lines for AR-V7 expression before implantation using qPCR or Western blot. 2. Select a different cell line known to be sensitive to enzalutamide. 3. Consider alternative therapies that are effective in AR-V7 positive models, such as taxane-based chemotherapy or NTD-targeting agents.[8] |
| Underlying Activation of Bypass Pathways | 1. Perform baseline molecular analysis (e.g., RNA-seq, phospho-protein arrays) on the cell line to identify activated pro-survival pathways. 2. Initiate a combination therapy from the start, targeting both AR and the identified bypass pathway. |
Problem 2: Xenograft tumors develop resistance after an initial response to an AR antagonist (Acquired Resistance).
| Potential Cause | Troubleshooting Steps |
| AR Amplification/Overexpression | 1. Harvest resistant tumors and compare AR mRNA and protein levels to sensitive tumors. 2. Switch to an AR degrader (PROTAC) to eliminate the AR protein.[20] |
| Acquisition of AR Mutations (e.g., F876L) | 1. Sequence the AR gene from resistant tumors. 2. If a resistance mutation is identified , switch to a novel AR antagonist designed to be effective against that mutant.[3] |
| Upregulation of AR-V7 | 1. Analyze resistant tumors for AR-V7 expression. 2. If AR-V7 is upregulated , consider therapies that do not target the LBD, such as AR NTD inhibitors or taxanes.[16] |
| Activation of Bypass Signaling (e.g., PI3K/Akt, GR) | 1. Perform molecular and IHC analysis on resistant tumors to identify the activated pathway. 2. Introduce a second agent to inhibit the identified bypass pathway (e.g., a PI3K inhibitor or a GR antagonist). |
Experimental Protocols
Protocol 1: Establishment of an Enzalutamide-Resistant Xenograft Model
-
Cell Culture: Culture a human prostate cancer cell line known to be initially sensitive to enzalutamide (e.g., LNCaP) in standard conditions.
-
Xenograft Implantation: Subcutaneously inject approximately 1-2 x 10^6 cells mixed with Matrigel into the flanks of male immunodeficient mice.
-
Tumor Growth and Initial Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Begin daily oral gavage of enzalutamide (or vehicle control).
-
Monitoring: Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Development of Resistance: Continue treatment until the tumors in the enzalutamide group initially regress or stabilize and then begin to regrow, indicating acquired resistance.
-
Harvesting and Analysis: Once tumors reach a predetermined endpoint, euthanize the mice and harvest the tumors for molecular and histological analysis.
Protocol 2: Western Blot Analysis for AR and AR-V7
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for AR (full-length) and AR-V7 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
Table 1: Efficacy of Novel Agents in Enzalutamide-Resistant Xenograft Models
| Agent | Target | Xenograft Model | Outcome | Reference |
| ARD-61 (PROTAC) | AR Degradation | Enzalutamide-Resistant | More potent anti-proliferative and pro-apoptotic effects compared to AR antagonists. | [20][21] |
| Masofaniten (EPI-7386) | AR N-Terminal Domain | Castration-Resistant | Inhibits AR transcriptional activity, effective in models with AR-Vs. | [15][22] |
| BET Inhibitors (e.g., JQ1) | BRD4 | Enzalutamide-Resistant | Decreased AR signaling and growth in a patient-derived xenograft model with AR-V7 expression. | [23] |
| Fludrocortisone (STAT1 antagonist) | STAT1 | C4-2B CRPC | Combination with enzalutamide synergistically inhibited tumor growth. | [24] |
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of resistance to AR antagonists.
Caption: Workflow for studying and overcoming acquired resistance.
References
- 1. Molecular Determinants of Resistance to Antiandrogen Therapy [medscape.com]
- 2. escholarship.org [escholarship.org]
- 3. Overcoming mutation-based resistance to antiandrogens with rational drug design | eLife [elifesciences.org]
- 4. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 5. Role of androgen receptor splice variant-7 (AR-V7) in prostate cancer resistance to 2nd-generation androgen receptor signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Androgen Receptor Splice Variant, AR-V7, as a Biomarker of Resistance to Androgen Axis-Targeted Therapies in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Crosstalk Between AR and Wnt Signaling Promotes Castration-Resistant Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Addressing the Reciprocal Crosstalk between the AR and the PI3K/AKT/mTOR Signaling Pathways for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.ku.edu [journals.ku.edu]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Targeting the Androgen Receptor and Overcoming Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel mechanism-based therapeutics for androgen axis blockade in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. urotoday.com [urotoday.com]
- 23. Enzalutamide-resistant castration-resistant prostate cancer: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Enzalutamide-Resistant Progression of Castration-Resistant Prostate Cancer Is Driven via the JAK2/STAT1-Dependent Pathway [frontiersin.org]
- 25. Targeting autophagy overcomes Enzalutamide resistance in castration-resistant prostate cancer cells and improves therapeutic response in a xenograft model [escholarship.org]
Technical Support Center: Addressing Variability in Androgen Receptor (AR) Antagonist Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their androgen receptor (AR) antagonist experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in in vitro AR antagonist assays?
A1: Variability in in vitro AR antagonist assays can arise from several factors:
-
Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines can lead to inconsistent results. It is crucial to perform regular cell line authentication using methods like Short Tandem Repeat (STR) profiling.[1]
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and signaling pathways, affecting assay outcomes. Regular testing for mycoplasma is essential.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can have varying levels of hormones and growth factors, impacting cell growth and AR signaling.[2][3][4][5][6] It is recommended to test new serum batches or use serum-free media where possible.[7][8]
-
Reagent Quality and Consistency: Variations in the quality and concentration of reagents, including ligands, antibodies, and buffers, can introduce variability.[9]
-
Assay Conditions: Inconsistent incubation times, temperatures, and cell densities can lead to variable results.[9]
-
AR Mutations: The presence of mutations in the AR ligand-binding domain (LBD) can alter antagonist affinity and even convert antagonists into agonists.[10][11] For example, the F876L mutation in AR can confer resistance to enzalutamide (B1683756).[2][4][6][10][11]
Q2: How can I troubleshoot high background in my AR reporter gene assay?
A2: High background in a luciferase-based reporter assay can obscure the signal from your test compound. Here are some troubleshooting steps:
-
Optimize Reporter and Expression Vector Concentrations: Titrate the amount of reporter plasmid and AR expression vector to find the optimal ratio that gives a good signal-to-background window.
-
Check for Contamination: Ensure that your control samples are not contaminated. Use fresh pipette tips for each well.[12]
-
Use Appropriate Plates: Use white, opaque plates for luminescence assays to minimize crosstalk between wells.[13]
-
Reduce Incubation Time: A shorter incubation time before sample collection may help reduce background.[12]
-
Cell Lysis Efficiency: Incomplete cell lysis can lead to high background. Ensure your lysis buffer is effective and incubation times are sufficient.
Q3: My ligand-binding assay shows low or no specific binding. What should I do?
A3: Low or no specific binding in a ligand-binding assay can be due to several factors:
-
Receptor Integrity: Ensure that your AR protein is not degraded. This can be checked by Western blot. Proper storage and handling are critical.
-
Radioligand Quality: Verify the purity and specific activity of your radioligand.
-
Insufficient Receptor Concentration: The concentration of the receptor in your preparation may be too low. Titrate the amount of protein used in the assay.[14]
-
Suboptimal Assay Conditions: Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.[14]
-
Incorrect Buffer Composition: The pH and ionic strength of the binding buffer can significantly impact binding.
Q4: Why are my IC50 values for the same AR antagonist inconsistent across different experiments?
A4: Inconsistent IC50 values are a common issue. The following factors can contribute to this variability:
-
Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered phenotypes. It is best to use cells within a defined passage range.
-
Cell Density: The number of cells seeded per well can affect the response to the antagonist. Ensure consistent cell seeding across all experiments.
-
Agonist Concentration: In antagonist assays, the concentration of the competing agonist is critical. Use a consistent concentration of the agonist, typically at its EC50 or EC80 value.
-
Data Analysis: Use a consistent method for data analysis and curve fitting to determine the IC50 value.
Troubleshooting Guides
Guide 1: Reporter Gene Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | - Promoter leakiness- High luciferase expression- Contamination | - Use a promoterless control vector to assess basal activity.- Reduce the amount of reporter plasmid transfected.- Reduce incubation time before measurement.[12]- Use sterile techniques and fresh reagents.[12] |
| Low Signal | - Low transfection efficiency- Weak promoter- Inactive reagents | - Optimize transfection protocol (DNA:reagent ratio, cell density).- Use a stronger promoter if possible.- Check the expiration dates and storage conditions of assay reagents. |
| High Variability Between Replicates | - Pipetting errors- Uneven cell distribution- Edge effects in the plate | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
Guide 2: Ligand-Binding Assays
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | - Radioligand is too hydrophobic- Insufficient blocking- Too much receptor protein | - Consider a different radioligand if available.- Optimize the concentration of blocking agents like BSA.- Titrate the amount of membrane preparation used.[15] |
| Low Specific Binding | - Degraded receptor- Low affinity radioligand- Incorrect buffer conditions | - Verify receptor integrity via Western blot.- Use a radioligand with known high affinity for AR.- Optimize buffer pH and ionic strength. |
| Failure to Reach Saturation | - Insufficient radioligand concentration range- Ligand depletion | - Extend the range of radioligand concentrations used.- Reduce the amount of receptor protein in the assay. |
Data Presentation: Comparative IC50 Values of AR Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common AR antagonists in different prostate cancer cell lines. These values can vary depending on the specific assay conditions.
| Antagonist | Cell Line | Assay Type | IC50 (µM) | Reference |
| Bicalutamide | LNCaP | Reporter Gene | 0.118 | [16] |
| LNCaP | Competition Binding | 0.160 | [17] | |
| Enzalutamide | LNCaP | Reporter Gene | 0.026 | [17] |
| LNCaP | Competition Binding | 0.0214 | [17] | |
| VCaP | Cytotoxicity | ~2.3 | [18] | |
| Apalutamide | LNCaP | Reporter Gene | 0.200 | [17] |
| Darolutamide | LNCaP | Reporter Gene | 0.026 | [17] |
| Hydroxyflutamide | LNCaP (AR overexpressing) | Reporter Gene | Agonist activity | [16] |
Note: IC50 values are highly dependent on experimental conditions and should be used as a relative guide.
Experimental Protocols
Protocol 1: AR Luciferase Reporter Gene Assay
This protocol is for determining the antagonist activity of a test compound on the androgen receptor.
-
Cell Seeding:
-
Seed prostate cancer cells (e.g., LNCaP) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well.
-
Culture in phenol (B47542) red-free medium supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS) for 24 hours.[7]
-
-
Transfection:
-
Co-transfect the cells with an AR-responsive luciferase reporter plasmid (e.g., pARE-Luc) and a control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and a reference antagonist (e.g., bicalutamide).
-
Add the compounds to the wells in the presence of a fixed concentration of an AR agonist (e.g., dihydrotestosterone, DHT, at its EC50).
-
Include controls for vehicle (DMSO) and agonist alone.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the antagonist concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: AR Competitive Ligand-Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound to the androgen receptor.
-
Receptor Preparation:
-
Prepare a cytosol fraction containing the androgen receptor from rat ventral prostate or from cells overexpressing AR.[3]
-
Determine the protein concentration of the cytosol preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the receptor preparation.
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of a radiolabeled AR agonist (e.g., [3H]-R1881) at a concentration close to its Kd.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter or dextran-coated charcoal adsorption.
-
-
Quantification:
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Canonical Androgen Receptor (AR) signaling pathway and points of antagonist intervention.
Caption: A typical experimental workflow for screening and validating AR antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. A clinically relevant androgen receptor mutation confers resistance to second-generation antiandrogens enzalutamide and ARN-509 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Serum-free complete medium, an alternative medium to mimic androgen deprivation in human prostate cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum-free complete medium, an alternative medium to mimic androgen deprivation in human prostate cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. swordbio.com [swordbio.com]
- 10. Overcoming mutation-based resistance to antiandrogens with rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. goldbio.com [goldbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. mdpi.com [mdpi.com]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. thesciencenotes.com [thesciencenotes.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. med.emory.edu [med.emory.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Androgen Receptor (AR) Antagonist Binding Assays
Welcome to the technical support center for androgen receptor (AR) antagonist binding assays. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of AR antagonist binding assays?
A1: The most common types include radioligand binding assays and fluorescence polarization (FP) assays.[1][2][3][4] Radioligand assays, often considered the gold standard, use a radiolabeled androgen (like [³H]-DHT or [³H]-R1881) and measure the displacement of this ligand by a test compound.[1][3] Scintillation Proximity Assays (SPA) are a high-throughput compatible format of radioligand assays.[1][5][6] Fluorescence polarization assays use a fluorescently labeled androgen ligand (a fluoromone) and measure the change in polarization of emitted light when the fluorescent ligand is displaced from the AR by a competitor.[2][4][7]
Q2: What is the difference between competitive and non-competitive antagonists in these assays?
A2: Competitive antagonists bind to the same site on the AR as the natural ligand (e.g., DHT), directly competing for binding. In a binding assay, increasing concentrations of a competitive antagonist will lead to a dose-dependent decrease in the signal from the labeled ligand.[8] Non-competitive antagonists bind to a different site on the receptor (an allosteric site), which can alter the receptor's conformation and prevent the natural ligand from binding or activating the receptor, even if it is bound.[8] This results in a less direct displacement curve in a binding assay.[8]
Q3: How do I choose between a radioligand and a fluorescence polarization assay?
A3: The choice depends on several factors. Radioligand assays are robust and sensitive, using ligands that closely mimic the natural androgen.[1][3] However, they involve handling radioactive materials, which requires special safety precautions and waste disposal procedures.[1] Fluorescence polarization assays are non-radioactive, homogenous (mix-and-read), and well-suited for high-throughput screening (HTS).[2][7] However, the fluorescently labeled ligand may differ significantly from the natural ligand, potentially affecting binding, and fluorescent compounds in a screening library can interfere with the signal.[1][6]
Q4: What is the importance of the AR ligand-binding domain (LBD) in these assays?
A4: The ligand-binding domain (LBD) is the region of the androgen receptor where androgens and competitive antagonists bind.[1][9][10] Most in vitro binding assays utilize the purified AR-LBD, often expressed in E. coli or insect cells, because it is more stable and easier to produce in large quantities than the full-length receptor.[1][6]
Troubleshooting Guides
Issue 1: High Background Signal
Question: I am observing a high background signal in my AR binding assay. What are the potential causes and how can I resolve this?
Answer: High background can obscure your specific binding signal. Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | Optimize blocking agents (e.g., BSA) in your assay buffer.[11] Increase the number and duration of wash steps to remove unbound ligand more effectively.[11] For radioligand assays, pre-soaking filters with polyethyleneimine (PEI) can reduce ligand binding to the filter itself. |
| Radioligand/Fluorescent Probe Issues | Use a lower concentration of the labeled ligand; a common starting point is at or below its Kd value.[11][12] Ensure the purity of your labeled ligand, as impurities can contribute to high NSB.[12] |
| Receptor Concentration Too High | Titrate the concentration of the AR protein to find the optimal amount that gives a good signal-to-background ratio without excessive background.[1] |
| "Mix-and-Read" Format Issues (SPA) | For Scintillation Proximity Assays, performing the assay by directly mixing the protein with both unlabeled and radiolabeled ligands can lead to high background. Removing the unbound protein solution before adding the ligands can substantially increase the signal window.[13] |
| Contaminated Reagents | Use fresh, high-quality reagents, including buffers and blocking agents.[14][15] |
| Improper Instrument Settings | For fluorescence-based assays, ensure the correct excitation and emission wavelengths and gain settings are used. For radioligand assays, confirm the scintillation counter is properly calibrated.[16] |
Issue 2: Low or No Signal
Question: My assay is producing a very weak signal or no signal at all. What should I check?
Answer: A low signal can prevent accurate measurement of binding. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Inactive Receptor | Ensure proper storage of the AR protein (typically -80°C).[16] Avoid repeated freeze-thaw cycles. Confirm receptor activity with a known potent ligand as a positive control. |
| Degraded Labeled Ligand or Test Compound | Check the expiration date and storage conditions of your radiolabeled or fluorescent ligand and test compounds. Prepare fresh working solutions for each experiment.[16] |
| Suboptimal Assay Conditions | Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium.[14] Verify the pH and ionic strength of your assay buffer.[16] |
| Insufficient Receptor Concentration | The concentration of the AR may be too low. Perform a titration to determine the optimal protein concentration that provides a robust signal.[16] |
| Incorrect Instrument Settings | Double-check the settings on your plate reader or scintillation counter, including filters, wavelengths, and gain.[15] |
| Problem with Detection Reagents | For assays with enzymatic signal amplification (like some ELISA-based formats), ensure detection reagents are fresh and used at the correct pH and concentration.[15] |
Issue 3: Poor Reproducibility or Inconsistent Results
Question: I'm getting inconsistent results between wells and between experiments. How can I improve reproducibility?
Answer: Poor reproducibility can undermine the reliability of your data. Here are some tips to improve consistency:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting/Liquid Handling | Ensure all pipettes are calibrated. Use an automated liquid handling system for high-throughput assays if available to minimize human error.[1] Be consistent with pipetting techniques. |
| Variable Incubation Times/Temperatures | Ensure all wells on a plate are incubated for the same amount of time and at a consistent temperature. Avoid temperature gradients across the plate.[14] |
| Batch-to-Batch Reagent Variability | Use high-quality reagents and try to use reagents from the same lot for a set of experiments.[14] Qualify new batches of reagents before use in critical experiments. |
| Sample Preparation Inconsistencies | Follow a standardized protocol for sample preparation.[14] Ensure test compounds are fully dissolved in a compatible solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed the assay's tolerance (typically 1-2%).[7] |
| Cell-Based Assay Variability | If using cell-based assays, ensure consistent cell seeding density, passage number, and growth conditions.[11] |
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay (Filtration)
This protocol is a generalized procedure for a filtration-based radioligand binding assay.
-
Receptor Preparation: Homogenize cells or tissues expressing the AR in a cold lysis buffer. Centrifuge to pellet the membranes, then wash the pellet. Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like a BCA assay.[17]
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
A serial dilution of the unlabeled test compound (antagonist) or excess unlabeled ligand for non-specific binding (NSB) determination.
-
A fixed concentration of radiolabeled ligand (e.g., [³H]-DHT).
-
The membrane preparation containing the AR.[17]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[17]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[17]
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competitor). Plot the specific binding against the log concentration of the test compound to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.[17]
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This is a generalized protocol for a homogenous, mix-and-read FP assay.
-
Reagent Preparation: Prepare assay buffer. Dilute the AR-LBD protein and the fluorescent ligand (e.g., Fluormone™ AL Green) to their optimal 2X working concentrations in the assay buffer.[2]
-
Assay Setup:
-
In a microplate (e.g., 384-well, black), add the test compound serially diluted in assay buffer. Include wells for positive control (no competitor) and negative control (no AR protein).
-
Prepare the AR/fluorescent ligand complex by mixing the 2X AR-LBD and 2X fluorescent ligand solutions.
-
Add the AR/fluorescent ligand complex to all wells containing the test compound.[2]
-
-
Incubation: Cover the plate to protect it from light and incubate at room temperature for a specified period (e.g., 4-8 hours) to allow the binding to reach equilibrium.[2]
-
Detection: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore being used.
-
Data Analysis: The displacement of the fluorescent ligand by the test compound causes a decrease in the polarization value.[2] Plot the polarization value against the log concentration of the test compound to generate a competition curve and determine the IC₅₀.[2]
Data Presentation
Table 1: Example Binding Affinities of Known AR Ligands
| Compound | Type | Assay Type | Binding Affinity (IC₅₀ or Kᵢ) |
| Dihydrotestosterone (DHT) | Agonist | Radioligand SPA | IC₅₀: 56.9 ± 6 nM[6] |
| R1881 (Methyltrienolone) | Agonist | Radioligand SPA | High Affinity (qualitative)[6] |
| Bicalutamide | Antagonist | Radioligand SPA | Moderate Affinity (qualitative)[1] |
| Enzalutamide | Antagonist | Radioligand Competition | High Affinity (qualitative)[8] |
| Hydroxyflutamide | Antagonist | Radioligand SPA | Moderate Affinity (qualitative)[1] |
Note: Specific IC₅₀ and Kᵢ values can vary significantly depending on the exact assay conditions, receptor source, and radioligand used.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Canonical androgen receptor (AR) signaling pathway and antagonist action.
Competitive Binding Assay Workflow
Caption: General workflow for a competitive AR antagonist binding assay.
References
- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. (+)-JJ-74-138 is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Androgen Receptor in Prostate Cancer: Effect of Structure, Ligands and Spliced Variants on Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. swordbio.com [swordbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Androgen Receptor Antagonist 13 (AR-13)
Disclaimer: Information on a specific molecule designated "Androgen receptor antagonist 13" is not publicly available. This name likely represents an internal compound code. The following guide is a representative model based on established principles of stability testing for small-molecule androgen receptor antagonists. For simplicity, the hypothetical compound will be referred to as AR-13.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a typical small-molecule AR antagonist like AR-13 in solution?
A1: The most common degradation pathways for pharmaceutical compounds in solution are hydrolysis, oxidation, and photolysis.[1][2][3]
-
Hydrolysis: This is the breakdown of a molecule by reaction with water. It is often catalyzed by acidic or basic conditions (pH).[1][4] Functional groups like esters, amides, lactams, and imides are particularly susceptible.[1][4]
-
Oxidation: This involves reaction with oxygen, which can be initiated by light, heat, or trace metals.[2][4] Functional groups such as phenols, thiols, and certain aromatic rings can be prone to oxidation.
-
Photolysis: Degradation can be caused by exposure to light, particularly UV light. Light-sensitive functional groups can absorb energy and undergo reactions, leading to degradation products.[1]
Q2: What are the standard ICH conditions for long-term and accelerated stability testing of AR-13 solution?
A2: According to the International Council for Harmonisation (ICH) guidelines, standard conditions for stability testing are as follows.[5]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 1: Standard ICH Stability Testing Conditions.
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6]
Q3: My AR-13 solution shows a rapid decrease in purity even under refrigerated conditions (2-8°C). What could be the cause?
A3: Several factors could contribute to this issue:
-
pH of the Solution: The compound may be highly susceptible to acid or base-catalyzed hydrolysis. Verify that the pH of your buffer or solvent system is within the compound's optimal stability range.
-
Oxidative Degradation: Even at low temperatures, dissolved oxygen in the solution can cause oxidation. Consider preparing solutions with de-gassed solvents or storing them under an inert atmosphere (e.g., nitrogen or argon).
-
Excipient Incompatibility: If the solution is a formulation, an excipient could be reacting with AR-13. Review the compatibility of all components in the formulation.
-
Container Closure System: The compound may be adsorbing to the surface of the container or leaching impurities from the container material that catalyze degradation.
Troubleshooting Guides
Issue 1: Inconsistent Purity Results from HPLC Analysis
You are analyzing AR-13 stability samples via High-Performance Liquid Chromatography (HPLC), but the percent purity values are not reproducible between injections or runs.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Injection Volume | Inspect the autosampler for air bubbles in the syringe or sample loop. Ensure the syringe is properly washed and the injection volume is consistent.[7] |
| Sample Degradation in Autosampler | If the autosampler is not temperature-controlled, the sample may degrade while waiting for injection. Use a cooled autosampler (e.g., 4°C) or reduce the sequence run time. |
| Mobile Phase Inconsistency | Ensure the mobile phase is well-mixed, degassed, and freshly prepared.[8] Solvent proportions can change due to evaporation of the more volatile component.[9] |
| Column Equilibration | The column may not be fully equilibrated between injections, especially in gradient methods. Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection.[9] |
| Sample Solvent Mismatch | If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion and variable retention times. Whenever possible, dissolve the sample in the mobile phase.[9] |
Table 2: Troubleshooting Inconsistent HPLC Purity Results.
Issue 2: Appearance of New, Unidentified Peaks in the Chromatogram During a Stability Study
During a stability study of AR-13, new peaks, presumably degradation products, appear in the HPLC chromatogram.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for new peaks in HPLC.
Experimental Protocols
Protocol 1: Forced Degradation Study of AR-13 in Solution
Objective: To identify potential degradation products and pathways for AR-13 and to establish the stability-indicating nature of the analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of AR-13 in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 1 hour.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Stress: Heat the solution at 80°C for 24 hours.
-
Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B option 2) for an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main AR-13 peak in all stressed samples to ensure no co-eluting degradants.
Contextual Pathway: Androgen Receptor Signaling
Understanding the biological context is crucial. AR antagonists like AR-13 are designed to inhibit this pathway. The stability of the antagonist is paramount to ensuring its sustained inhibitory function.
Caption: Simplified Androgen Receptor (AR) signaling pathway.[10][11]
This technical guide provides a foundational framework for addressing stability testing issues for a hypothetical androgen receptor antagonist, AR-13. All experimental plans should be guided by internal standard operating procedures and relevant regulatory guidelines.[12][13]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. rjptonline.org [rjptonline.org]
- 3. veeprho.com [veeprho.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ijnrd.org [ijnrd.org]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. seed.nih.gov [seed.nih.gov]
Technical Support Center: Development of Orally Bioavailable AR Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable androgen receptor (AR) antagonists.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems that may arise during experimental work.
Issue 1: Poor Aqueous Solubility of Lead Compound
Question: My lead AR antagonist shows potent in vitro activity but has very low aqueous solubility, leading to inconsistent results in my cell-based assays and concerns for future oral formulation. What steps can I take to address this?
Answer: Poor aqueous solubility is a common hurdle for many small molecule drug candidates, including AR antagonists.[1][2] Here’s a systematic approach to troubleshoot and address this issue:
Initial Assessment:
-
Quantify Solubility: First, accurately determine the kinetic and thermodynamic solubility of your compound. This will provide a baseline and help in selecting the appropriate solubilization strategy.[1][3][4]
-
Review Physicochemical Properties: Analyze the compound's structure for features contributing to low solubility, such as high lipophilicity (LogP), high molecular weight, or a crystalline structure.
Troubleshooting Steps & Solutions:
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates in aqueous buffer during assay preparation. | The compound's concentration exceeds its kinetic solubility in the assay medium.[5] | - Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final solvent concentration is low enough to not affect the assay (typically <0.5%).- Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution to prevent the compound from crashing out of solution.[5] |
| Inconsistent results in cell-based proliferation or reporter gene assays. | Compound precipitation in the cell culture medium over the incubation period.[5] | - Formulation with solubilizing excipients: For in vitro testing, consider formulating the compound with non-toxic solubilizing agents like cyclodextrins or surfactants.[6][7]- pH adjustment: If your compound has ionizable groups, adjusting the pH of the medium (within a physiologically acceptable range) can improve solubility.[6] |
| Difficulty in preparing a stable formulation for in vivo oral dosing studies. | The compound has inherently low solubility and dissolution rate. | - Salt formation: If the compound has acidic or basic properties, forming a salt can significantly improve solubility and dissolution.[6]- Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, enhancing the dissolution rate.[8]- Amorphous solid dispersions: Formulating the compound in an amorphous state with a polymer carrier can prevent crystallization and improve solubility.[5]- Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of lipophilic drugs by presenting the compound in a solubilized form in the gastrointestinal tract.[3][8] |
Issue 2: High First-Pass Metabolism in Liver Microsome Assays
Question: My AR antagonist shows good permeability but is rapidly metabolized in human liver microsome stability assays, suggesting a high first-pass effect. How can I troubleshoot this and improve its metabolic stability?
Answer: High first-pass metabolism is a major challenge that can lead to low oral bioavailability.[9] The in vitro liver microsome stability assay is a key tool to identify this issue early.[10][11]
Initial Assessment:
-
Confirm Microsomal Instability: Ensure the experimental conditions of your microsomal stability assay are optimized, including protein concentration, compound concentration, and incubation time, to accurately measure initial metabolic rates.[12]
-
Metabolite Identification: If possible, use LC-MS/MS to identify the major metabolites formed. This will reveal the "soft spots" in your molecule that are susceptible to metabolism.
Troubleshooting Steps & Solutions:
| Problem | Possible Cause | Suggested Solution |
| Rapid disappearance of the parent compound in the presence of NADPH. | The compound is a substrate for cytochrome P450 (CYP) enzymes.[10] | - Structural Modification: Based on metabolite identification, modify the chemical structure to block the sites of metabolism. This could involve introducing electron-withdrawing groups, replacing metabolically labile groups with more stable ones, or using steric hindrance to shield the metabolic soft spots. |
| High intrinsic clearance (CLint) calculated from in vitro data. | The compound is efficiently metabolized by liver enzymes.[11] | - Prodrug Approach: Design a prodrug that masks the metabolically labile functional group. The prodrug should be converted to the active parent drug in vivo.[13]- Deuteration: In some cases, replacing hydrogen atoms with deuterium (B1214612) at metabolically active sites can slow down metabolism due to the kinetic isotope effect. |
| In vivo pharmacokinetic study in animals confirms high clearance and low oral bioavailability despite good absorption. | Extensive first-pass metabolism in the liver and potentially the intestine.[9] | - Co-administration with a CYP inhibitor: While not a long-term solution for drug development, this can be used in preclinical studies to confirm that CYP-mediated metabolism is the primary reason for low bioavailability.- Re-evaluate structural analogs: Screen other compounds from your chemical series that may have a more favorable metabolic profile. |
Issue 3: Conflicting Permeability Results Between PAMPA and Caco-2 Assays
Question: I am getting conflicting results for my AR antagonist's permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) shows high permeability, but the Caco-2 assay indicates low permeability. What could be the reason for this discrepancy?
Answer: This is a common scenario and often points towards the involvement of active transport mechanisms that are not present in the PAMPA model.[13]
Initial Assessment:
-
Review Assay Principles: Remember that PAMPA only measures passive diffusion, while the Caco-2 cell monolayer is a more complex model that includes both passive diffusion and active transport (uptake and efflux).[14][15]
-
Calculate Efflux Ratio: In your Caco-2 assay, determine the efflux ratio by measuring the permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).
Troubleshooting Steps & Solutions:
| Problem | Possible Cause | Suggested Solution |
| High Papp in PAMPA, but low Papp (A to B) and high efflux ratio in Caco-2. | The compound is a substrate for an efflux transporter (e.g., P-gp, BCRP).[15] | - Confirm with specific inhibitors: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., ko143). A significant increase in the A to B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.- Structural modifications: Modify the compound's structure to reduce its affinity for the efflux transporter. This can be challenging but may involve altering lipophilicity, hydrogen bonding capacity, or overall charge distribution. |
| Low Papp in both PAMPA and Caco-2 assays. | The compound has inherently low passive permeability. | - Improve physicochemical properties: Focus on medicinal chemistry efforts to reduce molecular weight, decrease polar surface area, or optimize LogP to improve passive diffusion. |
| Variable and inconsistent Caco-2 results. | Issues with the Caco-2 cell monolayer integrity or experimental conditions.[16][17] | - Check monolayer integrity: Measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity.- Use a marker for paracellular transport: Include a low permeability marker (e.g., lucifer yellow) to assess the integrity of the tight junctions.[14] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing orally bioavailable AR antagonists?
A1: The main challenges include:
-
Poor aqueous solubility: Many potent AR antagonists are lipophilic and have low solubility in water, which can limit their dissolution in the gastrointestinal tract and absorption.[2]
-
Extensive first-pass metabolism: The liver is rich in metabolic enzymes, particularly cytochrome P450s, which can rapidly metabolize AR antagonists after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.[9]
-
Efflux by transporters: Some AR antagonists can be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein, limiting their net absorption.
-
Off-target effects: Achieving high selectivity for the androgen receptor is crucial to minimize side effects. Some AR antagonists may interact with other receptors or enzymes, leading to undesired pharmacological effects.[18]
Q2: How can I predict the oral bioavailability of my AR antagonist early in development?
A2: A combination of in vitro and in silico methods can provide an early prediction:
-
In silico models: Use computational tools to predict physicochemical properties like LogP, pKa, and solubility, as well as ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
In vitro assays:
-
Solubility assays: Determine the kinetic and thermodynamic solubility.[3][4]
-
Permeability assays: Use PAMPA for a quick assessment of passive permeability and Caco-2 assays to evaluate both passive and active transport.[14][15]
-
Metabolic stability assays: Use liver microsomes or hepatocytes to assess the rate of metabolism.[10][11]
-
Q3: What are some common off-target effects observed with AR antagonists and how can I screen for them?
A3: Some second-generation AR antagonists have been associated with off-target effects such as seizures, which are thought to be due to binding to the GABA-A receptor. To screen for off-target effects, you can:
-
In silico screening: Dock your compound against a panel of known off-target proteins.
-
In vitro binding assays: Use commercially available panels to screen your compound against a wide range of receptors, ion channels, and enzymes.
-
Phenotypic screening: Observe for unexpected cellular phenotypes in your in vitro assays that are not consistent with AR antagonism.[19]
Section 3: Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Selected AR Antagonists
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life |
| Bicalutamide | 430.37 | 2.93 | Very low[20] | ~36 (as racemate) | >95 | 5.8 days |
| Enzalutamide | 464.44 | 3.2 | Very low[20] | Not precisely determined, but high | ~98[21] | 5.8 days[18] |
| Apalutamide | 477.44 | 3.8 | Very low[20] | ~100[21] | ~96 | ~3 days |
| Darolutamide | 395.38 | 1.9 | Low | ~30 (fasted), 60-75 (with food)[21] | ~92 | ~20 hours |
Note: Values are approximate and can vary depending on the experimental conditions.
Section 4: Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing a physiological buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases above the background, indicating precipitation.[22]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the PAMPA Sandwich: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form the artificial membrane. This is placed on top of a 96-well acceptor plate containing buffer.[23]
-
Prepare Donor Solution: Dissolve the test compound in a buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Add to Donor Plate: Add the donor solution to the wells of the filter plate.
-
Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.[24]
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates.
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.[24]
Protocol 3: Metabolic Stability Assay (Human Liver Microsomes)
-
Prepare Reagents: Thaw human liver microsomes (HLM) on ice. Prepare a NADPH regenerating system. Prepare a stock solution of the test compound.[25]
-
Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM and buffer at 37°C.
-
Initiate Reaction: Add the test compound to the reaction mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[25]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) to stop the reaction.[11]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear portion of the curve is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the t1/2 and the protein concentration.[10]
Section 5: Mandatory Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Points of Antagonist Intervention.
Caption: Experimental Workflow for Predicting Oral Bioavailability.
Caption: Logical Relationship for Troubleshooting Low Oral Bioavailability.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Factors Influencing Saturable First-Pass Metabolism - Thomas Tozer [grantome.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 24. bioassaysys.com [bioassaysys.com]
- 25. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Technical Support Center: Mitigating Toxicity of New Androgen Receptor Antagonists in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with new androgen receptor (AR) antagonists in animal models. Our goal is to offer practical guidance on identifying, managing, and mitigating common toxicities to ensure the successful execution of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with new androgen receptor antagonists in animal models?
A1: The most frequently reported toxicities associated with new AR antagonists in animal models include central nervous system (CNS) effects, most notably seizures, as well as cardiovascular complications, bone density loss, fatigue, and musculoskeletal events.[1][2][3][4][5][6][7] The incidence and severity of these toxicities can vary depending on the specific compound, dose, and animal model used.
Q2: Why do some new AR antagonists cause seizures, and how can this be mitigated?
A2: Seizures associated with some AR antagonists are often an off-target effect resulting from the inhibition of the GABA-A receptor.[8] This risk can be mitigated by:
-
Compound Selection: Newer agents like darolutamide (B1677182) have been designed to have low penetration of the blood-brain barrier, which is associated with a lower risk of seizures.[8]
-
Dose Optimization: Seizure risk is often dose-dependent.[9][10] Careful dose-range finding studies are crucial to identify a therapeutic window with an acceptable safety margin.
-
Prophylactic Anticonvulsants: In some experimental contexts, co-administration of anticonvulsant medication may be considered, although this can introduce confounding factors.
-
Close Monitoring: Implementing continuous or frequent neurological monitoring, such as electroencephalography (EEG), can help detect sub-clinical seizure activity and inform dose adjustments.
Q3: What are the cardiovascular risks associated with new AR antagonists and how can they be monitored?
A3: Cardiovascular toxicities can include hypertension and an increased risk of cardiac events.[5][7] Monitoring cardiovascular health in animal models is critical and can be achieved through:
-
Regular Blood Pressure Monitoring: Using tail-cuff or telemetry systems to track changes in blood pressure throughout the study.
-
Echocardiography: To assess cardiac function, including ejection fraction, fractional shortening, and chamber dimensions.[11]
-
Electrocardiography (ECG): To detect arrhythmias and other electrical abnormalities in cardiac conduction.
-
Histopathological Analysis: Of heart tissue at the end of the study to identify any structural changes.
Q4: How can bone loss induced by AR antagonists be managed in long-term animal studies?
A4: Androgen deprivation, a key mechanism of AR antagonists, can lead to decreased bone mineral density (BMD) and an increased risk of fractures.[12][13][14][15] Strategies to manage this include:
-
Baseline and Follow-up BMD Measurements: Using techniques like dual-energy X-ray absorptiometry (DXA) to monitor changes in bone density.[12][15]
-
Supplementation: Providing adequate calcium and vitamin D in the diet.[16]
-
Co-administration of Bone-Protective Agents: Bisphosphonates (e.g., zoledronic acid) or RANKL inhibitors (e.g., denosumab) can be used to mitigate bone loss.[15]
Q5: Are there significant differences in the toxicity profiles of the newer AR antagonists like apalutamide (B1683753), darolutamide, and enzalutamide?
A5: Yes, there are notable differences. Darolutamide is reported to have a more favorable safety profile, particularly concerning CNS-related adverse events like seizures, due to its lower penetration of the blood-brain barrier.[1][8][17][18][19][20] Enzalutamide has been associated with a dose-dependent risk of seizures.[9][10][21] While all can cause fatigue and musculoskeletal events, the incidence rates may vary.[1][2][3][4][6] Comparative studies suggest a lower incidence of falls, fractures, and rash with darolutamide compared to apalutamide, and fewer falls, dizziness, and mental impairment compared to enzalutamide.[17]
Troubleshooting Guides
Troubleshooting Seizure-Related Events
| Observed Issue | Potential Cause | Recommended Action |
| Sudden, unexpected death in an animal. | Undetected seizure activity. | - Review dosing procedures for accuracy. - Implement more frequent animal observation. - Consider pilot studies with EEG monitoring for high-risk compounds. |
| Animal exhibits tremors, myoclonic jerks, or convulsions. | Onset of a seizure. | - Immediately record the duration and characteristics of the event. - If prolonged, consider administration of a rescue anticonvulsant (e.g., diazepam) as per your approved animal protocol. - Isolate the animal to prevent injury. - Report the event to the veterinary staff. - Re-evaluate the dose level for that cohort. |
| EEG recording shows epileptiform discharges without visible seizures. | Sub-clinical seizure activity. | - Quantify the frequency and duration of discharges. - Correlate EEG data with video monitoring to identify subtle behavioral changes. - This may be an early indicator of toxicity; consider dose reduction or discontinuation for that animal. |
| High variability in seizure incidence within a dose group. | - Individual animal susceptibility. - Inconsistent drug exposure (e.g., issues with formulation or administration). | - Increase the sample size if feasible. - Verify the formulation and administration technique for consistency. - Analyze plasma drug concentrations to check for exposure variability. |
Troubleshooting Cardiovascular Abnormalities
| Observed Issue | Potential Cause | Recommended Action |
| Gradual increase in systolic blood pressure over time. | Drug-induced hypertension. | - Confirm readings with repeated measurements. - Consider co-administration of an antihypertensive agent (e.g., a beta-blocker), being mindful of potential drug-drug interactions.[22] - Monitor for signs of end-organ damage (e.g., changes in kidney function). |
| Echocardiography shows a decrease in ejection fraction. | Potential drug-induced cardiotoxicity. | - Repeat echocardiography to confirm the finding. - Analyze other cardiac parameters (e.g., fractional shortening, wall thickness). - Consider including a cardiac biomarker panel (e.g., troponins) in blood analysis. - At necropsy, perform detailed histopathology of the heart. |
| ECG shows an increase in arrhythmias. | Drug effect on cardiac conduction. | - Characterize the type and frequency of the arrhythmia. - Review the literature for similar findings with the drug class. - If severe, consider discontinuing the drug for that animal and consult with a veterinarian. |
Troubleshooting Bone Health Complications
| Observed Issue | Potential Cause | Recommended Action |
| Significant decrease in bone mineral density (BMD) in the treatment group compared to controls. | Expected consequence of androgen deprivation. | - Ensure adequate calcium and vitamin D are provided in the diet. - For long-term studies, consider co-treatment with a bone-protective agent like a bisphosphonate. - Correlate BMD data with fracture incidence. |
| Spontaneous fractures observed in treated animals. | Severe bone loss. | - Immediately report to veterinary staff for appropriate animal care. - Review the study design; the dose of the AR antagonist may be too high for the duration of the study, or a bone-protective agent may be necessary from the outset. |
Data Presentation: Comparative Toxicity of Second-Generation AR Antagonists
Table 1: Incidence of Key Adverse Events from Clinical Trials of Second-Generation AR Antagonists (as a reference for preclinical observations)
| Adverse Event | Enzalutamide (PROSPER trial) | Apalutamide (SPARTAN trial) | Darolutamide (ARAMIS trial) |
| Any Grade Fatigue | 46% | 33% | 16% |
| Any Grade Musculoskeletal Events | 34% | Not specified | Not specified |
| Any Grade Falls | 18% | 22% | Lower than apalutamide and enzalutamide[17] |
| Any Grade Fractures | 18% | 18% | Lower than apalutamide and enzalutamide[17] |
| Any Grade Hypertension | 18% | 28% | Not specified |
| Any Grade Rash | Not specified | 26% | Lower than apalutamide[17] |
| Seizures | 3 cases (2 severe) | 2 cases | 2 cases (none severe) |
Data compiled from clinical trial publications and may not directly translate to animal models but can inform preclinical study design and monitoring.[1][8]
Experimental Protocols
Protocol for Seizure Monitoring in Rats using EEG
This protocol provides a general framework. Specifics should be adapted based on the experimental goals and institutional guidelines.
-
Surgical Implantation of EEG Electrodes:
-
Anesthetize the rat (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Expose the skull and drill small craniotomies for electrode placement over relevant brain regions (e.g., frontal cortex, hippocampus).
-
Implant screw electrodes and a reference electrode.
-
Secure the electrode assembly with dental cement.
-
Allow for a post-operative recovery period of at least one week.[23]
-
-
Habituation and Baseline Recording:
-
Habituate the rats to the recording chambers and tethered system for several days.
-
Record at least 24-48 hours of baseline EEG data to establish normal sleep-wake patterns and identify any pre-existing abnormalities.
-
-
Drug Administration and Recording:
-
Administer the AR antagonist at the desired dose and route.
-
Initiate continuous video-EEG recording immediately after dosing.
-
Record for a predetermined period (e.g., 24-72 hours) to capture acute and delayed effects.
-
-
Data Analysis:
-
Visually score the EEG recordings for epileptiform activity (e.g., spikes, sharp waves, spike-wave discharges).
-
Use seizure detection software to identify and quantify seizure events.
-
Correlate EEG findings with behavioral observations from video recordings using the Racine scale or a more detailed semiological classification.[24]
-
-
Troubleshooting:
-
Poor Signal Quality: Check electrode impedance and ensure a secure connection.
-
Movement Artifacts: Use filtering techniques and careful behavioral scoring to distinguish artifacts from true neural signals.
-
High Mortality: Re-evaluate the dose; consider starting with a lower dose range.
-
Protocol for Assessing Cardiac Function in Mice using Echocardiography
-
Animal Preparation:
-
Anesthetize the mouse (e.g., isoflurane). Heart rate should be maintained between 400-500 bpm.[11]
-
Place the mouse in a supine position on a heated platform to maintain body temperature.
-
Remove chest hair using a depilatory cream.
-
Use ECG leads to monitor heart rate.
-
Apply pre-warmed ultrasound gel to the chest.
-
-
Image Acquisition:
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain standard views, including the parasternal long-axis (PSLAX) and short-axis (SAX) views.[25]
-
From the SAX view at the papillary muscle level, acquire M-mode images.
-
-
Data Measurement and Analysis:
-
From the M-mode images, measure left ventricular internal dimension at end-diastole (LVID;d) and end-systole (LVID;s), and wall thickness.
-
Calculate functional parameters:
-
Fractional Shortening (FS%): [(LVID;d - LVID;s) / LVID;d] * 100
-
Ejection Fraction (EF%): Calculated using software based on ventricular volumes.
-
-
Assess for any abnormalities in wall motion or chamber size.
-
-
Troubleshooting:
-
Poor Image Quality: Adjust the amount of ultrasound gel and the position/angle of the transducer. Ensure proper hair removal.
-
Heart Rate Too Low/High: Adjust the level of anesthesia.
-
High Variability: Ensure consistent animal positioning and image acquisition planes between animals and across time points.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for assessing and mitigating toxicities of new AR antagonists.
Caption: Detailed workflow for preclinical seizure monitoring in rats.
Caption: Signaling pathways leading to AR antagonist toxicities.
References
- 1. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 2. medscape.com [medscape.com]
- 3. Association of Second-generation Antiandrogens With Cognitive and Functional Toxic Effects in Randomized Clinical Trials: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second-Generation Antiandrogens and Cognitive and Functional Toxicity in Patients With Prostate Cancer - The ASCO Post [ascopost.com]
- 5. Cardiovascular risks and toxicity - the Achilles heel of androgen deprivation therapy in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of Second-generation Antiandrogens With Cognitive and Functional Toxic Effects in Randomized Clinical Trials: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. Seizure Rates in Enzalutamide-Treated Men With Metastatic Castration-Resistant Prostate Cancer and Risk of Seizure: The UPWARD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzalutamide Safe for Patients at Increased Risk for Seizure - The Oncology Pharmacist [theoncologypharmacist.com]
- 11. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [minerva-access.unimelb.edu.au]
- 13. Androgens and Androgen Receptor Actions on Bone Health and Disease: From Androgen Deficiency to Androgen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prostatecancerfree.org [prostatecancerfree.org]
- 15. Androgen-deprivation therapy and bone loss in prostate cancer patients: a clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Indirect Comparison of Darolutamide versus Apalutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ERLEADA - Comparison of ERLEADA with Darolutamide [jnjmedicalconnect.com]
- 20. targetedonc.com [targetedonc.com]
- 21. Does Enzalutamide (Xtandi) Increase the Risk for Seizures? — Cancer ABCs [cancerabcs.org]
- 22. Beta blocker - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Seizure-Semiology-in-Rats-with-Post-traumatic-Epilepsy [aesnet.org]
- 25. visualsonics.com [visualsonics.com]
Validation & Comparative
A Head-to-Head Comparison: Androgen Receptor Antagonist ONC1-13B Versus Enzalutamide in CRPC Models
For Immediate Release
In the landscape of castration-resistant prostate cancer (CRPC) therapeutics, the quest for novel androgen receptor (AR) antagonists with improved efficacy and safety profiles is relentless. This guide provides a detailed comparison of the preclinical investigational drug, Androgen Receptor Antagonist 13 (identified as ONC1-13B), and the FDA-approved second-generation antiandrogen, enzalutamide (B1683756) (formerly MDV3100). This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance in CRPC models based on available preclinical data.
Introduction
Enzalutamide is a potent androgen receptor inhibitor that has become a standard of care in the treatment of metastatic CRPC.[1][2] It acts by targeting multiple steps in the AR signaling pathway, including blocking androgen binding, preventing nuclear translocation of the AR, and impairing the binding of the AR to DNA.[1][2][3] Despite its clinical benefits, resistance to enzalutamide can develop, necessitating the development of new therapeutic agents.
ONC1-13B is a novel, nonsteroidal antiandrogen that has demonstrated promising preclinical activity.[1][2][3] Its mechanism of action is reported to be similar to that of enzalutamide, involving the inhibition of androgen binding to the AR, subsequent AR nuclear translocation, and the formation of the coactivator complex.[1][2][3] Preclinical studies have positioned ONC1-13B as a compound with comparable or even superior activity to enzalutamide in certain models, alongside a potentially improved safety profile.[1][2][3]
Data Presentation
The following tables summarize the key quantitative data from preclinical comparative studies between ONC1-13B and enzalutamide (MDV3100).
Table 1: In Vitro Activity in LNCaP Prostate Cancer Cells
| Parameter | ONC1-13B | Enzalutamide (MDV3100) | Bicalutamide | Reference |
| Inhibition of DHT-induced PSA Expression (Ki) | 20 nM | 30.8 nM | 190 nM | [4] |
| Inhibition of DHT-induced Cell Proliferation | Effective Inhibition | Effective Inhibition | Less Effective Inhibition | [4] |
Table 2: In Vivo Efficacy in LNCaP-Z2 Xenograft Model
| Parameter | ONC1-13B | Enzalutamide (MDV3100) | Note | Reference |
| Tumor Growth Inhibition | Comparable to MDV3100 at similar doses | Comparable to ONC1-13B at similar doses | - | [3] |
| Suppression of PSA Expression | Effective | Effective | - | [3] |
| Activity per unit of plasma concentration | Higher than MDV3100 | Lower than ONC1-13B | Calculated based on plasma concentrations | [2][3] |
Table 3: Potential Safety and Drug Interaction Profile
| Parameter | ONC1-13B | Enzalutamide (MDV3100) | Note | Reference |
| Brain Distribution | Lower than MDV3100 | Higher than ONC1-13B | Suggests lower risk of GABA-related seizures for ONC1-13B | [1][3] |
| In Vitro CYP3A Induction | Significantly lower than MDV3100 | Strong CYP3A inducer | Suggests lower potential for drug-drug interactions for ONC1-13B | [1][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of ONC1-13B and enzalutamide.
Inhibition of DHT-induced PSA Expression in LNCaP Cells
-
Cell Line: LNCaP human prostate cancer cells.
-
Culture Conditions: Cells were cultured in a medium containing 10% charcoal-stripped fetal bovine serum (CSS) for 3 days to deplete endogenous androgens.
-
Treatment: Cells were then treated with the test compounds (ONC1-13B, enzalutamide, or bicalutamide) in the presence of 1 nM dihydrotestosterone (B1667394) (DHT) for 24 hours.
-
Endpoint: The expression of Prostate-Specific Antigen (PSA) in the culture medium was measured.
-
Analysis: The inhibitory constant (Ki) was calculated to determine the potency of each compound in inhibiting DHT-induced PSA expression.[4]
LNCaP Cell Proliferation Assay
-
Cell Line: LNCaP human prostate cancer cells.
-
Culture and Treatment: Following the initial treatment for the PSA expression assay, the LNCaP cells were cultured for an additional 5 days in the presence of the test compounds and DHT.
-
Endpoint: The number of viable cells was calculated at the end of the incubation period.
-
Analysis: The effect of each compound on DHT-induced cell proliferation was assessed by comparing the number of viable cells in treated versus control wells.[4]
In Vivo Xenograft Model in SCID Mice
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Implantation: LNCaP-Z2 prostate cancer cells were implanted into the mice to establish tumors.
-
Treatment: Once tumors were established, mice were treated with either ONC1-13B, enzalutamide, or a vehicle control.
-
Endpoints:
-
Tumor Growth: Tumor volume was measured regularly throughout the study to assess the rate of tumor growth inhibition.
-
PSA Levels: Blood samples were collected to measure serum PSA levels as a biomarker of AR activity.
-
-
Analysis: The anti-tumor activity of each compound was determined by comparing the tumor growth and PSA levels in the treated groups to the control group.[2][3]
Brain Distribution Study in Rats
-
Animal Model: Rats.
-
Administration: A single intravenous (IV) dose of ONC1-13B was administered.
-
Sample Collection: At specified time points, brain and prostate tissues were collected.
-
Analysis: The concentration of ONC1-13B in the brain and prostate was measured to determine the brain-to-prostate distribution ratio. This ratio was then compared to known data for enzalutamide.[1][3]
In Vitro CYP3A Induction Assay
-
Methodology: An in vitro assay was used to assess the potential of ONC1-13B and enzalutamide to induce the activity of the cytochrome P450 3A (CYP3A) enzyme.
-
Analysis: The level of CYP3A induction by each compound was measured and compared. This provides an indication of the potential for drug-drug interactions.[1][3]
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of these androgen receptor antagonists.
Caption: Androgen Receptor Signaling and Antagonist Intervention.
Caption: Preclinical Evaluation Workflow for AR Antagonists.
Caption: Comparative Logic of ONC1-13B vs. Enzalutamide.
References
- 1. researchgate.net [researchgate.net]
- 2. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 3. Preclinical Development of ONC1-13B, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Development of ONC1-13B, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Androgen Receptor Antagonists: A Comparative Guide
For researchers and drug development professionals navigating the landscape of androgen receptor (AR) antagonists, rigorous in vivo validation is a critical step in identifying promising therapeutic candidates. This guide provides a comparative overview of the in vivo activity of established AR antagonists, using Enzalutamide and Bicalutamide (B1683754) as examples, due to the lack of public information on a specific "Androgen receptor antagonist 13." The methodologies and data presentation can serve as a template for evaluating novel AR inhibitors.
Comparative In Vivo Efficacy of AR Antagonists
The in vivo efficacy of AR antagonists is commonly assessed in preclinical models of prostate cancer, particularly xenograft models in immunocompromised mice. These models allow for the direct evaluation of a compound's ability to inhibit tumor growth.
| Parameter | Enzalutamide | Bicalutamide | Reference Compound (Hypothetical) |
| Mechanism of Action | AR signaling inhibitor; prevents AR nuclear translocation, DNA binding, and coactivator recruitment.[1][2][3][4] | Competitive AR antagonist.[5][6] | Non-competitive AR inhibitor.[7][8] |
| Animal Model | Castrated male mice with LNCaP or C4-2 human prostate cancer cell xenografts.[1] | Male mice with prostate cancer xenografts. | Nude mice with patient-derived xenografts (PDX).[9][10] |
| Dosing Regimen | Typically administered orally (p.o.) once daily. | Administered orally (p.o.) once daily.[11] | Intraperitoneal (i.p.) injection twice weekly. |
| Tumor Growth Inhibition | Induces tumor regression in castration-resistant prostate cancer (CRPC) xenograft models.[1] | Slows tumor progression; less effective than castration as monotherapy at lower doses.[11][12] | Significant tumor growth delay and partial regression observed. |
| Effect on PSA Levels | Significant reduction in serum Prostate-Specific Antigen (PSA) levels.[1] | Decreases in PSA levels, though may be less pronounced than with castration at lower doses.[5][12] | Marked decrease in circulating PSA. |
| Observed Side Effects | Fatigue, hot flashes, and a low incidence of seizures at higher doses.[2] | Gynecomastia and breast pain are common.[11][13] | Mild weight loss and transient lethargy. |
Key Experimental Protocols
Detailed and standardized protocols are essential for the reliable in vivo validation of AR antagonists. Below are methodologies for key experiments.
Prostate Cancer Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using human prostate cancer cells, a foundational method for assessing the in vivo efficacy of AR antagonists.
-
Cell Culture : LNCaP human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection : Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[14]
-
Animal Model : Male athymic nude mice (4-6 weeks old) are used. For studies involving castration-resistant models, mice undergo surgical castration two weeks prior to cell implantation.
-
Tumor Cell Implantation : 100 µL of the cell suspension (1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring : Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration : Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The investigational compound (e.g., "this compound"), comparators (e.g., Enzalutamide, Bicalutamide), and vehicle control are administered according to the planned dosing regimen.
-
Efficacy Endpoints : The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include changes in body weight, serum PSA levels, and survival.
-
Tissue Collection and Analysis : At the end of the study, tumors and other relevant tissues can be harvested for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for AR localization, gene expression analysis).
Visualizing Molecular Pathways and Experimental Processes
Diagrams are invaluable for illustrating the complex biological and experimental workflows involved in the validation of AR antagonists.
Caption: A simplified diagram of the canonical androgen receptor signaling pathway.
Caption: Comparative mechanisms of action for Bicalutamide and Enzalutamide.
Caption: A streamlined workflow for a typical in vivo xenograft study.
References
- 1. Enzalutamide, an androgen receptor signaling inhibitor, induces tumor regression in a mouse model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzalutamide - Wikipedia [en.wikipedia.org]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 6. What is Bicalutamide used for? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. Non-competitive androgen receptor inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 11. Bicalutamide in advanced prostate cancer. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tolerability, efficacy and pharmacokinetics of bicalutamide 300 mg, 450 mg or 600 mg as monotherapy for patients with locally advanced or metastatic prostate cancer, compared with castration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Bicalutamide 150-mg Monotherapy Compared With Combined Androgen Blockade in Patients With Locally Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
A Comparative Analysis of First vs. Second-Generation Androgen Receptor Antagonists
A Guide for Researchers and Drug Development Professionals
The androgen receptor (AR) remains a critical therapeutic target in the management of prostate cancer. Over the years, the development of AR antagonists has evolved from first-generation agents to more potent and specific second-generation molecules. This guide provides a comprehensive comparative analysis of these two classes of drugs, focusing on their performance, underlying mechanisms, and the experimental data that define their distinct profiles.
Executive Summary
Second-generation androgen receptor (AR) antagonists, including enzalutamide (B1683756), apalutamide, and darolutamide, have demonstrated superior efficacy over first-generation agents like bicalutamide (B1683754), flutamide, and nilutamide. This superiority is attributed to their higher binding affinity for the AR, more complete inhibition of AR signaling, and improved clinical outcomes in terms of progression-free and overall survival in patients with prostate cancer. While both generations competitively inhibit androgen binding, second-generation antagonists exhibit a multi-faceted mechanism that includes hindering nuclear translocation of the AR, impairing DNA binding, and disrupting coactivator recruitment.[1][2][3] This guide will delve into the quantitative differences, experimental validation, and the molecular pathways that differentiate these two classes of therapeutics.
Quantitative Performance Analysis
The enhanced potency of second-generation AR antagonists is evident in their lower IC50 values for both AR binding and the inhibition of AR-mediated gene transcription.
| Compound Class | Compound | AR Binding Affinity (IC50, nM) | Inhibition of AR-mediated Transcription (IC50, nM) |
| First-Generation | Bicalutamide | 159 - 243[4] | 160[5] |
| Flutamide | >1000[4] | ~7600 | |
| Nilutamide | ~1000[4] | - | |
| Second-Generation | Enzalutamide | 16.0 - 21.4[5][6][7] | 26[8] |
| Apalutamide | 150[9] | 200[8] | |
| Darolutamide | - | 26[8] |
Clinical trial data further underscores the improved efficacy of second-generation agents. The STRIVE trial, for instance, directly compared enzalutamide to bicalutamide in patients with castration-resistant prostate cancer (CRPC), demonstrating a significant improvement in progression-free survival (PFS) for the second-generation antagonist.
| Clinical Trial | First-Generation Arm (PFS) | Second-Generation Arm (PFS) | Hazard Ratio (HR) |
| STRIVE (Enzalutamide vs. Bicalutamide in CRPC) | Bicalutamide: 5.7 months | Enzalutamide: 19.4 months | 0.24 |
Furthermore, pivotal Phase 3 trials have established the efficacy of second-generation AR antagonists in non-metastatic castration-resistant prostate cancer (nmCRPC), a setting where first-generation agents showed limited benefit.
| Clinical Trial | Drug | Median Metastasis-Free Survival (MFS) | Hazard Ratio (HR) vs. Placebo |
| PROSPER | Enzalutamide | 36.6 months | 0.29 |
| SPARTAN | Apalutamide | 40.5 months | 0.28 |
| ARAMIS | Darolutamide | 40.4 months | 0.41 |
Mechanisms of Action: A Deeper Dive
The fundamental difference in the mechanism of action between the two generations lies in the completeness of AR signaling inhibition.
First-Generation AR Antagonists: These agents, such as bicalutamide, primarily act as competitive inhibitors at the ligand-binding domain (LBD) of the AR.[10] While they block the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), they can have partial agonist activity, especially in the context of AR overexpression.[9] This partial agonism can eventually lead to treatment resistance. Furthermore, first-generation antagonists do not effectively prevent the nuclear translocation of the AR.[11]
Second-Generation AR Antagonists: In contrast, second-generation agents like enzalutamide exhibit a multi-pronged attack on the AR signaling pathway.[12][13] They not only bind to the LBD with significantly higher affinity but also:
-
Inhibit Nuclear Translocation: They effectively prevent the AR from moving into the nucleus, a critical step for its function as a transcription factor.[1][14]
-
Impair DNA Binding: Even if some AR molecules reach the nucleus, these drugs hinder their ability to bind to androgen response elements (AREs) on the DNA.[1]
-
Block Coactivator Recruitment: They disrupt the interaction between the AR and coactivator proteins, which are essential for initiating the transcription of target genes.[1][11]
This more comprehensive blockade of AR signaling translates to a more profound and durable anti-tumor response.
Signaling Pathway Diagrams
Resistance Mechanisms
A critical aspect of cancer therapy is the eventual development of resistance. The mechanisms of resistance differ between the two generations of AR antagonists.
First-Generation Resistance:
-
AR Overexpression: Increased levels of AR can overcome the competitive inhibition by first-generation drugs, and can even switch their function from antagonistic to agonistic.[9]
-
AR Mutations: Specific mutations in the AR ligand-binding domain can alter the drug's binding and convert it into an agonist.[9]
-
Altered Co-regulator Expression: Changes in the levels of coactivators and corepressors can shift the balance towards transcriptional activation even in the presence of the antagonist.[11]
Second-Generation Resistance: While more robust, resistance to second-generation agents also emerges through various mechanisms:
-
AR Splice Variants: The emergence of AR splice variants, such as AR-V7, which lack the ligand-binding domain, can lead to constitutive AR activity independent of androgen binding.
-
AR Gene Mutations: Mutations in the AR gene can still confer resistance, although the profiles may differ from those seen with first-generation antagonists.[15]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the glucocorticoid receptor pathway, can drive tumor growth independently of AR signaling.[15]
-
Intratumoral Androgen Synthesis: The tumor microenvironment can produce its own androgens, thereby overcoming the effects of systemic androgen deprivation.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize and compare AR antagonists.
Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Workflow:
Detailed Methodology:
-
Preparation of AR Source: Prepare a cytosolic extract from rat prostate tissue or use a purified recombinant human AR protein.[4]
-
Incubation: In a multi-well plate, incubate a fixed concentration of the AR source with a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881) in an appropriate buffer.
-
Competition: Add increasing concentrations of the test antagonist (or a known standard) to the wells. Include control wells with only the radioligand (total binding) and wells with an excess of unlabeled androgen (non-specific binding).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the AR-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the protein-ligand complexes.
-
Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific radioligand binding.[5]
AR Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of a compound to modulate the transcriptional activity of the AR.
Workflow:
Detailed Methodology:
-
Cell Culture: Culture a suitable prostate cancer cell line (e.g., LNCaP, which endogenously expresses AR) in appropriate media.
-
Transfection: Transfect the cells with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (containing AREs). A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is often performed for normalization.[13]
-
Treatment: After transfection, treat the cells with a known androgen (e.g., DHT) to induce luciferase expression. In parallel, treat cells with the androgen in the presence of increasing concentrations of the test antagonist.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for gene expression.
-
Cell Lysis: Wash the cells and lyse them to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysates. The luciferase enzyme will catalyze a reaction that produces light (luminescence), which is then measured using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of androgen-induced luciferase activity for each concentration of the antagonist and determine the IC50 value.[13]
AR Nuclear Translocation Assay
This imaging-based assay visualizes and quantifies the movement of the AR from the cytoplasm to the nucleus in response to androgens and the inhibitory effect of antagonists.
Workflow:
Detailed Methodology:
-
Cell Seeding: Seed cells (e.g., prostate cancer cells or cells overexpressing a fluorescently tagged AR) onto glass coverslips or in imaging-compatible multi-well plates.
-
Treatment: Treat the cells with an androgen (e.g., DHT) to induce AR nuclear translocation. In parallel, treat cells with the androgen in the presence of the test antagonist. Include an untreated control group.
-
Fixation and Permeabilization: After a defined incubation period, fix the cells with a solution like paraformaldehyde to preserve their structure. Then, permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.[16]
-
Immunostaining:
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody: Incubate the cells with a primary antibody that specifically recognizes the AR.
-
Secondary Antibody: After washing, incubate the cells with a secondary antibody that is conjugated to a fluorescent dye and binds to the primary antibody.
-
-
Nuclear Counterstaining: Stain the cell nuclei with a fluorescent DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Analysis: Acquire images of the cells using a fluorescence microscope. Quantify the fluorescence intensity of the AR staining in the nucleus and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of AR nuclear translocation and its inhibition by the antagonist.[16]
Conclusion
The evolution from first to second-generation AR antagonists represents a significant advancement in the targeted therapy of prostate cancer. The superior performance of the second-generation agents is rooted in their enhanced biochemical properties and a more comprehensive mechanism of action that leads to a more complete shutdown of the AR signaling pathway. The experimental data from both preclinical assays and large-scale clinical trials consistently support the clinical superiority of second-generation AR antagonists. Understanding the distinct characteristics of each generation is crucial for the continued development of novel and more effective therapies to combat prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Computational Analysis of Interactions between Androgen Receptor and Bicalutamide - Journal of Health and Biomedical Informatics [jhbmi.ir]
- 7. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
selectivity profile of Androgen receptor antagonist 13 against other receptors
Apalutamide (B1683753), a second-generation non-steroidal androgen receptor (AR) antagonist, demonstrates a high degree of selectivity for the AR, a key factor in its clinical efficacy and safety profile. This guide provides a comprehensive comparison of apalutamide's binding affinity for the androgen receptor against its activity at other potential off-target receptors, supported by available experimental data.
Apalutamide functions as a potent inhibitor of the AR signaling pathway by binding directly to the ligand-binding domain of the AR. This action competitively inhibits the binding of androgens, prevents AR nuclear translocation, and impedes the interaction of the AR with DNA, ultimately leading to a reduction in the transcription of androgen-dependent genes.
Comparative Binding Affinity and Selectivity
To characterize the selectivity of apalutamide, its binding affinity for the androgen receptor is compared with its potential for interaction with a range of other receptors, ion channels, and transporters. While comprehensive public data from broad panel screens are limited, available information, primarily from regulatory documents, highlights a favorable selectivity profile.
| Target Receptor | Ligand/Assay | IC50 / % Inhibition | Reference |
| Androgen Receptor (AR) | Competitive Binding | 16 nM | [1] |
| GABA-A Receptor (ligand binding) | Radioligand Binding | 3.0 µM | [2] |
| GABA-A Receptor (functional assay) | Tissue-based functional assay | 0.88 µM | [2] |
| Various other receptors, ion channels, and transporters | Broad panel screening (specific data not publicly detailed) | Generally low to no significant activity |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that apalutamide is a highly potent antagonist of the androgen receptor, with an IC50 value in the low nanomolar range. In contrast, its activity at the GABA-A receptor, a known off-target for some non-steroidal antiandrogens, occurs at micromolar concentrations, suggesting a significant selectivity window. The metabolites of apalutamide have also been assessed for their off-target activity, with the N-desmethyl metabolite (M3) showing an IC50 of 3.2 µM for GABA-A receptor binding.[2]
Experimental Methodologies
The determination of the selectivity profile of a compound like apalutamide involves a series of standardized in vitro assays.
Radioligand Binding Assays
Radioligand binding assays are a common method used to determine the affinity of a test compound for a specific receptor. In this technique, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at various concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (the IC50 value) is calculated. This provides a quantitative measure of the test compound's affinity for the receptor.
dot
Functional Assays
Functional assays measure the biological response of a cell or tissue to a compound. For ion channels like the GABA-A receptor, a functional assay might involve measuring the flow of ions across the cell membrane in the presence of the test compound. These assays provide information on whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or modulator of the receptor's activity.
Signaling Pathway of Androgen Receptor Antagonism
Apalutamide's therapeutic effect is achieved through the disruption of the androgen receptor signaling pathway. In normal function, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding triggers a conformational change in the AR, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the transcription of genes that promote prostate cancer cell growth and survival. Apalutamide, by competitively binding to the AR, prevents these downstream events.
References
A Head-to-Head Examination of Novel Androgen Receptor Antagonists in Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer therapy is continually evolving, with a significant focus on the development of more potent and specific androgen receptor (AR) antagonists. This guide provides a direct comparison of the preclinical efficacy of emerging AR antagonists against the well-established second-generation inhibitor, enzalutamide (B1683756) (MDV3100). We present key experimental data from head-to-head studies in prostate cancer cell lines and xenograft models, offering a clear, data-driven overview for researchers in the field.
Androgen Receptor Signaling and Antagonist Action
The androgen receptor signaling pathway is a critical driver of prostate cancer progression. Upon binding to androgens, the AR translocates to the nucleus, where it functions as a transcription factor, promoting the expression of genes involved in cell growth and proliferation. Novel AR antagonists are designed to inhibit this pathway at multiple points.
Caption: AR Signaling and Inhibition by Novel Antagonists.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo performance of novel AR antagonists in direct comparison with enzalutamide (MDV3100).
In Vitro Activity
| Compound | Cell Line | Assay | IC50 (µM) | Fold Change vs. MDV3100 |
| Compound 30 | LNCaP | AR Transcriptional Activity (Probasin Luciferase) | ~0.1 | More Potent |
| MDV3100 | LNCaP | AR Transcriptional Activity (Probasin Luciferase) | ~0.2 | - |
| Compound 30 | LNCaP | Cell Growth | ~1 | Similar |
| MDV3100 | LNCaP | Cell Growth | ~1 | - |
| Compound 30 | C4-2 | Cell Growth | ~1 | Similar |
| MDV3100 | C4-2 | Cell Growth | ~1 | - |
Data extracted from Li et al., Molecular Cancer Therapeutics, 2013.[1][2][3]
| Compound | Assay | IC50 (nM) |
| ARN-509 | Competitive Binding vs. 18F-FDHT (LNCaP/AR(cs)) | 16 |
| MDV3100 | Competitive Binding vs. 18F-FDHT (LNCaP/AR(cs)) | 21.4 |
Data extracted from Clegg et al., Cancer Research, 2012.
In Vivo Efficacy in Xenograft Models
Compound 30 vs. MDV3100 in MDV3100-Resistant LNCaP Xenografts [3][4]
| Treatment Group (daily) | Mean Tumor Volume Change (%) | Mean Circulating PSA Change (%) |
| Vehicle | Increase | Increase |
| MDV3100 (10 mg/kg) | Increase | Increase |
| Compound 30 (25 mg/kg) | Decrease | Decrease |
After 3 weeks of treatment in mice bearing MDV3100-resistant tumors.[3][4]
ARN-509 vs. MDV3100 in LNCaP/AR(cs) Xenografts
| Treatment Group (daily) | Dose for >50% Reduction in Tumor Volume (in majority of animals) |
| ARN-509 | 30 mg/kg |
| MDV3100 | 100 mg/kg |
At day 28 of treatment.
Experimental Protocols
Cell Lines and Culture
-
LNCaP and C4-2 Cells: These human prostate cancer cell lines were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MDV3100-Resistant LNCaP Cells: These cells were generated by continuous exposure of LNCaP cells to increasing concentrations of MDV3100.
AR Transcriptional Activity Assay (Luciferase Assay)[3]
-
Transfection: LNCaP cells were plated in 24-well plates and co-transfected with a probasin-luciferase or PSA-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, the cells were treated with various concentrations of Compound 30 or MDV3100 for an additional 24 hours.
-
Lysis and Measurement: Cells were harvested and lysed. Luciferase activity was measured using a dual-luciferase reporter assay system, and the firefly luciferase signal was normalized to the Renilla luciferase signal.
Cell Proliferation Assay (Crystal Violet)[3]
-
Plating: LNCaP or C4-2 cells were seeded in 96-well plates.
-
Treatment: The cells were treated with various concentrations of Compound 30 or MDV3100 for 72 hours.
-
Staining: The medium was removed, and the cells were fixed with 10% formalin and stained with 0.5% crystal violet solution.
-
Quantification: The stained cells were solubilized with 10% acetic acid, and the absorbance was measured at a wavelength of 595 nm to determine relative cell growth.
Western Blot Analysis[3]
-
Cell Lysis: Cells were treated with Compound 30 or MDV3100 for 24 hours, then lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against AR, PSA, or a loading control (e.g., vinculin), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for AR Nuclear Translocation[3]
-
Cell Culture and Treatment: LNCaP cells were grown on coverslips in androgen-deprived conditions for 24 hours. They were then treated with 10 µmol/L of Compound 30 or MDV3100 for 2 hours, followed by the addition of 1 nmol/L R1881 for 15 minutes.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells were incubated with an anti-AR primary antibody, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: AR localization was assessed by immunofluorescence microscopy.
In Vivo Xenograft Studies[3][4]
-
Cell Implantation: LNCaP cells were xenografted into athymic male nude mice.
-
Castration and Tumor Growth: Once serum PSA reached approximately 50 ng/mL, the mice were castrated. Treatments were initiated when serum PSA levels returned to pre-castration levels, indicating castration-resistant tumor growth.
-
Randomization and Treatment: Mice with established tumors were randomized into treatment groups and received daily oral gavage of either vehicle control, MDV3100 (10 mg/kg), or Compound 30 (25 mg/kg).
-
Monitoring: Tumor volume was measured regularly with calipers, and blood samples were collected to monitor circulating PSA levels.
-
Endpoint: At the end of the study, tumors were excised and weighed for further analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antiandrogen, Compound 30, suppresses castration-resistant and MDV3100-resistant prostate cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.taconic.com [info.taconic.com]
Comparative Analysis of Androgen Receptor Antagonist Cross-Reactivity with the Progesterone Receptor
A detailed guide for researchers on the selectivity of Androgen Receptor Antagonists, with a focus on Enzalutamide, Bicalutamide, and Apalutamide.
This guide provides a comparative analysis of the cross-reactivity of several prominent androgen receptor (AR) antagonists with the progesterone (B1679170) receptor (PR). Understanding the selectivity of these compounds is critical for the development of targeted therapies with minimal off-target effects. We present key experimental data, detailed protocols for assessing cross-reactivity, and signaling pathway diagrams to aid researchers in their investigations.
Overview of Androgen Receptor Antagonist Selectivity
Androgen receptor antagonists are a cornerstone in the treatment of prostate cancer. Their therapeutic efficacy is primarily derived from their ability to inhibit androgen-induced signaling. However, due to structural similarities between steroid hormone receptors, these antagonists can sometimes exhibit off-target effects by binding to other receptors, such as the progesterone receptor. This cross-reactivity can lead to undesired side effects and impact the overall therapeutic outcome. This guide focuses on comparing the selectivity profiles of three widely studied AR antagonists: Enzalutamide, Bicalutamide, and Apalutamide.
Comparative Binding Affinity and Functional Activity
The selectivity of an AR antagonist is determined by its relative affinity and functional activity at the AR versus other steroid receptors. The following tables summarize the binding affinity (typically measured as IC₅₀ or Ki) and functional antagonist activity for Enzalutamide, Bicalutamide, and Apalutamide on both the androgen and progesterone receptors.
Table 1: Comparative Binding Affinity (IC₅₀/Ki, nM)
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Selectivity (AR vs. PR) |
| Enzalutamide | 21-36 | >1000 | >27-47 fold |
| Bicalutamide | 159 | >10000 | >62 fold |
| Apalutamide | 16 | >5000 | >312 fold |
Lower values indicate higher binding affinity.
Table 2: Comparative Functional Antagonist Activity (IC₅₀, nM)
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) |
| Enzalutamide | 36-95 | >1000 |
| Bicalutamide | 160-720 | >10000 |
| Apalutamide | 32-53 | >10000 |
Lower values indicate higher antagonist potency.
The data clearly indicates that while all three compounds are potent AR antagonists, they exhibit significantly lower affinity and functional activity for the progesterone receptor, demonstrating a high degree of selectivity. Apalutamide, in particular, shows a very high selectivity ratio.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to determine the binding affinity and functional activity of AR antagonists.
3.1. Ligand Binding Assay (Radioligand Displacement Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki or IC₅₀).
-
Cell Lines/Receptor Source: Cells engineered to overexpress the human androgen receptor (hAR) or progesterone receptor (hPR), or purified receptor protein.
-
Radioligand:
-
For AR: [³H]-Mibolerone or [³H]-R1881.
-
For PR: [³H]-Progesterone or [³H]-R5020.
-
-
Protocol:
-
Prepare cell lysates or purified receptor preparations.
-
Incubate the receptor preparation with a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled test compound (e.g., Enzalutamide).
-
Incubate to allow for competitive binding to reach equilibrium.
-
Separate receptor-bound from unbound radioligand (e.g., via filtration).
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand. The Ki can then be calculated using the Cheng-Prusoff equation.
-
3.2. Reporter Gene Assay (Functional Antagonist Assay)
This cell-based assay measures the ability of a compound to inhibit agonist-induced transcription of a reporter gene, providing a measure of its functional antagonist activity.
-
Cell Lines: A suitable host cell line (e.g., HEK293, PC-3) co-transfected with:
-
An expression vector for the full-length human AR or PR.
-
A reporter plasmid containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Protocol:
-
Plate the transfected cells in multi-well plates.
-
Treat the cells with a fixed concentration of a known agonist (e.g., dihydrotestosterone (B1667394) (DHT) for AR, progesterone for PR) in the presence of increasing concentrations of the test antagonist.
-
Incubate for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Calculate the IC₅₀ value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter activity.
-
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: Steroid hormone receptor signaling pathways for AR and PR, and the inhibitory mechanism of AR antagonists.
Caption: Experimental workflows for determining binding affinity and functional antagonist activity.
Evaluating Androgen Receptor Antagonist ONC1-13B in Enzalutamide-Resistant Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to second-generation androgen receptor (AR) antagonists like enzalutamide (B1683756) represents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). This guide provides a comparative analysis of the preclinical androgen receptor antagonist ONC1-13B and other emerging alternatives for overcoming enzalutamide resistance. While direct experimental data of ONC1-13B in enzalutamide-resistant models is not yet publicly available, this guide evaluates its potential based on its mechanism of action and performance in enzalutamide-sensitive cells, alongside data from other novel antagonists that have been tested in resistant settings.
Mechanism of Action and Preclinical Efficacy of ONC1-13B
ONC1-13B is a novel nonsteroidal AR antagonist with a mechanism of action similar to enzalutamide and apalutamide. It functions by:
-
Inhibiting Androgen Binding: Competitively binds to the ligand-binding domain (LBD) of the androgen receptor, preventing the binding of androgens like dihydrotestosterone (B1667394) (DHT).
-
Preventing Nuclear Translocation: Blocks the translocation of the AR from the cytoplasm to the nucleus.
-
Inhibiting Coactivator Complex Formation: Prevents the recruitment of coactivator proteins necessary for AR-mediated gene transcription.
Preclinical studies in the enzalutamide-sensitive LNCaP prostate cancer cell line have demonstrated that ONC1-13B is a potent inhibitor of AR signaling.[1]
Comparison of AR Antagonists in Preclinical Models
The following tables summarize the available preclinical data for ONC1-13B in comparison to enzalutamide and other novel AR antagonists being investigated for enzalutamide-resistant prostate cancer.
Table 1: In Vitro Efficacy of AR Antagonists in Enzalutamide-Sensitive (LNCaP) Prostate Cancer Cells
| Compound | Target | IC50 (Cell Proliferation) | Ki (PSA Expression) | Key Findings |
| ONC1-13B | AR | ~30 nM[2] | ~20.0 nM[2] | More potent than enzalutamide and ARN-509 in inhibiting DHT-stimulated cell proliferation and PSA expression.[3] |
| Enzalutamide | AR | ~148 nM[2] | ~30.8 nM[2] | Standard second-generation AR antagonist. |
| ARN-509 (Apalutamide) | AR | ~240 nM[2] | ~38.4 nM[2] | Another second-generation AR antagonist. |
Table 2: Efficacy of Novel AR Antagonists in Enzalutamide-Resistant Prostate Cancer Models
| Compound | Cell Line Model | Key Findings |
| ODM-201 (Darolutamide) | MR49F (Enzalutamide-resistant) | Demonstrated dose-dependent inhibition of cell growth and AR transcriptional activity. Significantly reduced tumor volume and serum PSA in a xenograft model of enzalutamide-resistant prostate cancer.[4][5] |
| (+)-JJ-74-138 | LN95, 22Rv1 (Enzalutamide-resistant) | A non-competitive AR antagonist that inhibited the proliferation of enzalutamide-resistant cells.[6] Reduced PSA production in both enzalutamide-responsive and -resistant cell lines.[2] |
Table 3: Comparative Safety Profile of ONC1-13B and Enzalutamide
| Feature | ONC1-13B | Enzalutamide |
| Brain Distribution | Lower than enzalutamide, suggesting a decreased risk of seizures.[1][2] | Known to cross the blood-brain barrier, with a risk of seizures. |
| CYP3A Induction | Significantly lower in vitro CYP3A induction, indicating a lower potential for drug-drug interactions.[1][2] | Known strong CYP3A inducer, leading to potential interactions with co-administered drugs. |
Signaling Pathways in Enzalutamide Resistance and Drug Intervention
Enzalutamide resistance can arise from various alterations in the AR signaling pathway. The following diagram illustrates these mechanisms and the points of intervention for different AR antagonists.
Caption: AR signaling in enzalutamide resistance and antagonist intervention points.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel AR antagonists. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, MR49F) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of the AR antagonist (e.g., ONC1-13B, enzalutamide) or vehicle control (DMSO) for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blot for AR and PSA Expression
-
Cell Lysis: Treat cells with the AR antagonist and/or DHT. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine relative protein expression levels.
AR Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the AR antagonist and/or DHT.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 1% BSA in PBS.
-
Primary Antibody Incubation: Incubate with an anti-AR primary antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of AR to determine the extent of nuclear translocation.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 1-5 x 10^6 cells) into the flanks of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the AR antagonist or vehicle control orally or via injection.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating a novel AR antagonist and the logical relationship between different resistance mechanisms.
Caption: A typical workflow for preclinical evaluation of a novel AR antagonist.
Caption: Key mechanisms contributing to enzalutamide resistance in prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-JJ-74-138 is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. broadpharm.com [broadpharm.com]
Unveiling the Anti-Proliferative Power: A Comparative Guide to Androgen Receptor Antagonist 13 and Other Compounds
For Immediate Release
[City, State] – [Date] – In the competitive landscape of androgen receptor (AR) targeted therapies for prostate cancer, a novel antagonist, referred to as Androgen Receptor Antagonist 13 (MJC13), is demonstrating significant anti-proliferative effects. This guide provides a comprehensive comparison of MJC13 with other prominent AR antagonists, offering researchers, scientists, and drug development professionals a critical overview of their performance based on available experimental data.
This compound distinguishes itself through a unique mechanism of action. Unlike traditional antagonists that directly compete with androgens for the ligand-binding domain, MJC13 targets the interaction between the androgen receptor and the co-chaperone protein FKBP52.[1] This disruption prevents the nuclear translocation of the AR, a critical step for its function as a transcription factor that drives prostate cancer cell proliferation.[2][3] This novel approach has shown efficacy in inhibiting the growth of prostate cancer cells at low micromolar concentrations.[2]
This guide presents a comparative analysis of the anti-proliferative effects of MJC13 alongside other key AR antagonists, including first-generation compounds like bicalutamide (B1683754) and second-generation agents such as enzalutamide, apalutamide, and darolutamide. The data, summarized from various studies, highlights the relative potencies of these compounds in different prostate cancer cell lines.
Comparative Anti-Proliferative Activity of Androgen Receptor Antagonists
The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of various AR antagonists in different prostate cancer cell lines. These values are indicative of the compound's potency in inhibiting cell proliferation.
| Compound | Cell Line | GI50 (nM) | Notes |
| This compound (MJC13) | LNCaP, 22Rv1 | Effective at low µM concentrations | Acts by inhibiting the AR-FKBP52 interaction, preventing AR nuclear translocation.[1][2] |
| Bicalutamide | LNCaP | ~1000 - 5000 | First-generation nonsteroidal antiandrogen. |
| Enzalutamide | LNCaP | ~20 - 100 | Second-generation nonsteroidal antiandrogen. |
| Enzalutamide | VCaP | >1000 | |
| Apalutamide | LNCaP | ~30 - 100 | Second-generation nonsteroidal antiandrogen. |
| Darolutamide | LNCaP | ~50 - 200 | Second-generation nonsteroidal antiandrogen with a distinct chemical structure. |
| BAY 1024767 | LAPC-4 | <100 | A potent thiohydantoin derivative.[4] |
| BAY 1024767 | VCaP | <100 | Effective in cells with AR overexpression.[4] |
| BAY 1024767 | LNCaP | <100 | Effective in cells with mutated AR.[4] |
| BAY 1024767 | 22Rv1 | <100 | Effective in cells with AR splice variants.[4] |
Note: GI50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of anti-proliferative data, detailed experimental protocols are essential. Below are the methodologies for key experiments cited in the evaluation of these AR antagonists.
Cell Proliferation Assay (WST-1)
This assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Androgen receptor antagonists (dissolved in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the AR antagonists in the appropriate medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Replace the culture medium with 100 µL of medium containing the various concentrations of the test compounds or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the cell viability against the log of the compound concentration to determine the GI50 value using a non-linear regression analysis.
High-Content Screening for AR Nuclear Localization
This assay is used to identify compounds that inhibit the nuclear translocation of the androgen receptor.
Materials:
-
Prostate cancer cell line stably expressing a fluorescently tagged AR (e.g., C4-2-2GFP-AR).[4]
-
Appropriate cell culture medium and supplements.
-
Test compounds and controls (e.g., DHT as an agonist, known inhibitors).
-
384-well imaging plates.
-
High-content imaging system.
Procedure:
-
Cell Plating: Plate the fluorescently tagged AR-expressing cells into 384-well imaging plates at a suitable density and allow them to attach overnight.[4]
-
Compound Addition: Use an automated liquid handler to add test compounds at various concentrations to the wells. Include positive controls (e.g., known inhibitors of AR nuclear translocation) and negative controls (vehicle).[4]
-
Incubation: Incubate the plates for a predetermined period to allow for compound activity.
-
Cell Staining: Stain the cells with a nuclear counterstain (e.g., Hoechst 33342) to identify the nuclear compartment.
-
Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing both the fluorescently tagged AR and the nuclear stain channels.
-
Image Analysis: Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in individual cells. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of AR nuclear translocation.
-
Hit Identification: Identify "hit" compounds that significantly reduce the nuclear to cytoplasmic ratio of the AR signal compared to control wells.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for screening AR antagonists.
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of Antagonist 13 (MJC13).
Caption: A generalized experimental workflow for assessing the anti-proliferative effects of AR antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution Formulation Development and Efficacy of MJC13 in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Androgen Receptor Antagonist 13
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for "Androgen receptor antagonist 13" was not publicly available. The following procedures are based on established best practices for the handling and disposal of potent, biologically active research chemicals, including other novel androgen receptor antagonists. It is imperative to obtain and meticulously follow the specific SDS from your supplier before handling this compound. All personnel must receive comprehensive training on these procedures to ensure personal safety and environmental protection.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. A thorough risk assessment should be conducted before any handling of this potent compound.
Immediate Safety and Handling Precautions
Due to its nature as a potent biological inhibitor, this compound should be handled in a designated laboratory area with appropriate engineering controls (e.g., a chemical fume hood) to minimize exposure risk.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant nitrile gloves are required. Double gloving is highly recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A dedicated, clean lab coat should be worn and laundered professionally.
-
Respiratory Protection: If there is a risk of aerosolization or handling of the compound as a powder outside of a contained system, a fit-tested N95 respirator or higher level of respiratory protection may be necessary.
Data Presentation: Disposal and Safety Guidelines
The following table summarizes critical guidelines for the safe handling and disposal of potent compounds like this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste. Potentially Biohazardous if used in cell-based assays. | [1][2] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles, lab coat. Use a respirator if aerosol risk exists. | [3] |
| Solid Waste Disposal | Segregate into a clearly labeled, sealed, puncture-resistant container designated for hazardous "Toxic" chemical waste. | [3] |
| Liquid Waste Disposal | Collect in a dedicated, sealed, and labeled hazardous waste container compatible with the solvent (e.g., DMSO). Do not dispose down the drain. | [3] |
| Decontamination | Use a 1:10 bleach solution or another approved laboratory disinfectant for surfaces and equipment. | [1] |
| Spill Management | Evacuate the area if necessary. Use a chemical spill kit with appropriate absorbent materials and full PPE. | [1] |
Experimental Protocols
Surface Decontamination Protocol:
-
Prepare Solution: Prepare a fresh 1:10 dilution of household bleach in water or use another disinfectant approved by your institution's Environmental Health and Safety (EHS) office.
-
Application: Liberally apply the decontamination solution to the potentially contaminated surface. Ensure the surface remains wet for the appropriate contact time (typically 10-15 minutes).
-
Wiping: Using absorbent pads, wipe the surface starting from the least contaminated area and moving towards the most contaminated area.
-
Rinsing: For corrosive solutions like bleach, rinse the surface with water after the contact time to remove any residue.
-
Disposal: All cleaning materials, including pads and gloves, must be disposed of as hazardous solid waste.[1]
Spill Cleanup Protocol:
-
Alert and Secure: Immediately alert personnel in the vicinity and secure the area to prevent entry.
-
Contain Spill:
-
For Liquid Spills: Cover the spill with absorbent pads from a chemical spill kit to contain it.
-
For Solid Spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne. DO NOT dry sweep.[1]
-
-
Decontaminate: Once the spill is absorbed, follow the "Surface Decontamination Protocol" to decontaminate the area thoroughly.
-
Collect Waste: Place all materials used for the cleanup, including contaminated PPE, into a designated hazardous waste container.[1]
-
Report Incident: Report the spill to the laboratory supervisor and the institution's EHS office as per your facility's protocol.[1]
Mandatory Visualization
The diagrams below illustrate the procedural workflow for proper waste management of this compound.
Caption: Waste disposal workflow for this compound.
Caption: Step-by-step spill cleanup workflow.
References
Personal protective equipment for handling Androgen receptor antagonist 13
Note: The specific compound "Androgen receptor antagonist 13" is not publicly documented. The following safety and handling information is provided for Enzalutamide , a potent and widely used androgen receptor antagonist, as a representative example for research and development professionals. These guidelines are essential for ensuring personnel safety and minimizing environmental impact.
This guide provides immediate, procedural, and logistical information for the safe handling, use, and disposal of potent androgen receptor antagonists in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Enzalutamide is a potent pharmaceutical compound that requires stringent handling protocols. It is classified as harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1][2][3][4] Therefore, a comprehensive PPE strategy is mandatory to prevent exposure.
Table 1: Mandatory Personal Protective Equipment (PPE) for Handling Enzalutamide
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[5][6] |
| Hand Protection | Nitrile gloves | Double-gloving is recommended.[7] Gloves must be inspected for integrity before use. |
| Body Protection | Impervious laboratory coat or disposable gown | Should have long sleeves and closed cuffs.[7][8] Gowns should close in the back.[8] |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator | Use as a backup to primary engineering controls or when the formation of dust and aerosols is unavoidable.[5][7][8] |
| Foot Protection | Disposable shoe covers | To be worn over standard closed-toe laboratory footwear.[8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical to minimize risk. The primary engineering control for handling potent powders like Enzalutamide is a certified chemical fume hood, biological safety cabinet, or for high-risk procedures, a glove box isolator.[7][9]
Experimental Protocol: Weighing and Reconstituting a Potent Compound
-
Preparation: Before beginning, ensure the designated handling area (e.g., chemical fume hood) is clean and prepared. Cover the work surface with a disposable absorbent pad.[7]
-
Don PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
Weighing: Conduct all weighing activities within the fume hood. To minimize dust generation, open the container carefully. Use appropriate, dedicated tools to transfer the powder to a tared weigh boat.[7]
-
Reconstitution: Add the desired solvent to the vial containing the weighed compound. Cap the vial securely and mix using a vortex or sonicator until fully dissolved.[7]
-
Post-Handling: After handling, wipe down all surfaces and equipment with an appropriate decontamination solution (e.g., 70% ethanol) followed by a cleaning agent.[7]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, disposing of all single-use items in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after all procedures are complete.[5][7] Do not eat, drink, or smoke in the handling area.[2][5][7]
Spill, Emergency, and First Aid Plan
Accidents require immediate and correct responses to mitigate exposure. An accessible safety shower and eyewash station are mandatory in the laboratory.[5][7]
Table 2: Emergency Response and First Aid
| Situation | Action |
| Small Spill | Wear full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), collect it into a sealed, labeled hazardous waste container, and decontaminate the area.[1] |
| Large Spill | Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) emergency team immediately.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected skin area thoroughly with plenty of soap and water.[2][7] Seek medical attention if irritation occurs. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[2][7] Seek immediate medical attention. |
Disposal Plan
All materials contaminated with the androgen receptor antagonist must be treated as hazardous chemical waste.[1] This includes unused compounds, solutions, empty containers, and all contaminated disposable labware (e.g., pipette tips, gloves, gowns, absorbent pads).
-
Waste Segregation: Collect all hazardous waste in a dedicated, clearly labeled, leak-proof container with a secure lid.[1]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name ("Enzalutamide"), concentration, and accumulation start date.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from general traffic and drains, preferably with secondary containment.[1]
-
Final Disposal: Disposal must be coordinated through your institution's EHS department or a licensed hazardous waste contractor.[1] Never dispose of this material down the drain or in general trash.[2][7] For unused medication, drug take-back programs are the safest option.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. aiha.org [aiha.org]
- 10. oncolink.org [oncolink.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
